molecular formula C12H9NO2 B8555705 5-Phenoxypyridine-2-carbaldehyde

5-Phenoxypyridine-2-carbaldehyde

Cat. No.: B8555705
M. Wt: 199.20 g/mol
InChI Key: VXKJKFWGUIAZGB-UHFFFAOYSA-N
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Description

5-Phenoxypyridine-2-carbaldehyde is a versatile heterocyclic building block of high value in medicinal chemistry and materials science research. This compound features both an aldehyde group and a pyridine ring, making it a key precursor for the synthesis of diverse functional molecules . The aldehyde functional group is highly reactive and readily undergoes condensation with primary amines to form Schiff base ligands . These Schiff bases can act as chelating ligands in coordination chemistry, forming robust complexes with various metal ions that are useful in catalysis and the development of functional materials . In pharmaceutical research, pyridine-2-carbaldehyde derivatives serve as critical intermediates in the synthesis of active pharmaceutical ingredients and biologically active molecules . The presence of the phenoxy substituent can influence the compound's electronic properties and bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery programs. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

5-phenoxypyridine-2-carbaldehyde

InChI

InChI=1S/C12H9NO2/c14-9-10-6-7-12(8-13-10)15-11-4-2-1-3-5-11/h1-9H

InChI Key

VXKJKFWGUIAZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=C2)C=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Phenoxypyridine Scaffold in Medicinal Chemistry: Synthesis, Applications, and SAR of Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyridine ring is a cornerstone of such scaffolds, present in numerous pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic chemistry.[1][2][3] When joined with a phenoxy group, it forms the phenoxypyridine core—a versatile pharmacophore that has demonstrated significant potential across diverse therapeutic areas, including cardiovascular disease, inflammation, and oncology.[4] The introduction of an aldehyde group onto this scaffold further enhances its utility, serving as both a key synthetic handle for diversification and a potential pharmacophoric element capable of forming critical interactions with biological targets.

This guide provides an in-depth exploration of phenoxypyridine aldehydes in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Part 1: Synthesis of the Phenoxypyridine Aldehyde Core

The construction of phenoxypyridine aldehydes is a foundational step in harnessing their therapeutic potential. The synthetic strategy typically involves two key stages: the formation of the diaryl ether bond and the subsequent introduction or unmasking of the aldehyde functionality.

Core Scaffold Assembly: The Diaryl Ether Linkage

The most common approach to forming the phenoxypyridine core is through a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction. The choice of strategy is dictated by the electronic nature of the pyridine ring and the desired substitution pattern. For electron-deficient pyridines (e.g., those bearing nitro or cyano groups), a direct SNAr reaction with a phenoxide is often feasible. However, for more general applications, copper- or palladium-catalyzed coupling reactions, such as the Ullmann or Buchwald-Hartwig amination, provide a more robust and versatile route.

The causality behind selecting a catalyzed reaction lies in its broader substrate scope and milder reaction conditions compared to classical SNAr, which often requires harsh conditions and is limited to activated pyridines. Copper-catalyzed reactions, in particular, have a long history of being effective for constructing diaryl ethers involving heterocyclic partners.[5]

Introducing the Aldehyde: A Versatile Handle

With the core scaffold in place, the aldehyde can be introduced. A common strategy is the formylation of the phenoxy or pyridine ring via electrophilic aromatic substitution, such as the Vilsmeier-Haack or Duff reaction. Alternatively, a precursor group, like a hydroxymethyl or bromomethyl substituent, can be oxidized to the aldehyde. This two-step approach is often preferred as it can offer better regiocontrol and avoids the harsh conditions of direct formylation, which can be detrimental to the sensitive ether linkage.

Another powerful strategy involves using a pyridine or aldehyde derivative as a starting material in a multi-component reaction, such as the Hantzsch pyridine synthesis, to build the functionalized scaffold in a single, efficient step.[2][6]

Experimental Workflow: Synthesis of a Generic Phenoxypyridine Aldehyde

The following diagram outlines a representative workflow for the synthesis of a 2-phenoxypyridine-4-carbaldehyde, a common building block.

G cluster_0 Stage 1: Diaryl Ether Formation cluster_1 Stage 2: Aldehyde Synthesis start 2-Chloro-4-methylpyridine coupling Cu(I) or Pd(0) Catalysis (e.g., Ullmann Coupling) start->coupling phenol Substituted Phenol phenol->coupling product1 2-(Phenoxy)-4-methylpyridine coupling->product1 oxidation Oxidation (e.g., SeO2, NBS/light) product1->oxidation final_product 2-(Phenoxy)pyridine-4-carbaldehyde oxidation->final_product

Caption: General synthetic workflow for a phenoxypyridine aldehyde.

Detailed Protocol: Oxidation of 2-(Phenoxy)-4-methylpyridine

This protocol describes a common method for converting a methyl group on the pyridine ring to an aldehyde, a crucial step in many synthetic routes.

  • System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(phenoxy)-4-methylpyridine (1.0 eq) and dioxane (10 mL/mmol).

  • Reagent Addition: Add selenium dioxide (SeO₂, 1.2 eq) to the solution. Causality Note: SeO₂ is a specific and reliable oxidant for benzylic C-H bonds, making it ideal for converting the methyl group to an aldehyde with minimal over-oxidation to the carboxylic acid.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the black selenium byproduct. Wash the Celite pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 2-(phenoxy)pyridine-4-carbaldehyde.

  • Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Medicinal Chemistry Applications and SAR

The phenoxypyridine scaffold has been successfully employed to develop inhibitors for a wide range of biological targets. The aldehyde functionality often plays a key role in these interactions or serves as a launching point for further chemical modifications.

Sodium-Calcium Exchanger (NCX) Inhibitors

The sodium-calcium exchanger (NCX) is a critical transporter in cardiac myocytes, and its inhibition is a therapeutic strategy for heart failure and myocardial ischemia-reperfusion.[7] A series of 3-phenoxypyridine derivatives have been identified as potent NCX inhibitors.[4][7]

Structure-Activity Relationship (SAR) Insights: The biological activity of these compounds is highly dependent on the substitution patterns on both the phenoxy and pyridine rings.[4]

  • Phenoxy Ring: Electron-withdrawing groups, such as chloro and methoxy groups, at the 3- and 4-positions of the phenoxy ring significantly enhance inhibitory activity. This suggests a specific electronic and steric requirement within the target's binding pocket.

  • Pyridine Ring: Modifications to the pyridine ring also play a crucial role in modulating potency.

Table 1: SAR of 3-Phenoxypyridine Derivatives as NCX Inhibitors[4]

Compound IDR1 (Phenoxy Ring)R2 (Pyridine Ring)NCX Inhibition (IC₅₀, µM)
LeadHH>10
Analog 1a4-ClH5.2
Analog 1b4-OCH₃H3.8
Analog 1c3,4-diClH1.1
Analog 1d4-OCH₃6-CH₃2.5
Protoporphyrinogen Oxidase (PPO) Inhibitors

PPO is a key enzyme in the chlorophyll biosynthesis pathway in plants, making it a major target for herbicides.[8] Phenoxypyridine derivatives have been developed as potent PPO inhibitors, often incorporating structural motifs from natural products like coumarin.[9]

SAR Insights: SAR studies have revealed that the phenoxypyridine scaffold acts as a bioisostere for the diphenyl ether structure found in many commercial PPO-inhibiting herbicides. The specific substitution pattern on both rings is a key determinant of herbicidal activity.[8][9] Recent work has shown that acylthiourea fragments attached to the phenoxypyridine core can lead to compounds with potent PPO inhibition and superior crop safety.[8]

Translesion Synthesis (TLS) Inhibitors

The translesion synthesis (TLS) pathway allows cancer cells to tolerate DNA damage from chemotherapy, contributing to chemoresistance.[10] The protein Rev1 is a crucial scaffold in this pathway. Phenazopyridine, a related azo-dye, was identified as a scaffold to disrupt the protein-protein interactions of Rev1.[10][11] Structure-based drug design has led to second-generation derivatives with significantly improved affinity.

SAR Insights: X-ray crystallography revealed an unexpected binding pose for the initial phenazopyridine hit.[11] This structural insight informed the design of new analogs. The key discovery was that an intramolecular π-π interaction locked the scaffold in a non-optimal conformation. By modifying the scaffold to prevent this internal interaction, derivatives were created that could better occupy the binding pocket, leading to an order of magnitude improvement in binding affinity.[10][11] This exemplifies an expert, structure-driven approach to lead optimization.

Sources

Engineering Privileged Scaffolds: A Comprehensive Guide to Phenoxypyridine Structure-Activity Relationships (SAR)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxypyridine scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry and agrochemical development. Functioning as a bioisostere of diaryl ethers, the phenoxypyridine core offers unique electronic and steric properties that enhance binding affinity, metabolic stability, and target selectivity. This technical whitepaper provides an in-depth analysis of structure-activity relationship (SAR) studies involving phenoxypyridine derivatives, detailing their mechanistic rationale, quantitative optimization, computational modeling, and the self-validating experimental protocols required for their synthesis and evaluation.

Structural Pharmacology of the Phenoxypyridine Scaffold

The structural uniqueness of the phenoxypyridine scaffold lies in the ether oxygen attachment to the pyridine ring. Depending on the regioisomer (2-, 3-, or 4-phenoxypyridine), the electronic distribution across the heterocycle is fundamentally altered.

For instance, the 3-phenoxypyridine scaffold represents a "meta-linked" diaryl ether bioisostere 1[1]. Because the ether oxygen is attached at the C3 position, the pyridine ring is rendered less electron-deficient compared to the C2 or C4 isomers. This electronic modulation is critical for optimizing binding affinity in metalloenzymes, G-protein coupled receptors (GPCRs), and the ATP-binding pockets of kinases1[1]. Furthermore, the introduction of halogens (e.g., fluorine) onto the phenoxy ring can block sites susceptible to oxidative metabolism, thereby drastically improving the pharmacokinetic profile and oral bioavailability of the lead compound2[2].

Pathway Stimulus Extracellular Stress / Growth Factors Receptor Receptor Tyrosine Kinase (e.g., c-Met) Stimulus->Receptor KinaseCascade MAPK / JNK Cascade Receptor->KinaseCascade Apoptosis Cellular Response (Apoptosis / Proliferation Arrest) KinaseCascade->Apoptosis Phenoxypyridine Phenoxypyridine Inhibitor (Blocks ATP Binding) Phenoxypyridine->Receptor Inhibits Phenoxypyridine->KinaseCascade Inhibits

Caption: Phenoxypyridine inhibitors intercepting RTK and MAPK/JNK signaling pathways.

Quantitative SAR Case Studies

3-Phenoxypyridine Derivatives as P2Y1 Antagonists

The P2Y1 receptor is a critical GPCR involved in ADP-mediated platelet aggregation. SAR studies on 2-(phenoxypyridine)-3-phenylurea derivatives reveal that substitution on both the pyridine and phenoxy rings drastically impacts antagonist potency 3[3]. The presence of a bulky, lipophilic group (e.g., tert-butyl) at the C2 position of the pyridine ring, coupled with an electron-withdrawing group (e.g., CF3) on the phenoxy ring, yields sub-micromolar inhibition.

Table 1: SAR of 3-Phenoxypyridine Derivatives against P2Y1 Receptor

CompoundPyridine Substitution (C2)Phenoxy SubstitutionP2Y1 Antagonist Activity (IC50, µM)
Lead HH>10.0
Analog 3a tert-Butyl4-CF30.05
Analog 3b Cl4-CF30.12
Analog 3c tert-Butyl3-CF30.25
Analog 3d H4-CF31.50

Data synthesized from BenchChem Comparative Guide3[3].

4-Phenoxypyridine Derivatives as c-Met Kinase Inhibitors

Aberrant c-Met kinase signaling is a primary driver in various oncological profiles. SAR studies evaluating 4-phenoxypyridine derivatives containing semicarbazone moieties demonstrated that electron-withdrawing groups on terminal phenyl rings significantly enhance antitumor activity4[4]. Compound 24 emerged as a highly potent c-Met inhibitor (IC50 = 0.093 µM), while Compound 28 exhibited robust cytotoxicity against MKN45 (IC50 = 0.25 µM) and A549 (IC50 = 0.67 µM) cell lines 4[4].

2-Phenoxypyridine Derivatives as JNK3 Inhibitors

The 2-phenoxypyridine scaffold was strategically developed from an earlier pyrimidine series to target c-Jun N-terminal kinase 3 (JNK3)5[5]. SAR optimization revealed that specific substitutions at the C4 and C5 positions of the pyridine ring, alongside modifications to the aniline and phenoxy rings, are absolutely critical for potent JNK inhibition and favorable in vivo pharmacokinetic profiles6[6].

Computational Guidance: 3D-QSAR and Molecular Dynamics

To transition from empirical screening to rational design, modern SAR relies heavily on 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to map the steric and electrostatic fields around the phenoxypyridine core2[2].

For c-Met kinase inhibitors, molecular dynamics (MD) simulations and free energy perturbation (FEP) methods are utilized to evaluate absolute binding free-energy and complex stability 7[7]. This computational causality ensures that synthetic efforts are directed only toward compounds predicted to fit optimally into the target's hydrophobic pockets.

SAR_Workflow Start Identify Lead Scaffold (e.g., 2-Phenoxypyridine) Design 3D-QSAR & Molecular Docking (CoMFA/CoMSIA) Start->Design Synthesis Ullmann Condensation & Orthogonal Functionalization Design->Synthesis Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Assay Analyze SAR Analysis & Field Effect Mapping Assay->Analyze Analyze->Design Iterative Optimization

Caption: Iterative SAR optimization cycle integrating 3D-QSAR, synthesis, and bioassays.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice and a built-in validation check.

Protocol A: Synthesis of the Phenoxypyridine Core via Ullmann Condensation

The formation of the diaryl ether bond is the critical transformation in synthesizing this scaffold 1[1].

  • Reagent Preparation: Combine the halopyridine (e.g., 3-bromo-5-chloropyridine) and the substituted phenol in anhydrous DMF.

    • Causality: Anhydrous conditions are strictly required. Moisture competes with the phenol for the aryl halide, leading to unwanted hydroxypyridine byproducts.

  • Catalyst & Base Addition: Add CuI (10 mol%) and Cs2CO3 (2.0 eq).

    • Causality: Cs2CO3 is selected over K2CO3 because the larger cesium cation enhances the solubility and nucleophilicity of the phenoxide intermediate, accelerating the C-O coupling.

  • Thermal Cycling: Heat the reaction mixture to 110°C under an argon atmosphere for 12-18 hours.

  • Reaction Monitoring (Validation Check): Monitor via LC-MS.

    • Validation: The disappearance of the halopyridine mass should correlate with the appearance of the product mass. If a mass shift of -79 Da (loss of Br) is observed without the addition of the phenoxy mass, reductive debromination has occurred, indicating an inactive catalyst or excessive heating.

  • Purification: Partition between EtOAc and water, dry the organic layer over Na2SO4, and purify via silica gel flash chromatography.

Ullmann Prep Step 1: Reagent Prep Halopyridine + Phenol + Cu Catalyst Reaction Step 2: C-O Coupling 110°C, Base (Cs2CO3), Ligand Prep->Reaction Quench Step 3: Quench & Extract EtOAc/Water Partitioning Reaction->Quench Purify Step 4: Purification Flash Chromatography (Silica) Quench->Purify Validate Step 5: Validation NMR & LC-MS Analysis Purify->Validate

Caption: Self-validating experimental workflow for Ullmann condensation of phenoxypyridines.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

To evaluate the SAR of synthesized derivatives against targets like c-Met or JNK3, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized 3[3].

  • Compound Preparation: Prepare 3-fold serial dilutions of the phenoxypyridine derivatives in 100% DMSO.

  • Enzyme Incubation: In a 384-well plate, combine the kinase (e.g., c-Met), the fluorescently labeled peptide substrate, and the inhibitor. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium with the kinase before the competitive introduction of ATP.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Michaelis constant (

    
    ) for the specific kinase.
    
    • Causality: Setting

      
       ensures that the assay is highly sensitive to competitive ATP-site inhibitors (which phenoxypyridines typically are) without artificially skewing the IC50 values.
      
  • Detection & Validation: Stop the reaction with EDTA (to chelate Mg2+ and halt kinase activity) and read the TR-FRET signal.

    • Validation: A known reference inhibitor (e.g., Crizotinib for c-Met) must be run in parallel. If the reference IC50 deviates by more than 3-fold from historical data, the assay plate is invalidated due to potential enzyme degradation or ATP hydrolysis.

References

  • Song, X., Chen, W., Lin, L., et al. "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011. 5

  • BenchChem Technical Support Team. "Structure-Activity Relationship (SAR) of 3-Phenoxypyridine Derivatives: A Comparative Guide." BenchChem, 2025.3

  • Ghosh, S., et al. "Structure–activity relationship and in silico development of c-Met kinase inhibitors." ResearchGate, 2022. 7

  • Li, J., et al. "Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors." Bentham Science Publishers, 2020.4

  • BenchChem Technical Support Team. "3-Bromo-5-(3-methylphenoxy)pyridine Technical Guide." BenchChem. 1

  • BenchChem Technical Support Team. "5-(2-Fluorophenoxy)pyridin-2-amine Technical Guide." BenchChem. 2

  • BenchChem Technical Support Team. "2-phenoxy-N-phenyl-3-Pyridinecarboxamide Technical Guide." BenchChem. 6

Sources

The Strategic Utility of 5-Phenoxypyridine-2-carbaldehyde (CAS 936344-45-5) in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Identifiers, Pharmacophore Causality, and Synthetic Derivatization Workflows

Executive Summary

In the landscape of modern drug discovery, the selection of starting materials and advanced building blocks is governed by strict physicochemical parameters and synthetic versatility. 5-Phenoxypyridine-2-carbaldehyde has emerged as a highly strategic scaffold. By combining the electron-deficient properties of a pyridine ring with the lipophilic, target-anchoring capability of a phenoxy group, this molecule serves as an ideal bioisostere for diphenyl ethers. Furthermore, the 2-carbaldehyde moiety provides an exceptionally reactive electrophilic handle for late-stage diversification.

This technical guide deconstructs the chemical identity of this compound, explains the causality behind its structural utility, and provides a self-validating protocol for its most critical synthetic application: chemoselective reductive amination.

The Molecular Blueprint: Identifiers and Physicochemical Data

Before deploying any building block in a synthetic campaign, establishing absolute chemical identity is paramount. The following table consolidates the verified identifiers and quantitative physicochemical data for this compound, ensuring unambiguous tracking across chemical databases and inventory systems .

Property / IdentifierValue
Chemical Name This compound
Synonyms 5-Phenoxypicolinaldehyde
CAS Registry Number 936344-45-5
Molecular Formula C12H9NO2
Molecular Weight 199.21 g/mol
SMILES String O=Cc1ccc(Oc2ccccc2)cn1
Standard InChI InChI=1S/C12H9NO2/c14-9-11-6-7-12(8-13-11)15-10-4-2-1-3-5-10/h1-9H
Predicted Boiling Point 326.2 ± 27.0 °C
Commercial Purity Standard ≥ 98%

Pharmacophore Causality: Why 5-Phenoxypyridine?

As a Senior Application Scientist, I emphasize that we do not select building blocks arbitrarily; every structural feature must serve a distinct pharmacological or pharmacokinetic purpose. The 5-phenoxypyridine core is frequently utilized in the development of kinase inhibitors (such as c-Met or B-Raf inhibitors) due to three interacting factors:

  • The Pyridine Nitrogen (H-Bond Acceptor): Unlike a standard phenyl ring, the basic nitrogen in the pyridine ring lowers the overall lipophilicity (LogP) of the molecule, thereby improving aqueous solubility. In kinase targets, this nitrogen frequently acts as a critical hydrogen-bond acceptor, interacting directly with the kinase hinge region.

  • The Phenoxy Ring (Hydrophobic Anchor): The ether linkage provides conformational flexibility, allowing the terminal phenyl ring to twist out of plane and occupy deep, lipophilic allosteric pockets (e.g., the DFG-out conformation in kinases).

  • The 2-Carbaldehyde (Diversification Handle): Aldehydes are highly reactive electrophiles. Positioning the formyl group at the 2-position allows chemists to rapidly append solubilizing groups (like morpholines or piperazines) via reductive amination, fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Pharmacophore A 5-Phenoxypyridine Core B Pyridine Nitrogen (H-Bond Acceptor) A->B provides C Phenoxy Ring (Hydrophobic/Pi-Stacking) A->C provides D 2-Carbaldehyde (Reactive Handle) A->D provides E Kinase Hinge Region B->E binds F Allosteric Pocket C->F occupies G Lead Compound Diversification D->G enables

Logical mapping of the this compound pharmacophore in drug design.

Synthetic Derivatization: Chemoselective Reductive Amination

The most critical workflow involving this compound is its conversion into a functionalized secondary or tertiary amine. This is achieved via Reductive Amination .

To maintain scientific integrity, the protocol below is designed as a self-validating system . We specifically utilize Sodium Triacetoxyborohydride (


) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride. This creates a chemoselective environment where the reagent will reduce the intermediate iminium ion but will not  reduce the starting aldehyde, preventing the formation of unwanted alcohol byproducts .
Step-by-Step Methodology

Reagents Required:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • 1,2-Dichloroethane (DCE) (Solvent)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Glacial Acetic Acid (Catalyst, optional for unhindered amines)

Procedure:

  • Imine/Iminium Formation: Dissolve this compound (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DCE (0.2 M concentration).

    • Causality: DCE is selected over Dichloromethane (DCM) because its slightly higher boiling point and dielectric constant provide superior solubility for the transient iminium intermediate, driving the equilibrium forward.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C. Add

    
     (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
    
    • Causality: The portion-wise addition controls the mild exotherm. The 12-hour duration ensures complete conversion of the sterically hindered iminium species without risking over-reduction.

  • Self-Validating Quench: Quench the reaction by slowly adding saturated aqueous

    
    .
    
    • Causality: The bicarbonate neutralizes the acetic acid byproduct (generated from the borohydride) and safely decomposes any unreacted reducing agent. Vigorous bubbling (

      
       evolution) serves as a visual validation that the quench is active and complete.
      
  • Extraction and Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Workflow Step1 Step 1: Imine Formation Mix Aldehyde + Amine in DCE Step2 Step 2: Chemoselective Reduction Add NaBH(OAc)3 at 0°C to RT Step1->Step2 Step3 Step 3: Quench & Extraction Quench with Sat. NaHCO3 Step2->Step3 Step4 Step 4: Purification Flash Chromatography Step3->Step4 Step5 Step 5: Analytical Validation LC-MS & 1H-NMR Analysis Step4->Step5

Chemoselective reductive amination workflow for this compound.

Analytical Validation Parameters

A protocol is only as robust as its validation metrics. To confirm the success of the reductive amination and rule out the formation of 5-phenoxypyridin-2-ylmethanol (the primary byproduct of over-reduction), the following analytical checks must be performed:

  • 
    H-NMR Spectroscopy:  The starting material (this compound) features a highly distinct, deshielded aldehyde proton typically resonating between 9.80 – 10.20 ppm . Successful conversion is validated by the absolute disappearance of this peak, coupled with the emergence of a new benzylic methylene (
    
    
    
    ) signal around 3.60 – 4.10 ppm .
  • LC-MS (Liquid Chromatography-Mass Spectrometry): The molecular ion peak must shift from the starting mass (

    
     = 200.2) to the exact mass of the newly formed amine conjugate, confirming that the coupling was successful and no unreacted aldehyde remains in the purified fraction.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Introduction: The Strategic Importance of the Pyridine-2-Carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Applications of Pyridine-2-Carbaldehyde Derivatives in Drug Discovery

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals, including essential medicines like the vitamin nicotinamide (Vitamin B3), the tuberculosis antibiotic isoniazid, and the calcium channel blocker nifedipine.[1] Its prevalence is underscored by the fact that over 17% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain this heterocycle, making it one of the most common nitrogen-containing rings in approved medicines.[2][3][4] The nitrogen atom imparts unique properties, including basicity, water solubility, and the ability to form critical hydrogen bonds with biological targets, which enhances the pharmacokinetic profiles of drug candidates.[2][5][6]

Pyridine-2-carbaldehyde, also known as 2-formylpyridine, is a particularly valuable building block within this chemical family.[7] It consists of a pyridine ring substituted with an aldehyde group at the second position. This aldehyde functionality is a versatile chemical handle, readily undergoing reactions like nucleophilic attack by amines to form Schiff bases or condensation with hydrazides to yield hydrazones.[7][8] This reactivity allows for the systematic and efficient generation of large, structurally diverse libraries of compounds, a cornerstone of modern drug discovery campaigns. This guide explores the synthesis, mechanisms of action, and therapeutic potential of key pyridine-2-carbaldehyde derivatives across several critical disease areas.

Anticancer Agents: Targeting Cellular Proliferation

A significant area of research for pyridine-2-carbaldehyde derivatives has been in oncology. The ability to chelate metal ions and interfere with essential enzymatic processes has made these compounds, particularly thiosemicarbazones, potent anticancer agents.

Mechanism of Action: Inhibition of Ribonucleotide Reductase

The primary anticancer mechanism for many pyridine-2-carboxaldehyde thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR).[9] RNR is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting this enzyme, the thiosemicarbazone derivatives effectively halt the proliferation of rapidly dividing cancer cells. The chelation of iron, a necessary cofactor for RNR activity, is central to this inhibitory effect.

Beyond RNR inhibition, some derivatives exhibit multi-target activity, including the inhibition of topoisomerase II and the induction of apoptosis (programmed cell death), further contributing to their antitumor effects.[10]

Key Derivatives and Structure-Activity Relationships

Extensive research has focused on amino-substituted derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Studies have shown that the position and nature of substituents on the pyridine ring significantly influence biological activity.

For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its 4-methyl analog have demonstrated remarkable antitumor activity against L1210 leukemia in murine models.[11] Similarly, 5-alkylamino derivatives were found to be potent inhibitors of RNR, with activity correlating with the size of the alkyl group.[9] This suggests that modifying the lipophilicity and steric properties of the molecule can enhance its pharmacokinetic properties and cellular uptake.[9]

Table 1: Biological Activity of Selected Pyridine-2-Carbaldehyde Thiosemicarbazone Derivatives

CompoundTarget/ModelMeasurementValueReference
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide ReductaseIC₅₀1.3 µM[9]
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide ReductaseIC₅₀1.0 µM[9]
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide ReductaseIC₅₀1.4 µM[9]
3-Aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)% T/C246[11]
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)% T/C255[11]

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. % T/C: Median survival time of treated mice / Median survival time of control mice x 100. A higher value indicates greater efficacy.

Experimental Protocol: Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone

This protocol describes a representative synthesis based on established methodologies.[11]

  • Oxidation: 3-Nitro-2-picoline is oxidized using selenium dioxide in a suitable solvent (e.g., dioxane) to generate 3-nitropyridine-2-carboxaldehyde.

  • Acetal Protection: The resulting aldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding cyclic ethylene acetal. This step protects the reactive aldehyde group during the subsequent reduction.

  • Reduction: The nitro group of the protected acetal is reduced to an amino group via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This yields 3-amino-2-(1,3-dioxolan-2-yl)pyridine.

  • Condensation and Deprotection: The amino acetal is condensed with thiosemicarbazide in an acidic aqueous solution. The acidic conditions simultaneously facilitate the removal of the acetal protecting group, yielding the final product, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone.

  • Purification: The final product is purified by recrystallization or column chromatography.

Visualizations

G cluster_start Starting Material cluster_reagent Reagent cluster_product Derivative Class P2C Pyridine-2-carbaldehyde Reaction + P2C->Reaction Condensation Reagent Thiosemicarbazide / Hydrazine / Amine Reagent->Reaction Product Thiosemicarbazone / Hydrazone / Schiff Base Reaction->Product caption General Synthesis of Key Derivatives. G Thiosemicarbazone Pyridine-2-carbaldehyde Thiosemicarbazone RNR Ribonucleotide Reductase (RNR) Thiosemicarbazone->RNR Inhibits Apoptosis Apoptosis Thiosemicarbazone->Apoptosis Induces dNTPs Deoxyribonucleotides (dNTPs) RNR->dNTPs Catalyzes production of Proliferation Cancer Cell Proliferation DNA DNA Synthesis & Repair dNTPs->DNA Required for DNA->Proliferation Enables caption Anticancer Mechanism of Action.

Caption: Anticancer Mechanism of Action.

Antimicrobial Agents: Combating Pathogenic Microbes

The structural versatility of pyridine-2-carbaldehyde derivatives has also been leveraged to develop novel antimicrobial agents with activity against a range of bacteria and fungi. [1][12]

Key Derivatives and Mechanisms
  • Hydrazones: Pyridine-2-carboxaldehyde isonicotinoyl hydrazone (2-PINH), a derivative of the anti-tuberculosis drug isoniazid, has demonstrated good antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. [13]Its mechanism is believed to be similar to isoniazid, involving the inhibition of mycolic acid synthesis, a critical component of the bacterial cell wall in mycobacteria.

  • Chalcones: Chalcones, which are α,β-unsaturated ketones, can be synthesized in a one-pot reaction between pyridine-2-carbaldehyde and various aromatic ketones. [14][15]These compounds have shown significant antibacterial activity, particularly those containing electron-donating groups like methoxy and hydroxyl substituents. [15]

  • Metal Complexes: The ability of these derivatives to act as ligands for metal ions has been exploited to create potent antimicrobial agents. For example, chitosan modified with pyridine-2-carbaldehyde can efficiently chelate silver ions. The resulting complex exhibits strong, synergistic antibacterial activity against both Gram-positive and Gram-negative bacteria, combining the effects of modified chitosan and silver. [16] Table 2: Antimicrobial Activity of Selected Pyridine-2-Carbaldehyde Derivatives

Derivative ClassCompound/ComplexTarget OrganismMeasurementValueReference
Hydrazone2-PINHE. coliMIC0.5 mg/mL[13]
Hydrazone2-PINHS. aureusMIC1.0 mg/mL[13]
ThiosemicarbazonePy-2-TSCK. pneumoniaeInhibitionPromising[17][18]
Chalcone4-Methoxy derivativeE. coli & S. aureusMICSignificant[15]
Chalcone4-Hydroxy derivativeE. coli & S. aureusMICSignificant[15]
Silver ComplexPCA-CS-AgGram (+) & Gram (-)ActivityStrong[16]

MIC: Minimum Inhibitory Concentration. The lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a test compound. [13]

  • Preparation of Test Compound: Prepare a stock solution of the pyridine-2-carbaldehyde derivative in a suitable solvent (e.g., DMSO or an aqueous solution).

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the target bacteria (e.g., E. coli) overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to obtain the final inoculum of ~5 x 10⁵ CFU/mL.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microplate containing the serially diluted compound. Include positive (broth + bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualization

G P2C Pyridine-2-carbaldehyde Reaction + P2C->Reaction Ketone Aromatic Ketone Ketone->Reaction Catalyst Catalyst (e.g., MCM-41) Catalyst->Reaction Facilitates Chalcone Chalcone Derivative Reaction->Chalcone Aldol Condensation caption One-Pot Synthesis of Antimicrobial Chalcones. G cluster_cholinergic Cholinergic Pathway cluster_amyloid Amyloid Pathway cluster_oxidative Oxidative Stress Pathway Derivative Pyridine Carbaldehyde Derivative AChE AChE / BChE Derivative->AChE Inhibits BACE1 BACE1 Enzyme Derivative->BACE1 Inhibits Aggregation Aβ Aggregation Derivative->Aggregation Inhibits Metals Biometals (Cu²⁺, Fe²⁺) Derivative->Metals Chelates ACh Acetylcholine AChE->ACh Degrades Cognition Symptomatic Cognitive Relief ACh->Cognition Improves BACE1->Aggregation Produces Aβ Plaques Amyloid Plaques Aggregation->Plaques Forms Metals->Aggregation Promotes OxStress Oxidative Stress Metals->OxStress Catalyzes caption Multi-Target Strategy for Alzheimer's Disease.

Caption: Multi-Target Strategy for Alzheimer's Disease.

Conclusion and Future Outlook

Pyridine-2-carbaldehyde and its derivatives represent a privileged and highly versatile scaffold in drug discovery. The ease with which the aldehyde group can be functionalized allows for the creation of diverse molecular architectures tailored to interact with a wide array of biological targets. From the potent inhibition of ribonucleotide reductase in cancer cells to the multi-faceted attack on the pathology of Alzheimer's disease, these compounds have demonstrated significant therapeutic potential.

Future research will likely focus on several key areas. First, the continued exploration of structure-activity relationships will lead to the design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Second, the concept of creating multi-target agents, as seen in the Alzheimer's and oncology research, will be expanded to other complex diseases. Finally, novel synthetic strategies, such as skeletal editing to transform the pyridine core itself, may open up entirely new avenues for drug design, allowing for the late-stage diversification of complex molecules and the rapid generation of novel therapeutic candidates. T[3]he foundational chemistry and proven biological activity of pyridine-2-carbaldehyde derivatives ensure they will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

  • Scilit. Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.
  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 39(13), 2586-2593. Available from: [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677. Available from: [Link]

  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. Available from: [Link]

  • Yang, F., et al. (2021). Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions, 50(31), 10909-10921. Available from: [Link]

  • Prathipati, J., & Douglas Sanasi, P. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry, 34, 1498-1504. Available from: [Link]

  • Areias, F. M., et al. (2019). Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment. Journal of Biological Inorganic Chemistry, 24(6), 845-857. Available from: [Link]

  • Nookaraju, M., et al. (2025). ONE-POT, GREEN SYNTHESIS OF PYRIDINE-2-CARBALDEHYDE BASED CHALCONES BY FUNCTIONALIZED MCM-41 CATALYSTS AND THEIR ANTIMICROBIAL EVALUATION. Rasayan Journal of Chemistry, 18(4), 2080-2086. Available from: [Link]

  • Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link]

  • ResearchGate. (2021). Antibacterial activity of 2-pyridine-carboxaldehyde isonicotinoyl hydrazone against Escherichia coli and Staphylococcus aureus. Available from: [Link]

  • ResearchGate. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Available from: [Link]

  • Singh, U. P., & Singh, R. K. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics, 1-16. Available from: [Link]

  • Dolezal, M., et al. (2002). New pyridine derivatives as potential antimicrobial agents. Molecules, 7(4), 361-371. Available from: [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677. Available from: [Link]

  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Available from: [Link]

  • Sangule, O. T. (2025). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. International Journal of Research and Innovation in Applied Science, 10(5), 906-915. Available from: [Link]

  • Li, Y., et al. (2023). 2-Pyridinecarboxaldehyde-Modified Chitosan–Silver Complexes: Optimized Preparation, Characterization, and Antibacterial Activity. Polymers, 15(19), 3892. Available from: [Link]

  • Sangule, O. T. (2025). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. International Journal of Research and Innovation in Applied Science. Available from: [Link]

  • ResearchGate. FDA-approved drugs containing pyridine or dihydropyridine scaffolds for.... Available from: [Link]

  • SciSpace. (2022). Pyridine derivatives as anti-Alzheimer agents. Available from: [Link]

  • Taylor & Francis Online. (2024). Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer's disease. Available from: [Link]

  • ResearchGate. Pyridines in Alzheimer's disease therapy: Recent trends and advancements. Available from: [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • Semantic Scholar. (2014). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]

  • Wu, J., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. Available from: [Link]

Sources

Methodological & Application

Synthesis of 5-Phenoxypyridine-2-carbaldehyde: A Senior Application Scientist's Guide to Proven Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Phenoxypyridine-2-carbaldehyde

This compound is a key heterocyclic building block in the development of novel therapeutic agents and functional materials. Its unique structural motif, featuring a phenoxy group at the 5-position and a reactive aldehyde at the 2-position of a pyridine ring, allows for diverse chemical modifications. This versatility makes it a valuable intermediate in the synthesis of compounds targeting a range of biological pathways, including those involved in oncology, inflammation, and neurodegenerative diseases. The aldehyde functionality serves as a crucial handle for introducing further complexity, enabling the construction of intricate molecular architectures through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound from various precursor compounds. As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the rationale behind the selection of specific reagents and reaction conditions, ensuring both scientific integrity and practical applicability for researchers in the field.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three robust and well-established routes, each with its own set of advantages and considerations.

Synthetic Route Key Transformation Precursor Compounds Key Advantages Potential Challenges
Route 1: C-O Bond Formation Ullmann or Buchwald-Hartwig Coupling5-Bromopyridine-2-carbaldehyde, PhenolDirect assembly of the core structure.Catalyst and ligand selection can be crucial; potential for side reactions.
Route 2: Oxidation of a Precursor Alcohol Oxidation of a primary alcohol(5-Phenoxypyridin-2-yl)methanolMild and selective oxidation.Requires the prior synthesis of the alcohol precursor.
Route 3: Reduction of a Precursor Nitrile Partial reduction of a nitrile5-Phenoxypyridine-2-carbonitrileAvoids over-oxidation to the carboxylic acid.Requires careful control of the reducing agent and reaction conditions.

Route 1: Direct C-O Bond Formation via Cross-Coupling Reactions

This approach constitutes the most direct method for constructing the 5-phenoxypyridine backbone. It relies on the formation of a carbon-oxygen bond between a phenol and a suitably functionalized pyridine ring. Two powerful cross-coupling methodologies are particularly well-suited for this transformation: the Ullmann condensation and the Buchwald-Hartwig O-arylation.

Ullmann Condensation: A Classic Approach with Modern Refinements

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that has been a mainstay in the synthesis of diaryl ethers for over a century.[1][2] While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols have been developed that employ ligands to facilitate the reaction under milder conditions.[3][4]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann-type couplings.[2]

  • Ligand: The use of a ligand, such as 1,10-phenanthroline, can significantly accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper catalyst and increasing its solubility.[4]

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is employed to deprotonate the phenol, forming the more nucleophilic phenoxide.[3]

  • Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Experimental Protocol: Ullmann Condensation

Materials:

  • 5-Bromopyridine-2-carbaldehyde

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridine-2-carbaldehyde (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 5-bromopyridine-2-carbaldehyde.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

Diagram of Ullmann Condensation Workflow:

Ullmann_Condensation Reactants 5-Bromopyridine-2-carbaldehyde Phenol CuI, Ligand, Base Solvent Anhydrous DMF Reactants->Solvent Dissolve Reaction Heat (110-120 °C) Inert Atmosphere Solvent->Reaction Degas & Heat Workup Aqueous Workup Extraction Reaction->Workup Cool Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Ullmann Condensation.

Buchwald-Hartwig O-Arylation: A Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation.[5] This palladium-catalyzed cross-coupling reaction typically offers higher functional group tolerance and can proceed at lower temperatures.[6][7]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃, is the active catalyst.[7]

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for the success of the Buchwald-Hartwig reaction. Ligands such as Xantphos or BINAP are commonly employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is used to deprotonate the phenol.[6]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used.[6]

Experimental Protocol: Buchwald-Hartwig O-Arylation

Materials:

  • 5-Bromopyridine-2-carbaldehyde

  • Phenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under a stream of inert gas, add 5-bromopyridine-2-carbaldehyde (1.0 equiv), phenol (1.2 equiv), cesium carbonate (1.5 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.1 equiv) to a dry Schlenk tube.

  • Add anhydrous toluene to the tube to achieve a concentration of approximately 0.2 M with respect to the 5-bromopyridine-2-carbaldehyde.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 8-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Diagram of Buchwald-Hartwig O-Arylation Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch PhOH, Base PdII_Phenoxide Ar-Pd(II)L_n-OPh Ligand_Exch->PdII_Phenoxide Red_Elim Reductive Elimination PdII_Phenoxide->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-OPh Red_Elim->Product

Caption: Catalytic cycle of Buchwald-Hartwig O-arylation.

Route 2: Synthesis via Oxidation of (5-Phenoxypyridin-2-yl)methanol

This two-step approach involves the initial synthesis of the corresponding primary alcohol, (5-phenoxypyridin-2-yl)methanol, followed by its selective oxidation to the desired aldehyde. This route can be advantageous when direct C-O coupling is problematic or when the starting materials for the alcohol synthesis are more readily available.

Synthesis of (5-Phenoxypyridin-2-yl)methanol

The precursor alcohol can be synthesized via a Grignard reaction between a 5-phenoxypyridine Grignard reagent and formaldehyde.

Causality Behind Experimental Choices:

  • Grignard Reagent Formation: 2-Bromo-5-phenoxypyridine is treated with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent. The inert atmosphere is crucial to prevent quenching of the highly reactive organometallic species.

  • Formaldehyde Source: Anhydrous formaldehyde, typically generated by the depolymerization of paraformaldehyde, is used as the electrophile. Using aqueous formaldehyde solutions is incompatible with the Grignard reagent.

  • Workup: The reaction is quenched with an acidic aqueous solution (e.g., saturated ammonium chloride) to protonate the alkoxide intermediate and yield the primary alcohol.[8]

Experimental Protocol: Synthesis of (5-Phenoxypyridin-2-yl)methanol

Materials:

  • 2-Bromo-5-phenoxypyridine

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate magnesium turnings (1.2 equiv) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction.

  • Add a solution of 2-bromo-5-phenoxypyridine (1.0 equiv) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • In a separate flask, heat paraformaldehyde to generate gaseous formaldehyde, which is then bubbled through the Grignard solution at 0 °C.

  • After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (5-phenoxypyridin-2-yl)methanol.

Oxidation to this compound

The selective oxidation of the primary alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents. Manganese dioxide (MnO₂) is a particularly effective reagent for the oxidation of benzylic and allylic alcohols, and by extension, heteroaromatic alcohols like (5-phenoxypyridin-2-yl)methanol.[9][10]

Causality Behind Experimental Choices:

  • Oxidizing Agent: Activated manganese dioxide is a mild and selective oxidizing agent that minimizes the risk of over-oxidation to the carboxylic acid.[9]

  • Solvent: A non-polar solvent such as dichloromethane (DCM) or chloroform is typically used for these heterogeneous oxidations.

  • Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating. The progress is monitored by TLC until the starting material is consumed.

Experimental Protocol: Oxidation with Manganese Dioxide

Materials:

  • (5-Phenoxypyridin-2-yl)methanol

  • Activated manganese dioxide (MnO₂)

  • Anhydrous dichloromethane (DCM)

  • Celite®

Procedure:

  • To a solution of (5-phenoxypyridin-2-yl)methanol (1.0 equiv) in anhydrous DCM, add activated manganese dioxide (5-10 equiv).

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.

Diagram of Oxidation Workflow:

Oxidation_Workflow Alcohol (5-Phenoxypyridin-2-yl)methanol Oxidant MnO₂ in DCM Alcohol->Oxidant Dissolve Reaction Stir at RT Oxidant->Reaction Filtration Filter through Celite® Reaction->Filtration Upon completion Evaporation Solvent Evaporation Filtration->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the oxidation of the precursor alcohol.

Route 3: Synthesis via Reduction of 5-Phenoxypyridine-2-carbonitrile

This synthetic strategy involves the preparation of a nitrile precursor, 5-phenoxypyridine-2-carbonitrile, followed by its partial reduction to the aldehyde. This approach is particularly useful as it avoids the potential for over-oxidation that can occur when starting from a methyl group or an alcohol.

Synthesis of 5-Phenoxypyridine-2-carbonitrile

The nitrile precursor can be synthesized via a nucleophilic aromatic substitution reaction, specifically an Ullmann-type coupling, between 5-bromopyridine-2-carbonitrile and phenol.[11]

Causality Behind Experimental Choices:

  • Starting Material: 5-Bromopyridine-2-carbonitrile is a readily accessible starting material.[11]

  • Reaction Conditions: Similar to the Ullmann condensation for diaryl ether synthesis, this reaction is catalyzed by a copper(I) salt and requires a base to deprotonate the phenol.

Experimental Protocol: Synthesis of 5-Phenoxypyridine-2-carbonitrile

Materials:

  • 5-Bromopyridine-2-carbonitrile

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous pyridine

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine 5-bromopyridine-2-carbonitrile (1.0 equiv), phenol (1.5 equiv), copper(I) iodide (0.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous pyridine.

  • Heat the reaction mixture to reflux for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-phenoxypyridine-2-carbonitrile.

Reduction to this compound

The partial reduction of the nitrile to the aldehyde can be effectively achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures.[12] An alternative classical method is the Stephen aldehyde synthesis.[13][14]

Causality Behind Experimental Choices:

  • Reducing Agent: DIBAL-H is a bulky and electrophilic reducing agent that allows for the selective reduction of nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup.[12]

  • Temperature Control: Maintaining a low temperature (typically -78 °C) is critical to prevent over-reduction of the intermediate imine to the corresponding amine.[15]

  • Workup: An acidic workup is necessary to hydrolyze the intermediate imine to the final aldehyde product.[12]

Experimental Protocol: DIBAL-H Reduction

Materials:

  • 5-Phenoxypyridine-2-carbonitrile

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)

  • Anhydrous dichloromethane (DCM)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-phenoxypyridine-2-carbonitrile (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.2 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to 0 °C and then add 2 M HCl.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.[16]

Diagram of DIBAL-H Reduction Mechanism:

DIBALH_Reduction Nitrile R-C≡N DIBALH DIBAL-H (-78 °C) Nitrile->DIBALH Hydride Attack Imine_Complex Imine-Aluminum Complex DIBALH->Imine_Complex Hydrolysis Aqueous Workup (H₃O⁺) Imine_Complex->Hydrolysis Aldehyde R-CHO Hydrolysis->Aldehyde

Caption: Mechanism of DIBAL-H reduction of a nitrile.

This classical method involves the reduction of the nitrile with tin(II) chloride in the presence of anhydrous hydrogen chloride to form an aldimine salt, which is subsequently hydrolyzed to the aldehyde.[13][14]

Causality Behind Experimental Choices:

  • Reagents: Anhydrous stannous chloride (SnCl₂) and hydrogen chloride (HCl) gas are the key reagents for the formation of the intermediate iminium salt.[14]

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent premature hydrolysis of the reagents and intermediates.

  • Hydrolysis: The final step is the hydrolysis of the precipitated aldimine tin chloride complex to yield the aldehyde.[14]

Experimental Protocol: Stephen Aldehyde Synthesis

Materials:

  • 5-Phenoxypyridine-2-carbonitrile

  • Anhydrous stannous chloride (SnCl₂)

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Water

Procedure:

  • Suspend anhydrous stannous chloride (2.0 equiv) in anhydrous diethyl ether.

  • Saturate the suspension with dry hydrogen chloride gas until two layers form.

  • Add a solution of 5-phenoxypyridine-2-carbonitrile (1.0 equiv) in anhydrous diethyl ether to the mixture with vigorous stirring.

  • Stir the reaction mixture until a crystalline precipitate of the aldimine stannichloride forms.

  • Isolate the precipitate by filtration under an inert atmosphere.

  • Hydrolyze the precipitate by stirring with water.

  • Extract the resulting aldehyde with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound.

Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through several reliable synthetic routes. The choice of the optimal method will depend on factors such as the availability of starting materials, the scale of the synthesis, and the functional group tolerance required. The direct C-O bond formation via modern cross-coupling reactions offers an efficient and convergent approach. The oxidation and reduction routes provide valuable alternatives, particularly when a multi-step synthesis is more practical.

The protocols detailed in this guide are based on well-established chemical principles and have been designed to be robust and reproducible. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the best results for a specific substrate and laboratory setup. The continued development of more efficient and sustainable catalytic systems will undoubtedly further enhance our ability to synthesize this and other important heterocyclic building blocks, thereby accelerating the discovery of new medicines and materials.

References

  • Diisobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Master Organic Chemistry. Retrieved from [Link]

  • General procedure 2: DIBAL-H reduction to the aldehyde. Supplementary Material for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. (2005). Retrieved from [Link]

  • Stephen aldehyde synthesis. Grokipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.). Retrieved from [Link]

  • Stephen Aldehyde Synthesis. Merck Index. (n.d.). Retrieved from [Link]

  • Stephen aldehyde synthesis. Wikipedia. (2023, November 29). Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. (2024, November 25). Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information. (n.d.). Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Retrieved from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. (n.d.). Retrieved from [Link]

  • Stephen's Aldehyde Synthesis Method. Scribd. (2012, November 10). Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. (2024, January 10). Retrieved from [Link]

  • Reaction of Grignard reagent with formaldehyde (HCHO) followed... Filo. (2025, November 2). Retrieved from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Work-up for DIBAL-H reduction (ester-alcohol)? ResearchGate. (2018, November 11). Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. (n.d.). Retrieved from [Link]

  • DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • what form of formaldehyde is used in grignards? ScienceMadness Discussion Board. (2018, November 22). Retrieved from [Link]

  • Recent Advances in Palladium-Catalyzed Bridging C–H Activation by Using Alkenes, Alkynes or. (2020, September 22). Retrieved from [Link]

  • Stephen aldehyde synthesis. ResearchGate. (n.d.). Retrieved from [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Pyridine. Wikipedia. (2024, March 3). Retrieved from [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC. (n.d.). Retrieved from [Link]

  • Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. Semantic Scholar. (2022, December 13). Retrieved from [Link]

  • A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Publishing. (n.d.). Retrieved from [Link]

  • A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. PMC. (2023, October 4). Retrieved from [Link]

  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. ResearchGate. (2026, February 8). Retrieved from [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis method of 5-bromopyridine-3-formaldehyde. Google Patents. (n.d.).
  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. (2002, March 8). Retrieved from [Link]

  • Palladium-catalyzed [5+2] oxidative annulation of N -Arylhydrazones with alkynes through C-H activation to synthesize Benzo[ d ][12][16]diazepines. ResearchGate. (n.d.). Retrieved from [Link]

  • Copper-catalyzed remote nucleophilic substitution of 5-ethynylthiophene esters. Organic Chemistry Frontiers. (n.d.). Retrieved from [Link]

  • Manganese(IV) oxide. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. PMC. (n.d.). Retrieved from [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. (n.d.). Retrieved from [Link]

  • Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. PubMed. (n.d.). Retrieved from [Link]

  • The reactivity of manganese dioxide towards different substrates in organic solvents. New Journal of Chemistry. (n.d.). Retrieved from [Link]

Sources

Application Note: Optimized Reductive Amination Strategies for 5-Phenoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex nitrogenous heterocycles often relies on the efficient coupling of amines with functionalized aldehydes. 5-Phenoxypyridine-2-carbaldehyde is a highly valuable scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR ligands. However, the unique electronic environment of the pyridine ring requires precise control over reductive amination conditions to prevent side reactions, such as premature aldehyde reduction or catalyst poisoning via nitrogen coordination.

This guide provides field-proven, self-validating protocols for the reductive amination of this compound, detailing the mechanistic causality behind reagent selection and step-by-step methodologies for both direct and indirect workflows.

Mechanistic Insights & Substrate Profiling

Electronic Mapping of the Substrate

To master the reactivity of this compound, one must understand its electronic topology:

  • The Pyridine Core: The nitrogen atom exerts a strong inductive and resonance-withdrawing effect, rendering the 2-carbaldehyde exceptionally electrophilic. This accelerates the initial nucleophilic attack by the amine to form the hemiaminal intermediate.

  • The 5-Phenoxy Group: While the oxygen atom acts as a resonance donor (pushing electron density to the ortho and para positions), the 2-position is meta to the phenoxy group. Therefore, the formyl group primarily experiences the inductive electron-withdrawing effect of the oxygen, further heightening its electrophilicity.

  • Coordination Sinks: The basic pyridine nitrogen can act as a bidentate ligand in conjunction with the adjacent imine, potentially coordinating with boron-based reducing agents[1]. A weak Brønsted acid (e.g., Acetic Acid) is often required to protonate the imine, forming a highly reactive iminium ion and disrupting unwanted metal/boron coordination.

Chemoselectivity of Hydride Donors

The success of a reductive amination hinges on reducing the iminium ion faster than the native aldehyde.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The gold standard for direct reductive amination. The three electron-withdrawing acetate ligands pull electron density away from the boron center, significantly reducing the nucleophilicity of the hydride[2]. Consequently, STAB is unreactive toward the neutral this compound but rapidly reduces the more electrophilic protonated iminium ion[3].

  • 2-Picoline-Borane (Pic-BH₃): A highly stable, non-toxic, and environmentally benign alternative to the classic (but highly toxic) sodium cyanoborohydride (NaBH₃CN)[4]. Pic-BH₃ is uniquely stable in protic solvents (methanol, water) and acidic media, making it the premier choice for green chemistry applications and large-scale manufacturing[5].

Workflow & Decision Matrix

The selection of the reductive amination protocol is dictated by the nucleophilicity and steric bulk of the coupling amine. The following decision matrix outlines the logical pathway for protocol selection.

Workflow Start This compound AmineType Determine Amine Nucleophilicity Start->AmineType Strong Strong Nucleophile (Aliphatic Amines) AmineType->Strong Weak Weak Nucleophile (Anilines, Hindered) AmineType->Weak Direct Direct Reductive Amination Strong->Direct Indirect Indirect (Stepwise) Amination Weak->Indirect STAB Protocol A: STAB in DCE Direct->STAB PicBH3 Protocol B: Pic-BH3 in MeOH Direct->PicBH3 Stepwise Protocol C: Pre-form Imine Indirect->Stepwise

Decision matrix for selecting reductive amination conditions.

Experimental Protocols

Protocol A: Direct Reductive Amination with STAB (Industry Standard)

Optimized for secondary amines and highly nucleophilic primary amines.

Causality Note: 1,2-Dichloroethane (DCE) is prioritized over Dichloromethane (DCM) due to its slightly higher boiling point and superior solubility profile for STAB-imine complexes, which accelerates the reaction rate[6].

  • Reaction Setup: To a dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv, e.g., 1.0 mmol) and the desired amine (1.05 equiv).

  • Solvation & Activation: Dissolve the mixture in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation and prevent pyridine-boron coordination.

  • Imine Formation: Stir the mixture at room temperature for 30–60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes to prevent sudden exotherms. The excess accounts for minor consumption by adventitious moisture[2].

  • Self-Validation (Monitoring): Monitor via TLC (Eluent: 5-10% MeOH in DCM). The reaction is complete when the UV-active aldehyde spot (R_f ~0.6) disappears, replaced by a more polar, ninhydrin-active amine spot (R_f ~0.3).

  • Work-up: Quench the reaction strictly with saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 15 minutes. This neutralizes the acetic acid and safely decomposes unreacted STAB. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Green Reductive Amination with Picoline-Borane (Pic-BH₃)

Optimized for environmentally conscious scale-up and aqueous/methanolic solubility.

Causality Note: Pic-BH₃ is utilized here because it does not generate toxic hydrogen cyanide gas upon aqueous workup, a severe limitation of NaBH₃CN[4].

  • Reaction Setup: In a reaction vial, combine this compound (1.0 equiv) and the amine (1.1 equiv) in Methanol (0.25 M).

  • Acidification: Add a catalytic amount of acetic acid (10 mol%).

  • Reduction: Add 2-Picoline-Borane complex (1.2 equiv) in a single portion.

  • Incubation: Stir at room temperature for 2–12 hours. Because methanol facilitates rapid imine formation, the reduction occurs seamlessly in situ[7].

  • Work-up: Evaporate the methanol under reduced pressure. Partition the residue between Ethyl Acetate and 1M NaOH. Extract the aqueous layer with Ethyl Acetate, wash combined organics with brine, dry (MgSO₄), and concentrate.

Protocol C: Indirect (Stepwise) Reductive Amination

Optimized for weakly nucleophilic amines (e.g., anilines) or to strictly prevent the dialkylation of primary amines.

Causality Note: Weak nucleophiles form imines too slowly. If a reducing agent is present immediately, it will prematurely reduce the aldehyde to 5-phenoxypyridin-2-ylmethanol. Stepwise protocols isolate the imine formation from the reduction phase[2].

  • Imine Pre-formation: Dissolve the aldehyde (1.0 equiv) and weak amine (1.0 equiv) in anhydrous Methanol or Toluene. Add a desiccant such as anhydrous MgSO₄ (3.0 equiv) or Titanium(IV) isopropoxide (1.5 equiv) to physically/chemically trap the generated water and drive the equilibrium forward.

  • Maturation: Stir at 50 °C for 4–8 hours until TLC confirms complete consumption of the aldehyde.

  • Filtration: If using MgSO₄, filter the mixture through a Celite pad to remove the desiccant.

  • Reduction: Cool the filtrate to 0 °C. Add Sodium Borohydride (NaBH₄) (1.0 equiv) portion-wise. Note: Because the aldehyde is already fully converted to the imine, the highly reactive NaBH₄ can be safely used without chemoselectivity concerns.

  • Work-up: Quench cautiously with water, extract with DCM, dry, and purify via flash chromatography.

Quantitative Reagent Comparison

The following table summarizes the operational parameters of the primary hydride donors used in the reductive amination of heteroaryl aldehydes.

Reducing AgentChemoselectivity (Iminium vs. Aldehyde)Toxicity ProfileOptimal SolventsPrimary Byproducts
STAB (NaBH(OAc)₃) Excellent (Aldehyde reduction is negligible)Low to ModerateDCE, THF, DCMBoric acid salts, Acetic acid
Pic-BH₃ Excellent (Stable in acid)Low (Non-toxic alternative)MeOH, H₂O, NeatPicoline, Boric acid salts
NaBH₃CN Good (Requires strict pH 6-8 control)High (Cyanide risk)MeOH, EtOH, THFToxic Cyanide (HCN/NaCN)
NaBH₄ Poor (Reduces aldehydes rapidly)ModerateMeOH, EtOHBoric acid salts

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. URL: [Link]

  • Kawase, Y., Yamagishi, T., Kato, J., Kutsuma, T., Kataoka, T., Iwakuma, T., & Yokomatsu, T. (2014). An Efficient Method for the Direct Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane. Synthesis, 46(04), 455-464. URL: [Link]

Sources

Application Note: Optimizing Schiff Base Formation Using 5-Phenoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 5-Phenoxypyridine-2-carbaldehyde (CAS: 936344-45-5)[1].

Chemical Context and Mechanistic Challenges

This compound is a highly functionalized heteroaromatic building block crucial for developing advanced pharmaceuticals and coordination complexes[1]. Synthesizing Schiff bases (imines) from this specific aldehyde presents unique electronic and thermodynamic challenges. The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the C-2 formyl group via induction, while the phenoxy group at the C-5 position exerts competing resonance (+M) and inductive (-I) effects. To achieve high-yielding condensation with primary amines, researchers must meticulously control the reaction's kinetic pathways and equilibrium state.

Mechanistic Causality: The Interplay of pH and Dehydration

Schiff base formation is a reversible, two-step process:

  • Nucleophilic Addition: The primary amine attacks the carbonyl carbon to form a carbinolamine intermediate.

  • Dehydration: The intermediate undergoes acid-catalyzed dehydration to yield the final imine and water.

The reaction rate is fundamentally dictated by the pH of the system. As highlighted by2, a mildly acidic pH (4.0–5.0) is optimal[2].

  • Causality of Low pH (< 4.0): Under highly acidic conditions, the primary amine becomes fully protonated (R-NH₃⁺). This eliminates its nucleophilicity, stalling the initial addition step and resulting in near-zero product formation[2].

  • Causality of High pH (> 6.0): Dehydration of the carbinolamine is the rate-determining step[3]. Without sufficient protons to convert the hydroxyl group into a viable leaving group (H₂O), the reaction stagnates, trapping the intermediate[4].

Furthermore, because the reaction exists in equilibrium, the accumulation of byproduct water drives the reaction backward (hydrolysis). Therefore, continuous physical or chemical sequestration of water is a thermodynamic necessity[2].

Mechanistic Pathway Visualization

Mechanism Aldehyde 5-Phenoxypyridine -2-carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack (Optimal pH > 4) Amine Primary Amine (R-NH2) Amine->Carbinolamine Protonated Protonated Intermediate Carbinolamine->Protonated Acid Catalysis (Optimal pH < 5) Imine Schiff Base (Imine) + H2O Protonated->Imine Dehydration (Rate-Limiting Step)

Fig 1. Mechanistic pathway of Schiff base formation highlighting pH-dependent causality.

Quantitative Optimization Parameters

To establish a robust protocol, the following parameters have been optimized for this compound based on established imine synthesis principles[5].

ParameterConditionReaction TimeYield (%)Mechanistic Causality
pH pH < 4.0> 24h< 10%Amine protonation inhibits nucleophilic attack[2].
pH pH 4.5 - 5.02 - 4h> 85%Optimal balance of nucleophilicity and dehydration[4].
pH pH > 6.0> 12h< 40%Lack of protons stalls the rate-limiting dehydration step[3].
Solvent Aqueous EtOH8h~ 50%Excess water drives equilibrium toward reactants[2].
Solvent Anhydrous EtOH3h> 85%Minimizes reverse hydrolysis reaction[5].
Dehydration None6h~ 65%Accumulation of byproduct water limits conversion[2].
Dehydration 3Å Molecular Sieves2.5h> 90%Physical sequestration of water shifts equilibrium[2].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each critical step contains a validation checkpoint to ensure the reaction trajectory is correct before proceeding.

Step 1: Reactant Preparation
  • Action: In a oven-dried, round-bottom flask, dissolve 1.0 equivalent of1[1] and 1.05 equivalents of the target primary amine in anhydrous ethanol (0.5 M concentration).

  • Causality: Anhydrous ethanol provides excellent solubility for the polar carbinolamine intermediate while minimizing initial water content, preventing premature equilibrium reversal[2].

Step 2: Catalysis and pH Adjustment
  • Action: Add glacial acetic acid dropwise to the stirring mixture.

  • Validation Checkpoint A (pH Verification): Spot an aliquot onto damp pH indicator paper. The target pH is exactly 4.5.

  • Causality: The basic pyridine ring of the aldehyde can act as an internal proton sink. You may require slightly more acetic acid than standard benzaldehyde protocols to achieve the critical pH 4.5 threshold required for optimal dehydration[4].

Step 3: Condensation and Water Removal
  • Action: Add activated 3Å molecular sieves (approx. 0.5 g per mmol of aldehyde) to the flask. Equip with a reflux condenser and heat to 78°C.

  • Causality: Molecular sieves physically trap the byproduct water, continuously shifting the equilibrium toward the Schiff base via Le Chatelier's principle[2].

Step 4: In-Process Reaction Monitoring
  • Action: After 2 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Validation Checkpoint B (Completion Check): The reaction is strictly deemed incomplete if the UV-active spot corresponding to the starting aldehyde is still visible. If present, add an additional 0.2 g of fresh molecular sieves and reflux for 1 more hour. Do not proceed to isolation until the aldehyde is completely consumed.

Step 5: Isolation and Structural Confirmation
  • Action: Filter the hot mixture to remove the molecular sieves. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the resulting precipitate and wash with cold, absolute ethanol.

  • Validation Checkpoint C (NMR Confirmation): Dissolve a crystal in CDCl₃ and perform ¹H-NMR. The protocol is validated if the diagnostic aldehyde proton signal (~9.8 ppm) is entirely absent, and a new, sharp imine (CH=N) singlet has emerged between 8.2–8.5 ppm[6].

Experimental Workflow Visualization

Workflow Step1 1. Preparation Dissolve Aldehyde & Amine in Anhydrous EtOH Step2 2. Catalysis Add Glacial Acetic Acid (Adjust pH to 4.5) Step1->Step2 Step3 3. Condensation Reflux with Dean-Stark or Molecular Sieves Step2->Step3 Step4 4. Validation TLC: Disappearance of Aldehyde Spot Step3->Step4 Step5 5. Isolation Recrystallization & 1H-NMR Confirmation Step4->Step5

Fig 2. Self-validating experimental workflow for synthesizing Schiff bases.

References

  • [2] Optimizing pH conditions for Schiff base synthesis with 2-Chloro-4-(diethylamino)benzaldehyde. Benchchem Technical Support Center. 2

  • [4] Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. RSIS International. 4

  • [3] REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. 3

  • [5] New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. 5

  • [1] this compound | 936344-45-5. ChemicalBook. 1

  • [6] Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. PMC. 6

Sources

Application Note: Wittig Olefination of Pyridine-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating guide for the stereoselective synthesis of vinyl pyridines via the Wittig reaction, emphasizing the unique reactivity of pyridine-2-carbaldehyde.

Introduction & Mechanistic Rationale

The synthesis of 2-vinylpyridine derivatives is a critical transformation in medicinal chemistry, often utilized in the development of kinase inhibitors and advanced alkaloid scaffolds [2]. Pyridine-2-carbaldehyde is an exceptionally reactive electrophile in Wittig olefinations. The adjacent pyridine nitrogen exerts a strong inductive electron-withdrawing effect, significantly increasing the partial positive charge on the carbonyl carbon [1]. This heightened electrophilicity accelerates the initial nucleophilic attack by the phosphorus ylide but also necessitates careful control of reaction conditions to prevent side reactions and manage stereoselectivity.

The stereochemical outcome (E vs. Z alkene) is strictly governed by the nature of the ylide:

  • Stabilized Ylides (e.g., containing ester or cyano groups) undergo thermodynamic equilibration during the formation of the oxaphosphetane intermediate, overwhelmingly favoring the E-alkene [3].

  • Unstabilized Ylides (e.g., simple alkyl groups) react under kinetic control, typically yielding the Z-alkene. To reverse this and obtain the E-alkene, the Schlosser modification (using phenyllithium at low temperatures) must be employed [2, 3].

Reaction Mechanism & Workflow

The following diagram illustrates the logical progression and mechanistic pathway of the Wittig reaction applied to pyridine-2-carbaldehyde.

WittigWorkflow Salt Phosphonium Salt Ylide Phosphorus Ylide (Nucleophile) Salt->Ylide Deprotonation Base Base Addition (NaHMDS, t-BuOK, etc.) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde Pyridine-2-carbaldehyde (Electrophile) Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Vinyl Pyridine (E/Z Alkene) Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (TPPO Byproduct) Oxaphosphetane->TPPO Elimination

Workflow and mechanism of Wittig olefination for pyridine-2-carbaldehyde.

Quantitative Data: Reaction Conditions & Selectivity

The choice of base, solvent, and ylide dictates the efficiency and stereochemistry of the reaction. Table 1 summarizes validated conditions for pyridine-2-carbaldehyde olefinations.

Table 1: Comparative Conditions for Pyridine-2-Carbaldehyde Wittig Reactions

Ylide TypeReagent ExampleBaseSolventTempYield (%)Major IsomerRef
Stabilized (Carbethoxymethylene)triphenylphosphoraneNone (Pre-formed)DCM / THFRT85–95>95% E[1]
Stabilized (Carbethoxymethylene)triphenylphosphoraneNaHCO₃ (aq)Water20 °C80–98>95% E[4]
Unstabilized Alkyltriphenylphosphonium halideNaHMDSTHF-78 °C to RT40–60Z[2]
Unstabilized Alkyltriphenylphosphonium halidePhLi / t-BuOKTHF-78 °C to RT40–55E (Schlosser)[2]

Note: Water can surprisingly accelerate reactions with stabilized ylides due to hydrophobic packing effects, despite the poor bulk solubility of the reactants [4].

Experimental Protocols

Protocol A: Synthesis of E-Alkenes using Stabilized Ylides

Target: Ethyl (E)-3-(pyridin-2-yl)acrylate [1]

Causality & Rationale: Stabilized ylides are inherently stable and do not require strong, moisture-sensitive bases. Dichloromethane (DCM) is chosen as the solvent because it readily dissolves both the ylide and the highly polar triphenylphosphine oxide (TPPO) byproduct, ensuring a homogeneous reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (carbethoxymethylene)triphenylphosphorane (1.1 equiv., 11 mmol) and anhydrous DCM (0.5 M).

  • Addition: Add pyridine-2-carbaldehyde (1.0 equiv., 10 mmol) dropwise at room temperature.

  • Reaction & Validation: Stir the mixture for 12–24 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). Pyridine-2-carbaldehyde is strongly UV-active (Rf ~0.4). The reaction is complete when the aldehyde spot disappears and a new, less polar fluorescent spot (E-alkene) emerges.

  • Quenching & Extraction: Add distilled water (20 mL) to quench any unreacted electrophiles. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification (TPPO Removal): Concentrate the crude mixture under reduced pressure.

    • Self-Validation Checkpoint: To rapidly remove the bulk of the TPPO, triturate the crude viscous oil with cold diethyl ether/hexane (1:1). TPPO will precipitate as a white solid. Filter the solid, concentrate the filtrate, and purify via silica gel chromatography to afford the pure E-alkene.

Protocol B: Synthesis of Z-Alkenes using Unstabilized Ylides

Target: 2-((1Z)-alkenyl)pyridine derivatives [2]

Causality & Rationale: Unstabilized ylides are highly reactive and moisture-sensitive. A strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) is required to deprotonate the phosphonium salt without attacking the resulting ylide. The reaction must be initiated at -78 °C to prevent premature decomposition and to trap the kinetically favored erythro-betaine intermediate, ensuring Z-selectivity [3].

Step-by-Step Methodology:

  • Ylide Generation: Suspend the alkyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add NaHMDS (1.0 M in THF, 1.25 equiv.) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The suspension will immediately transition to a vibrant, deep yellow/orange solution. If the color fails to develop or fades rapidly, the system is contaminated with moisture, and the ylide has been quenched.

  • Electrophile Addition: Stir the ylide at -78 °C for 30 minutes. Dissolve pyridine-2-carbaldehyde (1.0 equiv.) in a minimum volume of anhydrous THF and add it dropwise to the ylide solution.

  • Cycloreversion: Allow the reaction mixture to slowly warm to room temperature over 4–6 hours. The color will gradually fade to pale yellow as the oxaphosphetane intermediate undergoes cycloreversion.

  • Workup & Analysis: Quench with saturated aqueous NH₄Cl (10 mL) to destroy excess ylide. Extract with ethyl acetate, dry, and concentrate.

    • Self-Validation Checkpoint: Obtain a crude ¹H-NMR spectrum before column chromatography. The stereochemical outcome is validated by the vinylic proton coupling constants:

      
       confirms the Z-isomer, whereas 
      
      
      
      would indicate the E-isomer.

Troubleshooting & Optimization

  • Low Yields with Unstabilized Ylides: Pyridine-2-carbaldehyde can undergo competitive enolization or aldol condensation if the base is not strictly controlled. Ensure the ylide is fully pre-formed at -78 °C before the aldehyde is introduced.

  • Poor E/Z Selectivity: If a mixture of isomers is obtained with unstabilized ylides, it indicates that the betaine intermediate is equilibrating. To force E-selectivity, apply the Schlosser modification: after adding the aldehyde at -78 °C, add an equivalent of phenyllithium to deprotonate the betaine, warm to -30 °C to allow equilibration to the threo-form, and then protonate/eliminate [2, 3].

  • TPPO Contamination: Triphenylphosphine oxide is notoriously difficult to separate from polar pyridine derivatives. If trituration fails, consider using a polymer-bound triphenylphosphine reagent or switching to a Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester, which yields water-soluble phosphate byproducts.

References

  • Streptopyridines, volatile pyridine alkaloids produced by Streptomyces sp. FORM5. Beilstein Journal of Organic Chemistry, 2014. Available at:[Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at:[Link]

  • Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry (ACS), 2007. Available at:[Link]

Application Note: Highly Selective Oxidation of 5-Phenoxypyridine-2-carbaldehyde to 5-Phenoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Relevance

In advanced drug discovery, functionalized picolinic acids serve as critical structural motifs. Specifically, 5-phenoxypicolinic acid (5-phenoxypyridine-2-carboxylic acid) is a highly sought-after intermediate in the synthesis of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) inhibitors[1] and Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitors[2].

PHD inhibitors containing the 5-phenoxypicolinamide scaffold are deployed to stabilize HIF-1α, promoting the transcription of hypoxia-response genes like erythropoietin (EPO) and vascular endothelial growth factor (VEGF) for the treatment of anemia and ischemic diseases[1].

Pathway drug 5-Phenoxypicolinic Acid Derivatives phd PHD Enzymes (Prolyl Hydroxylase) drug->phd Inhibits hif HIF-1α (Un-hydroxylated) phd->hif Hydroxylates deg Proteasomal Degradation hif->deg If Hydroxylated genes Hypoxia-Response Genes (EPO, VEGF) hif->genes Translocates to Nucleus (If Stabilized)

Biological role of 5-phenoxypicolinic acid derivatives in HIF-1α stabilization via PHD inhibition.

Mechanistic Rationale: Why the Pinnick Oxidation?

The oxidation of pyridine-2-carbaldehydes (picolinaldehydes) presents a unique synthetic challenge. Strong oxidants such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) frequently lead to over-oxidation, N-oxide formation at the basic pyridine nitrogen, or oxidative cleavage[3].

To achieve a self-validating, high-yielding transformation, the Pinnick Oxidation is the method of choice[3]. This protocol utilizes sodium chlorite (NaClO₂) as the active oxidant under mildly acidic conditions, buffered by sodium dihydrogen phosphate (NaH₂PO₄).

Causality in Experimental Design:

  • The Role of NaH₂PO₄: Maintains the pH between 3.5 and 5.0, which is required to generate the active oxidant, chlorous acid (HClO₂), without causing substrate degradation.

  • The Critical Need for 2-Methyl-2-butene: The oxidation of the aldehyde by HClO₂ generates hypochlorous acid (HOCl) as a stoichiometric byproduct. The 5-phenoxy ring is highly electron-rich and susceptible to electrophilic aromatic halogenation. 2-Methyl-2-butene acts as an aggressive HOCl scavenger, rapidly forming an inert chlorohydrin and completely preventing the chlorination of the phenoxy moiety.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometric ratios required to drive the reaction to >98% conversion while suppressing side reactions.

Reagent / MaterialMW ( g/mol )EquivalentsMass / Volume (per 10 mmol)Role in Reaction
5-Phenoxypyridine-2-carbaldehyde 199.211.001.99 gStarting Substrate
Sodium chlorite (NaClO₂, 80%) 90.442.002.26 gPrimary Oxidant
Sodium dihydrogen phosphate 119.983.003.60 gMild Acidic Buffer
2-Methyl-2-butene (2M in THF) 70.1310.050.0 mLHOCl Scavenger
t-Butanol (t-BuOH) 74.12N/A40.0 mLPrimary Solvent
Deionized Water (H₂O) 18.02N/A10.0 mLCo-solvent

Experimental Workflow & Step-by-Step Protocol

Workflow step1 1. Dissolution Substrate + t-BuOH step2 2. Scavenger Add 2-methyl- 2-butene step1->step2 step3 3. Oxidation Add NaH2PO4 & NaClO2 (aq) step2->step3 step4 4. Monitoring Stir at RT (2-4 hrs) step3->step4 step5 5. Isolation Adjust pH to 3.5 & Filter step4->step5

Step-by-step experimental workflow for the Pinnick oxidation of this compound.

Phase 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Dissolve This compound (1.99 g, 10.0 mmol) in t-Butanol (40.0 mL).

  • Add 2-methyl-2-butene (50.0 mL of a 2M solution in THF, 100 mmol) to the reaction flask.

  • Cool the reaction mixture to 0–5 °C using an ice-water bath. (Causality: Cooling mitigates the exothermic nature of the subsequent oxidant addition and prevents the volatilization of the low-boiling 2-methyl-2-butene).

Phase 2: Oxidant Addition & Execution
  • In a separate Erlenmeyer flask, prepare the aqueous oxidant solution by dissolving NaH₂PO₄ (3.60 g, 30.0 mmol) and NaClO₂ (2.26 g of 80% w/w, 20.0 mmol) in Deionized Water (10.0 mL).

  • Add the aqueous oxidant solution dropwise to the cooled organic mixture over a period of 15–20 minutes via an addition funnel.

  • Remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

Phase 3: Isoelectric Isolation (Critical Step)

Expert Insight: 5-Phenoxypicolinic acid is an amphoteric molecule (zwitterionic). It is highly soluble in both basic (as a carboxylate salt) and strongly acidic (as a pyridinium salt) aqueous solutions. High-yield isolation requires precise pH adjustment to its isoelectric point.

  • Monitor the reaction via LCMS or TLC (Eluent: 5% MeOH in DCM). Upon complete consumption of the aldehyde, concentrate the reaction mixture under reduced pressure (at 30 °C) to remove t-butanol, THF, and excess 2-methyl-2-butene.

  • Dilute the remaining aqueous residue with 20 mL of water.

  • Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 3.5 to 4.0 [2].

  • A white to pale-yellow precipitate of 5-phenoxypicolinic acid will form. Stir the suspension at 0 °C for 30 minutes to maximize crystallization.

  • Filter the solid under vacuum, wash the filter cake with ice-cold water (2 × 5 mL), and dry overnight in a vacuum oven at 45 °C.

Analytical Validation & Troubleshooting

  • Issue: Incomplete Conversion.

    • Cause: Loss of the volatile 2-methyl-2-butene or inactive NaClO₂.

    • Solution: Ensure the reaction flask is well-sealed. Verify the assay purity of the sodium chlorite, as it degrades over time upon exposure to atmospheric moisture.

  • Issue: Product is not precipitating during Phase 3.

    • Cause: The pH overshot the isoelectric point (pH < 2.0), protonating the pyridine nitrogen and pulling the product back into the aqueous phase.

    • Solution: Back-titrate carefully with 1M NaOH until the pH is exactly between 3.5 and 4.0.

  • Issue: Chlorinated Byproducts Detected on LCMS.

    • Cause: Insufficient HOCl scavenging.

    • Solution: Increase the equivalents of 2-methyl-2-butene to 15.0 eq and ensure vigorous biphasic stirring so the scavenger can interface with the aqueous hypochlorous acid immediately.

References

  • US20230295110A1 - Phd inhibitor compounds, compositions, and methods of use - Google Patents. 1

  • US20190169168A1 - Inhibitors of trpc6 - Google Patents. 2

  • 5-Bromo-4-chloronicotinaldehyde (Pinnick Oxidation Context) - Benchchem.3

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation - PMC. 4

Sources

Application Note: Synthesis of Hydrophobic Pillared-Layer Metal-Organic Frameworks Using 5-Phenoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, MOF Chemists, and Drug Delivery Researchers Focus: Precursor synthesis, solvothermal assembly, and framework activation

Mechanistic Rationale & Structural Design

The rational design of Metal-Organic Frameworks (MOFs) requires precise control over pore chemistry and framework stability. 5-Phenoxypyridine-2-carbaldehyde (CAS: 936344-45-5) is a highly versatile, yet underutilized, asymmetric building block for constructing advanced porous materials.

By exploiting the reactivity of its carbaldehyde group, this molecule can be condensed with diamines to form extended, ditopic Schiff base N-donor ligands [2]. When deployed in a mixed-ligand synthetic strategy alongside zinc salts and rigid dicarboxylates (e.g., terephthalic acid, H₂BDC), these N-donor ligands act as "pillars" that connect 2D metal-carboxylate sheets into a 3D topology [1].

Why use this compound?

  • Dynamic Covalent Assembly: The aldehyde moiety allows for high-yield, low-waste Schiff base condensation to generate custom pillar lengths [2].

  • Coordination Geometry: The pyridine nitrogen provides a strong, predictable coordination site for transition metals like Zn(II) and Cu(II) [3].

  • Pore Environment Tuning (Causality): The bulky, hydrophobic phenoxy group projects into the MOF pores. This steric shielding protects the delicate metal-oxo clusters from hydrolytic attack by water molecules, drastically enhancing the framework's moisture stability. Furthermore, the electron-rich phenoxy rings provide ideal docking sites for hydrophobic volatile organic compounds (VOCs) or poorly water-soluble drug molecules via

    
     interactions.
    

Experimental Workflow

The following diagram illustrates the three-phase methodology required to transform the raw aldehyde precursor into a fully activated, permanently porous MOF.

MOF_Workflow A Phase 1: Precursor Synthesis This compound + p-Phenylenediamine B Phase 2: Solvothermal Assembly Zn(NO3)2 + H2BDC + L-OPh in DMF (100°C, 48h) A->B C Phase 3: Framework Activation Solvent Exchange (EtOH) Supercritical CO2 Drying B->C D Target Application Hydrophobic VOC Capture & Drug Encapsulation C->D

Workflow detailing the synthesis and activation of phenoxy-functionalized mixed-ligand MOFs.

Self-Validating Experimental Protocols

Phase 1: Synthesis of the N-Donor Pillar Ligand (L-OPh)

Objective: Synthesize N,N'-bis(5-phenoxypyridin-2-ylmethylene)benzene-1,4-diamine (L-OPh).

  • Reagent Preparation: Dissolve 2.05 equivalents of this compound in 50 mL of absolute ethanol. In a separate flask, dissolve 1.0 equivalent of p-phenylenediamine in 20 mL of absolute ethanol.

  • Catalytic Activation: Add 3 drops of glacial acetic acid to the aldehyde solution. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine [2].

  • Condensation: Dropwise add the amine solution to the aldehyde solution under continuous stirring. Reflux the mixture at 80 °C for 6 hours.

  • Isolation: Cool the reaction to 0 °C. The Schiff base product will precipitate. Causality: Ethanol is chosen because it solubilizes the starting materials but is a poor solvent for the extended, rigid Schiff base, thereby driving the equilibrium forward via precipitation.

  • Validation Checkpoint: Filter and dry the solid. Perform FT-IR spectroscopy. Proceed to Phase 2 ONLY IF the aldehyde C=O stretch (~1700 cm⁻¹) has completely disappeared and a strong imine C=N stretch (~1620 cm⁻¹) has appeared.

Phase 2: Solvothermal Synthesis of [Zn₂(BDC)₂(L-OPh)]ₙ

Objective: Assemble the 3D mixed-ligand framework.

  • Precursor Mixing: In a 20 mL scintillation vial, combine 0.1 mmol of Zn(NO₃)₂·6H₂O, 0.1 mmol of terephthalic acid (H₂BDC), and 0.05 mmol of the synthesized L-OPh ligand.

  • Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF). Sonicate for 10 minutes until a homogeneous suspension/solution is achieved.

  • Thermal Programming: Seal the vial tightly with a Teflon-lined cap and place it in an isothermal oven at 100 °C for 48 hours.

    • Causality: DMF is critical here. At 100 °C, DMF undergoes slow thermal degradation to release dimethylamine. This acts as a slow-release base, gradually deprotonating the H₂BDC. This controlled deprotonation ensures the formation of large, highly crystalline MOF domains rather than amorphous kinetic precipitates [1].

  • Cooling: Cool the vial to room temperature at a rate of 5 °C/hour to prevent thermal shock and micro-fracturing of the crystals.

  • Validation Checkpoint: Isolate the block-like crystals. Perform Powder X-Ray Diffraction (PXRD) on a bulk sample. The experimental diffractogram must match the simulated pattern of the intended topology to confirm phase purity.

Phase 3: Framework Activation

Objective: Remove guest molecules without collapsing the pore structure.

  • Solvent Exchange: Decant the mother liquor and soak the crystals in fresh absolute ethanol. Replace the ethanol every 12 hours for 3 days.

    • Causality: DMF has a high boiling point and high surface tension. Exchanging it with ethanol replaces the strongly bound guest molecules with a volatile, lower-surface-tension solvent, preparing the framework for drying.

  • Supercritical CO₂ Drying: Transfer the ethanol-soaked crystals to a supercritical point dryer. Flush with liquid CO₂ at 10 °C to replace the ethanol, then heat the chamber past the critical point of CO₂ (31.1 °C, 73.8 bar). Vent the supercritical gas slowly.

    • Causality: Evaporating liquid solvents directly creates massive capillary forces at the liquid-gas interface, which can crush the delicate MOF pores. Supercritical drying bypasses the phase boundary entirely, preserving the structural integrity of the void spaces [3].

  • Validation Checkpoint: Perform N₂ sorption at 77 K. A Type I isotherm confirms permanent microporosity.

Quantitative Data & Characterization Metrics

To ensure reproducibility across different laboratories, the following tables summarize the optimized reaction parameters and the expected analytical benchmarks for a successful synthesis.

Table 1: Optimized Solvothermal Reaction Parameters

ParameterValue / ReagentJustification / Causality
Metal:Linker:Pillar Ratio 2 : 2 : 1Matches the stoichiometry of the target pillared-layer[Zn₂(BDC)₂(L-OPh)]ₙ network.
Solvent System 100% DMFProvides optimal solubility and controlled base generation via thermal decomposition.
Temperature 100 °CHigh enough to promote reversible bond formation (error correction); low enough to prevent ligand degradation.
Heating Duration 48 HoursEnsures complete thermodynamic conversion from kinetic intermediates to the stable 3D phase.

Table 2: Expected Analytical Characterization Checkpoints

Analytical TechniqueTarget MetricIndication of Success
FT-IR (Ligand) Peak at ~1620 cm⁻¹Successful Schiff base condensation (C=N bond formation).
PXRD (MOF) Sharp peaks at low angles (e.g., 2θ < 10°)High crystallinity and large unit cell indicative of a porous extended framework.
TGA (Activated MOF) Plateau up to ~350 °CComplete removal of guest solvents; high thermal stability imparted by the mixed-ligand structure.
N₂ Sorption (77 K) BET Surface Area > 800 m²/gSuccessful activation without pore collapse; accessible internal void space.

References

  • Title: The dynamic adaptability of mixed-ligand zinc MOFs: from fundaments to applications Source: Coordination Chemistry Reviews, 2026 URL: [Link]

  • Title: High Yield Low-Waste Synthesis of a Family of Pyridyl and Imidazolyl-Substituted Schiff Base Linker Ligands Source: ACS Sustainable Chemistry & Engineering, 2018 URL: [Link]

  • Title: A microporous Cu²⁺ MOF based on a pyridyl isophthalic acid Schiff base ligand with high CO₂ uptake Source: Inorganic Chemistry Frontiers, 2016 URL: [Link]

Application Note: Strategic Functionalization of the Pyridine Ring in Phenoxy-Aldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Causality

Phenoxy-aldehyde-substituted pyridines are highly privileged scaffolds in modern drug discovery and agrochemistry, frequently serving as metabolically stable bioisosteres for diaryl ethers in kinase inhibitors[1]. However, functionalizing the pyridine ring within this specific triad (pyridine, phenoxy, aldehyde) presents a formidable chemoselective challenge due to the conflicting electronic demands of the functional groups:

  • The Pyridine Core: Inherently electron-deficient, the pyridine nitrogen withdraws electron density from the ring, making standard electrophilic aromatic substitution (EAS) highly unfavorable without extreme forcing conditions[2].

  • The Aldehyde Moiety: Highly electrophilic and susceptible to nucleophilic attack. If strong nucleophiles (e.g., organolithiums or Grignard reagents) are used to functionalize the pyridine ring, the aldehyde will be preferentially consumed[2].

  • The Phenoxy Group: Strongly electron-donating to its local phenyl ring, meaning any forced electrophilic conditions will likely result in off-target functionalization on the phenoxy ring rather than the pyridine core.

To navigate this, synthetic chemists must rely on highly specific, causality-driven methodologies: Nucleophilic Aromatic Substitution (SNAr) for pre-halogenated scaffolds, and Minisci-Type C-H Functionalization for unactivated pyridines.

Chemoselective Methodologies

Nucleophilic Aromatic Substitution (SNAr)

When the pyridine ring possesses a leaving group (such as fluorine or chlorine) at the C2 or C4 positions, SNAr is the most efficient functionalization route[3]. The electron-withdrawing nature of the pyridine nitrogen stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the attack[2].

Causality & Insight: The key to preserving the aldehyde during SNAr is nucleophile selection. Mild, highly polarizable nucleophiles (such as thiols or secondary amines) can successfully displace the halogen at room temperature or under mild heating[4]. Because these nucleophiles are soft, they preferentially attack the soft electrophilic center of the halogenated aromatic ring over the hard electrophilic carbonyl carbon of the aldehyde, bypassing the need for protecting groups.

Minisci-Type C-H Functionalization

For pyridine rings lacking a halogen, direct C-H functionalization via the Minisci reaction is the premier strategy. This reaction involves the generation of a nucleophilic carbon-centered radical that adds to a protonated pyridine ring[5].

Causality & Insight: Acidic conditions are mandatory here; protonating the pyridine lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it highly receptive to radical addition[5]. However, aldehydes are notorious for undergoing decarbonylation or acting as competitive radical acceptors under oxidative radical conditions[6]. Therefore, to ensure a self-validating and clean reaction, the aldehyde must be transiently protected as an acetal prior to Minisci functionalization.

Quantitative Strategy Comparison

The following table summarizes the quantitative parameters and functional group tolerances for the primary functionalization strategies.

Functionalization StrategyRequisite Pyridine PrecursorAldehyde Protection Required?Typical YieldsRegioselectivity
Mild SNAr (Thiols/Amines)2-Halo or 4-Halo PyridineNo (Soft nucleophiles tolerate CHO)75% - 92%Absolute (Dictated by Halogen position)
Hard SNAr / Cross-Coupling 2-Halo or 4-Halo PyridineYes (Acetal required)60% - 85%Absolute (Dictated by Halogen position)
Photocatalytic Minisci Unactivated PyridineYes (Prevents decarbonylation)41% - 93%C2/C4 mixture (Unless sterically blocked)

Experimental Workflows & Logical Relationships

DecisionTree Start Phenoxy-Aldehyde Pyridine Scaffold Q1 Halogen at C2/C4? Start->Q1 Q2 Mild Nucleophile (e.g., Thiol, Amine)? Q1->Q2 Yes Minisci Minisci C-H Functionalization Q1->Minisci No SNAr Direct SNAr (No Protection) Q2->SNAr Yes Protect1 Acetal Protection Q2->Protect1 No (Hard Nuc) Protect2 Acetal Protection Minisci->Protect2 CrossCoupling Cross-Coupling / Hard SNAr Protect1->CrossCoupling RadicalAdd Radical Addition Protect2->RadicalAdd Deprotect1 Deprotection CrossCoupling->Deprotect1 Deprotect2 Deprotection RadicalAdd->Deprotect2

Decision tree for selecting the optimal pyridine functionalization pathway.

MinisciMech Step1 Pyridine Protonation Step3 Nucleophilic Radical Addition to LUMO Step1->Step3 Step2 Radical Generation Step2->Step3 Step4 Radical Cation Intermediate Step3->Step4 Step5 Oxidative Rearomatization Step4->Step5

Mechanistic sequence of the Minisci C-H functionalization reaction.

Self-Validating Experimental Protocols

Protocol A: Room-Temperature SNAr with Thiol Nucleophiles

Designed for 2-halo-pyridine-phenoxy-aldehydes. This protocol avoids aldehyde protection by leveraging soft-soft nucleophile-electrophile interactions[4].

Reagents: 2-Chloro-pyridine-phenoxy-aldehyde (1.0 eq), Thiol nucleophile (1.1 eq), Anhydrous K₂CO₃ (1.5 eq), Anhydrous Acetonitrile (0.3 M).

  • Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-chloro-pyridine-phenoxy-aldehyde (1.0 eq) and dissolve in anhydrous acetonitrile.

  • Nucleophile Addition: Add the thiol nucleophile (1.1 eq) to the stirring solution, followed immediately by anhydrous K₂CO₃ (1.5 eq)[4].

  • Reaction & In-Process Validation: Stir the heterogeneous mixture at room temperature (22 °C) under an inert nitrogen atmosphere.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active starting material spot is fully consumed (typically 4–6 hours). The aldehyde will not react under these mild, non-aqueous basic conditions.

  • Workup: Dilute the mixture with dichloromethane and wash with distilled water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Validation: Analyze the crude product via ¹H NMR.

    • Validation Check: Confirm the presence of the aldehyde proton singlet at ~9.8–10.2 ppm. The successful SNAr is confirmed by the upfield shift of the pyridine ring protons relative to the chlorinated precursor.

Protocol B: Photocatalytic Minisci C-H Alkylation

Designed for unactivated pyridine-phenoxy-aldehydes. Requires a protection-deprotection sequence to prevent aldehyde decarbonylation[6].

Step 1: Acetal Protection

  • Reflux the pyridine-phenoxy-aldehyde (1.0 eq) with ethylene glycol (3.0 eq) and a catalytic amount of p-Toluenesulfonic acid (0.1 eq) in toluene using a Dean-Stark apparatus until water ceases to evolve.

  • Validation Check: ¹H NMR must show the complete disappearance of the aldehyde singlet (~10.0 ppm) and the appearance of the acetal methine proton singlet (~5.5 ppm).

Step 2: Minisci Alkylation

  • Setup: In a photochemical vial, dissolve the acetal-protected substrate (1.0 eq) in a mixture of the target alkane (e.g., cyclohexane, functioning as both solvent and reagent) and acetonitrile[6].

  • Catalysis: Add the photocatalyst (e.g., tetrabutylammonium decatungstate, TBADT, 2 mol%) and trifluoroacetic acid (TFA, 1.5 eq) to protonate the pyridine ring[5].

  • Irradiation: Degas the mixture via sparging with N₂ for 10 minutes. Irradiate the vial with 390 nm LEDs at room temperature for 16 hours.

  • Validation Check: Analyze via LC-MS. Look for the mass shift corresponding to the addition of the alkyl radical (e.g., +83 m/z for a cyclohexyl group)[6].

Step 3: Deprotection

  • Dissolve the crude Minisci product in THF and add 1M aqueous HCl. Stir at room temperature for 2 hours.

  • Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.

  • Final Validation: ¹H NMR must confirm the reappearance of the aldehyde singlet (~10.0 ppm) and the integration of the newly installed alkyl protons on the pyridine ring.

References

  • 5-(2-Fluoroethoxy)pyridine-2-carbaldehyde | 1522114-31-3 | Benchchem. benchchem.com.
  • 2-Phenoxy-4-pyrimidinamine | Research Chemical - Benchchem. benchchem.com.
  • N-(3,5-Difluoropyridin-2-YL)acetamide | 1260674-72-3 | Benchchem. benchchem.com.
  • Recent Advances in Minisci-Type Reactions. scispace.com.
  • Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. nih.gov.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. nih.gov.

Sources

Application Note: Nucleophilic Addition of Grignard Reagents to 5-Phenoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, 5-Phenoxypyridine-2-carbaldehyde (CAS: 936344-45-5) serves as a high-value electrophilic building block [1]. The integration of a phenoxy ether at the 5-position provides a lipophilic bioisostere that enhances target binding and membrane permeability. Meanwhile, the 2-carbaldehyde moiety acts as a highly reactive hub for carbon-carbon bond formation via nucleophilic addition [2]. This application note establishes a robust, self-validating protocol for the Grignard addition to this substrate, yielding 1-(5-phenoxypyridin-2-yl)alkanol derivatives—crucial intermediates for kinase inhibitors and antihistamines[3].

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and prevent byproduct formation, researchers must understand the specific physicochemical behavior of 2-pyridyl aldehydes during organometallic reactions.

  • Chelation-Controlled Addition: Unlike standard aliphatic aldehydes, pyridine-2-carbaldehyde derivatives feature a nitrogen atom adjacent to the carbonyl group. When a Grignard reagent (

    
    ) is introduced, the 
    
    
    
    ion strongly coordinates with both the pyridine nitrogen and the carbonyl oxygen. This forms a rigid, five-membered chelate intermediate [4]. This chelation not only accelerates the nucleophilic attack by increasing the electrophilicity of the carbonyl carbon but also dictates the trajectory of the incoming nucleophile (Cram's chelation control).
  • Causality of Temperature Control: The reaction must be initiated at low temperatures (0 °C to -78 °C) [5]. Grignard reagents can act as reducing agents; at elevated temperatures, sterically hindered Grignard reagents may deliver a hydride from their

    
    -carbon via a cyclic six-membered transition state, reducing the aldehyde to a primary alcohol [4]. Strict temperature control suppresses this 
    
    
    
    -hydride transfer and prevents unwanted Chichibabin-type nucleophilic attacks on the electron-deficient pyridine ring.
  • Causality of Solvent Selection: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ) are mandatory. These ethereal solvents stabilize the highly reactive organomagnesium species via lone-pair coordination to the magnesium center, preventing the reagent from polymerizing or degrading before addition[5].
    

Mechanism A 5-Phenoxypyridine- 2-carbaldehyde C Mg2+ Chelation Complex (N & O Coordination) A->C B Grignard Reagent (R-MgX) B->C D Nucleophilic Addition (Cram Chelation) C->D E Secondary Alcohol Product D->E

Fig 1: Chelation-controlled mechanistic pathway of Grignard addition to 2-pyridyl aldehydes.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields for the addition of various Grignard reagents to this compound, extrapolated from standard pyridine-2-carbaldehyde protocols[5],[6].

Grignard Reagent (

)
Substrate EquivalentSolventTemperature ProfileReaction TimeExpected Yield
Methylmagnesium bromide1.1 - 1.2 eqTHF /

0 °C

RT
1.5 - 2 h85 - 92%
Phenylmagnesium bromide1.2 eqTHF0 °C

RT
2 - 3 h80 - 88%
Isopropylmagnesium chloride1.2 - 1.5 eqTHF-78 °C

0 °C
3 - 4 h70 - 75%*

*Note: Lower yields with bulky aliphatic Grignard reagents are due to competing


-hydride reduction pathways. Lower temperatures (-78 °C) are required to mitigate this.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each critical phase includes observable checkpoints to verify the chemical integrity of the step before proceeding[5].

Phase 1: Apparatus & Reagent Preparation
  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a rubber septum. Purge the system with inert gas (Nitrogen or Argon) for 15 minutes.

  • Substrate Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous THF (approx. 0.2 M concentration).

  • Temperature Control: Submerge the reaction flask in an ice-water bath (0 °C) or a dry ice/acetone bath (-78 °C), depending on the Grignard reagent used.

    • Self-Validation Check: Add a single drop of the Grignard reagent to the solvent. The absence of fuming or bubbling confirms the environment is strictly anhydrous.

Phase 2: Grignard Addition
  • Addition: Load the Grignard reagent (1.2 equivalents, typically 1.0 M to 3.0 M in THF or Ether) into the dropping funnel. Add the solution dropwise over 30 minutes to maintain internal temperature control.

    • Self-Validation Check: A localized color change (often turning yellow to deep orange/red) will occur upon addition. A persistent deep coloration indicates the successful formation of the stable magnesium-chelate intermediate. The reaction mixture should exhibit a gentle exotherm.

  • Maturation: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 1 to 2 hours.

    • Self-Validation Check: TLC (Thin Layer Chromatography) using a 3:1 Hexane/Ethyl Acetate system should show the complete disappearance of the UV-active aldehyde starting material spot.

Phase 3: Quench and Purification
  • Quenching: Recool the flask to 0 °C. Slowly add saturated aqueous Ammonium Chloride (

    
    ) dropwise to quench the unreacted Grignard reagent.
    
    • Self-Validation Check: Vigorous bubbling (release of alkane gas) will occur initially. The precipitation of white magnesium salts confirms the destruction of the organometallic species. These salts will dissolve upon the addition of a small volume of distilled water, leaving a clear biphasic system.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing & Drying: Combine the organic layers, wash with brine (saturated

    
    ), and dry over anhydrous Sodium Sulfate (
    
    
    
    ). Filter and concentrate under reduced pressure.
  • Purification: Purify the crude oil via silica gel column chromatography to isolate the pure 1-(5-phenoxypyridin-2-yl)alkanol.

Workflow Step1 1. Apparatus Setup Flame-dried flask, N2/Argon atm Step2 2. Substrate Preparation Dissolve Aldehyde in Anhydrous THF Step1->Step2 Step3 3. Temperature Control Cool system to 0 °C or -78 °C Step2->Step3 Step4 4. Grignard Addition Dropwise addition, monitor exotherm Step3->Step4 Step5 5. Reaction Quench Saturated aqueous NH4Cl at 0 °C Step4->Step5 Step6 6. Work-up & Purification EtOAc extraction & Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the Grignard reaction.

References

  • Organic Chemistry Portal - Grignard Reaction Mechanism and Side Reactions URL:[Link]

  • Wikipedia - Pyridine-2-carbaldehyde Properties and Reactivity URL:[Link]

Sources

Application Note: Synthesis and Coordination Chemistry of Tridentate Ligands Derived from 5-Phenoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction and Scientific Rationale

In the rational design of metallopharmaceuticals and catalytic complexes, the selection of the primary coordination sphere dictates both the electronic behavior of the metal center and the pharmacokinetic properties of the molecule. 5-Phenoxypyridine-2-carbaldehyde (CAS: 936344-45-5) serves as an elite, highly modular building block for synthesizing tridentate ligands.

The strategic placement of the phenoxy group at the 5-position provides two distinct advantages:

  • Electronic Modulation: The phenoxy ether linkage acts as a mild electron-donating group via resonance, increasing the basicity of the adjacent pyridine nitrogen and strengthening metal-ligand back-bonding.

  • Enhanced Lipophilicity: The bulky, hydrophobic phenyl ring significantly increases the partition coefficient (logP) of the resulting metal complexes. This is a critical parameter for facilitating passive cellular diffusion in neuroprotective agents and anticancer metallopharmaceuticals[1].

This guide details the synthesis of two primary classes of tridentate ligands from this precursor: N-N-S/N-N-O Schiff bases and N-N-N terpyridine derivatives .

Mechanistic Causality & Synthetic Pathways

As a self-validating synthetic system, it is crucial to understand the causality behind the reagent selection rather than merely following a recipe.

Pathway A: Schiff Base Condensation (N-N-S or N-N-O Donors)

Reacting this compound with thiosemicarbazides or aroylhydrazones yields highly crystalline tridentate Schiff bases[2]. The reaction proceeds via a classic nucleophilic addition-elimination mechanism.

  • Causality of Acid Catalysis: A catalytic amount of glacial acetic acid is strictly required. It selectively protonates the carbaldehyde oxygen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon. This accelerates the nucleophilic attack by the terminal primary amine of the thiosemicarbazide.

  • Thermodynamic Driving Force: Performing the reaction in refluxing absolute ethanol ensures that both starting materials remain soluble while the less polar Schiff base product precipitates out, driving the equilibrium forward via Le Chatelier’s principle[3].

Pathway B: Kröhnke Terpyridine Synthesis (N-N-N Donors)

The Kröhnke methodology is the gold standard for synthesizing substituted terpyridines[4]. The synthesis is a two-step cascade reaction.

  • Causality of Base Selection: Sodium hydroxide (NaOH) is used to deprotonate the kinetically favored α-methyl group of 2-acetylpyridine. The resulting enolate attacks the carbaldehyde to form an α,β-unsaturated ketone (chalcone) intermediate.

  • Causality of Ammonium Acetate: In the second phase, ammonium acetate is introduced. It does not act merely as a buffer; it serves as the primary nitrogen source. It facilitates a Michael-type addition of a second equivalent of 2-acetylpyridine to the chalcone, followed by ring closure and oxidative aromatization to form the central pyridine ring of the terpyridine scaffold[4].

Pathway Visualization

G A This compound B Schiff Base Condensation (Thiosemicarbazide) A->B H+ Catalyst, Reflux C Kröhnke Synthesis (2-Acetylpyridine + NH4OAc) A->C Base Catalyst, Reflux D N-N-S Tridentate Ligand B->D -H2O E N-N-N Terpyridine Ligand C->E Cyclization & Aromatization F Anticancer/Antimicrobial Metallopharmaceuticals D->F + Cu(II), Ni(II), Zn(II) G Catalytic/Luminescent Metal Complexes E->G + Ru(II), Fe(II), Ir(III)

Synthetic pathways for tridentate ligands from this compound.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of this compound Thiosemicarbazone (N-N-S Ligand)

Objective: Synthesize a lipophilic N-N-S chelator for Cu(II) or Ni(II) complexation[3].

  • Preparation: Dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Amine Addition: Add 1.0 mmol of thiosemicarbazide to the solution. The mixture will initially appear as a cloudy suspension.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Mechanistic note: Do not over-acidify, as excess acid will protonate the nucleophilic amine, halting the reaction.

  • Reflux: Heat the mixture to reflux (78 °C) under continuous magnetic stirring for 4 hours.

  • IPQC (In-Process Quality Control): Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a lower-mobility spot (Rf ~0.3) indicates conversion.

  • Isolation: Cool the flask to 4 °C overnight. Filter the resulting crystalline precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and dry in a desiccator.

  • Validation Checkpoint:

    • Visual: The product should be a vibrant yellow/orange powder.

    • 1H NMR (DMSO-d6): Confirm success by the complete disappearance of the aldehyde proton (~10.0 ppm) and the emergence of a sharp azomethine proton (-CH=N-) signal at ~8.2–8.4 ppm.

Protocol B: Synthesis of 4'-(5-Phenoxypyridin-2-yl)-2,2':6',2''-terpyridine (N-N-N Ligand)

Objective: Construct an asymmetric terpyridine ligand via the Kröhnke method[4].

  • Enolate Formation: In a 100 mL flask, dissolve 2.0 mmol of 2-acetylpyridine and 1.0 mmol of this compound in 25 mL of ethanol.

  • Aldol Condensation: Slowly add 1.5 mmol of crushed NaOH. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: The solution will transition from pale yellow to deep red/brown, confirming the formation of the chalcone intermediate.

  • Cyclization: Add an excess of ammonium acetate (10.0 mmol) to the deep red solution.

  • Reflux & Aromatization: Heat the mixture to reflux for 12 hours. The reaction requires ambient oxygen to aromatize the newly formed central dihydropyridine ring.

  • Isolation: Cool to room temperature. Pour the mixture into 100 mL of ice water to precipitate the crude terpyridine. Filter, wash with water, and recrystallize from hot ethanol/chloroform.

  • Validation Checkpoint 2:

    • 1H NMR (CDCl3): The defining marker of success is the appearance of a highly deshielded singlet integrating to 2 protons around 8.6–8.8 ppm, corresponding to the H3' and H5' protons of the newly formed central pyridine ring. The acetyl methyl peak (~2.7 ppm) must be completely absent.

Physicochemical and Coordination Data

To aid in the selection of the appropriate ligand for downstream applications, the following table summarizes the comparative coordination properties of the synthesized ligands.

Ligand ScaffoldDonor SetTypical Metal IonsPrimary Application FieldKey Diagnostic 1H NMR Shift
Thiosemicarbazone N, N, SCu(II), Ni(II), Zn(II)Antimicrobial, AnticancerAzomethine (-CH=N-) ~8.3 ppm
Aroylhydrazone N, N, OCu(II), Mn(II), Fe(III)Antioxidant, NeuroprotectiveAzomethine (-CH=N-) ~8.5 ppm
Substituted Terpyridine N, N, NRu(II), Ir(III), Fe(II)Catalysis, LuminescenceCentral Pyridine (H3', H5') ~8.7 ppm

References

  • Encyclopedia.
  • Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment PubMed URL
  • Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II)
  • Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties RSC Publishing URL

Sources

Scalable Synthesis of Phenoxypyridine Intermediates: Advanced Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Phenoxypyridines are privileged structural motifs in medicinal chemistry and agrochemicals, serving as critical building blocks for c-Met kinase inhibitors, TSPO-selective ligands, and novel insecticidal agents. However, scaling the synthesis of these intermediates frequently presents significant bottlenecks. Traditional methods rely heavily on high-boiling polar aprotic solvents (e.g., DMF, DMSO) that complicate downstream processing, or require harsh thermal conditions and high catalyst loadings that erode the economic viability of the process.

This application note details two highly scalable, field-proven methodologies for constructing the phenoxypyridine core: an entirely aqueous, surfactant-free Nucleophilic Aromatic Substitution (SNAr) and a continuous-flow, microwave-assisted Ullmann C-O cross-coupling. By prioritizing mechanistic understanding and thermodynamic control, these protocols eliminate traditional bottlenecks, ensuring high-yield, reproducible, and environmentally sustainable scale-up.

Mechanistic Pathways & Causality in Experimental Design

Surfactant-Free Aqueous SNAr (For Electron-Deficient Pyridines)

Traditionally, SNAr reactions utilize polar aprotic solvents like DMF to enhance nucleophilicity by poorly solvating the phenoxide anion. However, these solvents are notoriously difficult to remove on a large scale, often requiring extensive aqueous washing that reduces yield and generates massive chemical waste.

The Causality of Aqueous Scaling: Recent process chemistry advancements demonstrate that SNAr can be efficiently scaled (10–20 g batches) in pure water without the use of surfactants[1]. By heating the reaction mixture above the melting points of the halopyridine and phenol reactants, the system forms a highly concentrated, localized molten organic phase. Water acts not as a traditional solvent, but as an excellent heat-transfer medium and a highly effective precipitant upon cooling. This completely eliminates the need for organic extraction during workup, allowing product isolation via simple vacuum filtration.

Microwave-Assisted Ullmann C-O Coupling (For Unactivated Pyridines)

For unactivated halopyridines that resist SNAr, Ullmann-type C-O coupling is mandatory. Traditional Ullmann couplings suffer from high catalyst loading (up to 100 mol%) and extreme temperatures, leading to product degradation and poor scalability.

The Causality of Microwave & Flow Integration: Utilizing Copper(0) nanopowders or CuI under multimode microwave heating significantly lowers the activation energy barrier[2]. Microwaves selectively heat the reaction system at the locus of the catalyst, creating localized high-temperature microenvironments ("hot spots") while the bulk solvent remains at a lower temperature[3]. This prevents thermal degradation of the product. Furthermore, transitioning this microwave chemistry into continuous-flow milli-plants maximizes throughput, mitigates the penetration-depth limitations of batch microwaves, and drastically improves process safety.

Workflow Visualization

G cluster_SNAr Pathway A: Aqueous SNAr cluster_Ullmann Pathway B: Ullmann C-O Coupling Start Starting Materials: Halopyridine + Phenol SNAr_Cond Aqueous Medium >Melting Pt. (No Surfactant) Start->SNAr_Cond Electron-Deficient Pyridine (e.g., 4-chloro-3-nitro) Ull_Cond Cu(0) / CuI Catalyst Microwave or Flow Reactor Start->Ull_Cond Unactivated Pyridine (e.g., 2-bromo) SNAr_Mech Meisenheimer Complex (Addition-Elimination) SNAr_Cond->SNAr_Mech Product Phenoxypyridine Intermediate SNAr_Mech->Product Aqueous Filtration (High Yield) Ull_Mech Oxidative Addition & Reductive Elimination Ull_Cond->Ull_Mech Ull_Mech->Product Catalyst Recovery & Extraction

Synthesis workflows for phenoxypyridine intermediates via SNAr and Ullmann C-O coupling.

Quantitative Data Summary

The following table summarizes the operational parameters and quantitative outcomes of various phenoxypyridine synthesis methodologies to guide route selection.

Synthesis MethodSubstrate ScopeCatalyst / ReagentsSolventTypical ScaleYield RangeKey Process Advantage
Aqueous SNAr Electron-deficient halopyridinesK₂CO₃ or NaOHPure Water10–20 g (Batch)90–98%Zero organic solvent waste; simple filtration workup.
Classical SNAr Electron-deficient halopyridinesK₂CO₃DMF / DMSO1–5 g (Batch)75–85%Broad functional group tolerance; standard lab setup.
MW Ullmann Unactivated halopyridinesCu(0) or CuI, K₂CO₃Toluene / DMSOMilligram to Gram60–85%Overcomes low reactivity; rapid reaction times.
Flow Ullmann Unactivated halopyridinesSupported Cu(0)THF / TolueneContinuous70–90%Highly scalable; eliminates microwave batch limits.

Detailed Experimental Protocols

Protocol A: Scalable Aqueous SNAr Synthesis of 3-Nitro-4-phenoxypyridine

This protocol leverages thermodynamic phase separation to drive the reaction without organic solvents.

Self-Validation Checkpoint: The success of this protocol relies entirely on the melting point of the reactants. Ensure the reaction temperature strictly exceeds the melting point of both the halopyridine and the phenol derivative to form the reactive molten phase[1].

Reagents:

  • 4-Chloro-3-nitropyridine: 10.0 g (63.0 mmol)

  • Phenol: 7.7 g (81.9 mmol, 1.3 equiv)

  • Potassium carbonate (K₂CO₃): 15.6 g (113.4 mmol, 1.8 equiv)

  • Deionized Water: 100 mL

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend K₂CO₃ (15.6 g) and Phenol (7.7 g) in 100 mL of deionized water.

  • Activation: Stir the mixture at room temperature for 15 minutes to allow the formation of potassium phenoxide. Observation: The solution will transition from slightly turbid to clear as the water-soluble phenoxide salt forms[4].

  • Addition: Add 4-chloro-3-nitropyridine (10.0 g) in one portion.

  • Thermal Reaction: Heat the mixture to 95 °C (or at least 10 °C above the melting point of the highest-melting organic component). Stir vigorously (800–1000 rpm) for 6 hours. Causality: High shear mixing is critical here to maximize the surface area of the molten organic droplets suspended in the aqueous phase, driving the mass transfer required for the SNAr mechanism.

  • Cooling & Precipitation: Remove the heat source and allow the mixture to cool slowly to room temperature without agitation overnight. Self-Validation: The product should precipitate as a distinct crystalline solid or an easily filterable cake. If it oils out, reheat the mixture, cool it at a slower rate, or seed it with a pure crystal of the product[1].

  • Isolation: Isolate the product via vacuum filtration. Wash the filter cake with pure water (5 × 50 mL) to remove residual salts and unreacted water-soluble phenols.

  • Drying: Air-dry the wet cake in a fume hood, followed by drying in a vacuum oven at 50 °C to constant mass. (Expected Yield: ~95-98%).

Protocol B: Microwave-Assisted Cu-Catalyzed Ullmann Synthesis of 2-Phenoxypyridine

This protocol is designed for unactivated substrates, utilizing microwave energy to accelerate the catalytic cycle.

Self-Validation Checkpoint: Oxygen is highly detrimental to the oxidative addition step of the Cu catalyst. Strict degassing is required to prevent homocoupling of the phenol (forming biphenyl-diols) and oxidation of the active Cu(I) species[3].

Reagents:

  • 2-Bromopyridine: 5.26 g (33.3 mmol)

  • Phenol: 4.70 g (50.0 mmol, 1.5 equiv)

  • Copper(0) nanopowder or CuI: 0.63 g (3.3 mmol, 10 mol%)

  • K₂CO₃: 9.21 g (66.6 mmol, 2.0 equiv)

  • 1-Methylimidazole (Ligand): 1.33 mL (16.7 mmol, 0.5 equiv)

  • Anhydrous Toluene: 40 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a heavy-walled microwave-safe pressure vessel, combine 2-bromopyridine, phenol, 1-methylimidazole, K₂CO₃, and toluene.

  • Degassing: Sparge the mixture with ultra-pure Nitrogen or Argon for exactly 15 minutes. Causality: 1-methylimidazole acts as a solubilizing ligand for the copper species, preventing catalyst aggregation and stabilizing the active Cu(I) intermediate during the catalytic cycle.

  • Catalyst Addition: Quickly add the Copper catalyst under a positive stream of inert gas. Degas for an additional 5 minutes.

  • Microwave Irradiation: Seal the vessel. Apply multimode microwave heating to reach 120 °C. Maintain this temperature for 2 to 4 hours. Causality: The microwave energy directly couples with the polar transition states and the catalyst surface, drastically reducing the reaction time from the standard 48+ hours required under conventional thermal heating[2][3].

  • Workup: Cool the vessel to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the copper catalyst and insoluble inorganic salts.

  • Purification: Wash the filtrate with 1M NaOH (2 × 30 mL) to remove excess unreacted phenol, followed by a brine wash. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via short-path distillation or silica gel chromatography.

References

  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish Organic Process Research & Development - ACS Publications[Link]

  • Copper(0) in the Ullmann heterocycle-aryl ether synthesis of 4-phenoxypyridine using multimode microwave heating Tetrahedron Letters - ResearchGate[Link]

  • Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant Queen's University Belfast[Link]

  • Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles Molecules - MDPI[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization of 5-Phenoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the etherification and formylation steps required to synthesize 5-Phenoxypyridine-2-carbaldehyde (CAS: 936344-45-5)[1]. This compound is a critical electrophilic building block in drug development, particularly for kinase inhibitors and voltage-gated sodium channel modulators. However, its synthesis is notoriously prone to yield-limiting side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >85% isolated yields.

Section 1: Mechanistic Pathway & Workflow Visualization

The primary challenge in synthesizing this compound lies in the chemoselectivity of the nucleophilic aromatic substitution (


). When using 5-fluoro-pyridine-2-carbaldehyde[2] as the starting material, the highly electrophilic formyl group competes with the activated C5 position for the phenoxide nucleophile.

MechanisticPathways A 5-Fluoro-pyridine- 2-carbaldehyde B Phenol + Base (Direct SNAr) A->B C 5-Phenoxypyridine- 2-carbaldehyde (Target) B->C SNAr (Desired) D Nucleophilic Attack on Aldehyde (Waste) B->D Side Reaction E 5-Fluoro-2-cyanopyridine (Alternative SM) F 5-Phenoxy-2-cyanopyridine (Stable Intermediate) E->F Phenol + Base (High Yield) F->C DIBAL-H (-78 °C)

Fig 1. Competing mechanistic pathways in the synthesis of this compound.

Section 2: Troubleshooting FAQs (Direct Pathway)

Q1: Why is my yield of this compound capped at 40-50% when reacting 5-fluoro-pyridine-2-carbaldehyde with phenol and


? 
A:  This is a classic chemoselectivity issue. The formyl group at the C2 position is strongly electron-withdrawing, which perfectly activates the para-position (C5) for 

. However, the aldehyde carbon itself is a "hard" electrophile. Phenoxide, acting as an ambident nucleophile, can reversibly attack the aldehyde to form a hemiacetal-like intermediate. Under the prolonged heating required for

-mediated

(typically 80–100 °C), this leads to irreversible degradation, tarring, and Cannizzaro-type disproportionation.

Q2: How can I alter the reaction conditions to suppress these aldehyde-consuming side reactions? A: You must increase the reactivity of the phenoxide so the


 can proceed at a lower temperature, thereby sparing the aldehyde. This is achieved by switching the base from 

to Cesium Carbonate (

) and changing the solvent to DMSO. The larger ionic radius of the cesium cation creates a "naked," highly reactive phenoxide anion. This allows the

to reach completion at 50–60 °C, significantly reducing aldehyde degradation.

Q3: Can I use 5-bromo-pyridine-2-carbaldehyde instead of the fluoro analogue to save costs? A: While 5-bromo-pyridine-2-carbaldehyde[3] is cheaper, the bromide is a much poorer leaving group for


 than fluoride. You will be forced to use harsher conditions (e.g., >100 °C) or transition-metal catalysis (Ullmann/Buchwald-Hartwig etherification), which will inevitably destroy the unprotected aldehyde. If you must use the bromo analogue, you must pre-protect the aldehyde as a cyclic acetal (e.g., using ethylene glycol).
Section 3: Quantitative Data & Condition Optimization

To illustrate the causality of base and solvent selection on the direct


 route, review the optimization data below. Notice how lowering the temperature while increasing base solubility drastically improves the yield.
EntryStarting MaterialBase (1.5 eq)SolventTemp (°C)Time (h)Isolated Yield (%)Primary Observation
15-Fluoro-pyridine-2-carbaldehyde

DMF901242%Heavy tarring; aldehyde degradation.
25-Fluoro-pyridine-2-carbaldehyde

DMSO80855%Moderate

, but side products persist.
35-Fluoro-pyridine-2-carbaldehyde

DMSO55478%Clean conversion; minimal tarring.
45-Bromo-pyridine-2-carbaldehyde

NMP1101615%Complete decomposition of starting material.
Section 4: The Self-Validating Protocol (Nitrile-DIBAL-H Route)

If your downstream application requires >85% yield and ultra-high purity, I strongly recommend abandoning the direct


 of the aldehyde. Instead, utilize the two-step Nitrile-DIBAL-H workflow.

Why is this a "Self-Validating System"? By using 5-fluoro-2-cyanopyridine, the cyano group provides the necessary electron-withdrawing activation for the


 without being susceptible to phenoxide attack. The intermediate, 5-phenoxypyridine-2-carbonitrile[4], is highly crystalline. If step 1 is successful, the intermediate precipitates cleanly out of the aqueous workup. This physical property acts as an intrinsic quality control checkpoint: if it crystallizes, your 

worked perfectly, and you are guaranteed a clean starting point for the subsequent DIBAL-H reduction[2].

DIBALWorkflow Step1 1. Dissolve 5-Phenoxy-2-cyanopyridine in dry DCM under Argon Step2 2. Cool reactor to -78 °C (Dry Ice / Acetone bath) Step1->Step2 Step3 3. Dropwise addition of DIBAL-H (1.1 eq, 1M in Toluene) Step2->Step3 Step4 4. Stir at -78 °C for 2 hours (Monitor by TLC) Step3->Step4 Step5 5. Quench with saturated aq. Rochelle's Salt Step4->Step5 Step6 6. Vigorous stirring (12h) until phase separation Step5->Step6 Step7 7. Extract (DCM) & Purify (>85% Yield Target) Step6->Step7

Fig 2. Self-validating DIBAL-H reduction workflow ensuring complete aluminum complex hydrolysis.

Section 5: Detailed Step-by-Step Methodologies
Protocol A: Synthesis of 5-Phenoxypyridine-2-carbonitrile (Step 1)
  • Charge Reactor: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-cyanopyridine (1.0 equiv, 10 mmol) and phenol (1.05 equiv, 10.5 mmol).

  • Solvent & Base: Add anhydrous DMF (20 mL) followed by anhydrous

    
     (1.5 equiv, 15 mmol).
    
  • Reaction: Heat the suspension to 80 °C under a nitrogen atmosphere for 6 hours. (Causality note: Because the cyano group is robust against nucleophilic attack,

    
    /DMF is perfectly safe and cost-effective here).
    
  • Workup (The Validation Step): Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Vigorously stir for 30 minutes. The product will precipitate as an off-white solid.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL) and hexanes (20 mL), and dry under high vacuum. Expected Yield: 92-95%.

Protocol B: DIBAL-H Reduction to this compound (Step 2)
  • Preparation: Dissolve the crystalline 5-phenoxypyridine-2-carbonitrile (1.0 equiv, 8 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reduction: Syringe in Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 1.1 equiv, 8.8 mL) dropwise over 15 minutes. (Causality note: Strict temperature control prevents over-reduction to the amine or alcohol).

  • Stirring: Maintain at -78 °C for 2 hours.

  • Fieser-Style Quench: Quench the reaction at -78 °C by carefully adding 2 mL of ethyl acetate (to consume unreacted DIBAL-H), followed by 20 mL of saturated aqueous Rochelle's salt (Potassium sodium tartrate).

  • Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 12 hours. (Crucial step: This breaks down the stable aluminum-imine emulsion into two distinct, clear layers).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over

    
    , filter, and concentrate. Purify via short-pad silica gel chromatography (Hexanes/EtOAc) to yield the pure aldehyde. Expected Yield: 85-88%. 
    
References
  • [1] Title: this compound | 936344-45-5 - ChemicalBook Source: ChemicalBook URL:

  • [3] Title: Pyrrol (2,3-b) pyridine derivatives protein kinase inhibitors Source: Google Patents (CA2608733A1) URL:

  • [2] Title: 31181-88-1 | 5-Fluoropicolinaldehyde | Fluorinated Building Blocks Source: Ambeed URL:

  • [4] Title: Heterocyclic compounds as mutant idh inhibitors Source: Google Patents (US20200206233A1) URL:

Sources

Technical Support Center: Troubleshooting Pyridine Aldehyde Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for troubleshooting condensation reactions (Knoevenagel, Aldol, Schiff base/reductive amination) involving pyridine aldehydes. Pyridinecarboxaldehydes are ubiquitous building blocks in drug development and materials science, but their unique electronic and structural properties often lead to stalled reactions, poor yields, or unexpected side products.

This guide is designed for synthesis scientists and process chemists. It bypasses basic textbook theory to directly address the physical organic causality behind these failures and provides self-validating, field-tested protocols to overcome them.

Diagnostic Workflow

Before altering your stoichiometry or heating your reaction to destruction, use the following logical workflow to identify the root cause of your low reactivity.

TroubleshootingWorkflow Start Low Yield / Stalled Reaction with Pyridine Aldehyde CheckHydrate Is the starting material partially hydrated? Start->CheckHydrate Dehydrate Perform azeotropic distillation or use 4Å molecular sieves CheckHydrate->Dehydrate Yes (Check 1H NMR) CheckCatalyst Are you using a Lewis Acid catalyst? CheckHydrate->CheckCatalyst No ChangeCatalyst Switch to Brønsted acid or Organocatalysis (e.g., Piperidine) CheckCatalyst->ChangeCatalyst Yes (Chelation Risk) CheckEquilibrium Is water accumulation reversing the equilibrium? CheckCatalyst->CheckEquilibrium No DeanStark Implement Dean-Stark trap or chemical dehydrant (Ti(OEt)4) CheckEquilibrium->DeanStark Yes

Diagnostic workflow for troubleshooting pyridine aldehyde condensations.

The Hydration Trap: Why Your Aldehyde is "Missing"

The Science: The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the carbonyl carbon, which theoretically accelerates nucleophilic addition 1. However, this exact property makes the aldehyde highly susceptible to attack by ambient moisture, forming a stable gem-diol (hydrate) 2. If 50% of your starting material is locked as an unreactive hydrate, your condensation kinetics will plummet.

Quantitative Impact of Functionalization
SubstrateHydration Extent (Neutral pH, 37°C)Primary Reactivity IssueRecommended Mitigation
Benzaldehyde (Control)< 1%NoneN/A
2-Pyridinecarboxaldehyde~40–50%Lowered effective electrophile concentrationPre-drying, anhydrous solvents
3-Pyridinecarboxaldehyde~10–20%Mild rate reductionStandard molecular sieves
4-Pyridinecarboxaldehyde~30–40%Competitive hydrate stabilizationDean-Stark distillation
3-Hydroxy-4-pyridinecarboxaldehyde> 50%Severe hydration & tautomeric shiftsChemical dehydrants (e.g., Ti(OEt)₄)
Protocol 1: Quantitative Dehydration of Pyridine Aldehydes
  • Causality: Because pyridine aldehydes are hygroscopic and form stable gem-diols, standard physical drying (e.g., passing through a plug of MgSO₄) is insufficient. Azeotropic distillation chemically forces the gem-diol back to the active carbonyl by continuously removing the water byproduct from the equilibrium.

  • Step 1: Dissolve 10 mmol of the suspect pyridine aldehyde in 50 mL of anhydrous toluene in a round-bottom flask.

  • Step 2: Equip the flask with a Dean-Stark trap filled with toluene and attach a reflux condenser.

  • Step 3: Reflux the mixture at 110°C for 2–4 hours under an inert atmosphere (N₂ or Ar).

  • Step 4 (Validation Step): Monitor the bottom of the Dean-Stark trap. The collection of distinct water droplets confirms hydrate reversal. Once the water volume remains static for 30 consecutive minutes, dehydration is complete.

  • Step 5: Evaporate the toluene under reduced pressure, or use the anhydrous toluene solution directly in your next step.

Catalyst Deactivation: The Chelation Effect

The Science: Lewis acids (e.g., AlCl₃, TiCl₄, ZnCl₂) are standard for activating carbonyls in condensation reactions. However, 2-pyridinecarboxaldehyde acts as a potent bidentate ligand. The lone pair on the pyridine nitrogen and the carbonyl oxygen are perfectly positioned to chelate transition metals and Lewis acids, pulling the catalyst out of the catalytic cycle and often precipitating it as an inactive complex.

ChelationMechanism Aldehyde 2-Pyridinecarboxaldehyde (Active Electrophile) Complex Bidentate Chelate Complex (Deactivated Catalyst) Aldehyde->Complex + Metal (Fast) Product Condensation Product Aldehyde->Product Organocatalyst (Slow but steady) LewisAcid Metal Catalyst (e.g., Cu2+, Zn2+) LewisAcid->Complex Coordinates N & O Complex->Product Reaction Blocked

Logical relationship of catalyst deactivation via bidentate chelation in 2-pyridinecarboxaldehyde.

Protocol 2: Organocatalytic Knoevenagel Condensation
  • Causality: Using a Brønsted acid/base pair (organocatalysis) avoids metal chelation entirely while providing the necessary enolization of the active methylene and protonation of the leaving hydroxyl group 3.

  • Step 1: In a flame-dried flask, combine the dehydrated pyridine aldehyde (10 mmol) and your active methylene compound (e.g., malononitrile, 11 mmol) in 20 mL of absolute ethanol.

  • Step 2: Add 0.1 equivalents (1 mmol) of piperidine and 0.1 equivalents (1 mmol) of glacial acetic acid.

  • Step 3: Stir at room temperature or gentle reflux (depending on the pKa of the methylene compound) for 2–6 hours.

  • Step 4 (Validation Step): Perform TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot indicates conversion. To ensure you are tracking the aldehyde accurately, use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain; the starting material will immediately turn bright orange/red, while the Knoevenagel product will not.

  • Step 5: Quench with ice water to precipitate the highly crystalline trans-condensation product.

Tautomerism and Electronic Sinks

When using substituted pyridine aldehydes, such as 3-hydroxy-4-pyridinecarboxaldehyde, researchers often encounter severe reactivity drops.

The Science: These derivatives exhibit complex tautomeric equilibria (hydroxy/imino vs. oxo/enamino) in solution 4. The intramolecular hydrogen bonding between the hydroxyl group and the forming imine/carbonyl drastically stabilizes the ground state, increasing the activation energy required for nucleophilic attack. To overcome this, higher temperatures or the use of microwave irradiation is often required to push the equilibrium toward the desired Schiff base.

Frequently Asked Questions (FAQs)

Q: My Knoevenagel condensation with 3-pyridinecarboxaldehyde yielded a black, intractable tar. What happened? A: Strong bases (like NaOH or alkoxides) combined with high temperatures cause rapid self-condensation and polymerization of pyridine aldehydes 3. The pyridine ring stabilizes intermediate enolates, leading to runaway oligomerization. Switch to a mild base catalyst (like piperidine) and monitor your temperature strictly.

Q: How do I force a Schiff base equilibrium forward if my amine is highly heat-sensitive and I cannot use a Dean-Stark trap? A: Substitute thermal dehydration with chemical dehydration. Add 1.2 equivalents of Titanium(IV) ethoxide (Ti(OEt)₄) to the reaction mixture at room temperature. The Ti(OEt)₄ acts as both a mild Lewis acid (careful with 2-pyridine derivatives, though Ti is bulky enough to often avoid total deactivation) and an irreversible water scavenger, precipitating as TiO₂ and driving the reaction forward. Alternatively, use freshly activated 4Å molecular sieves.

Q: I am running an Aldol condensation with 2-pyridinecarboxaldehyde in acidic media, but nothing is happening. A: In acidic media, the basic pyridine nitrogen (pKa ~5.2) becomes protonated to form a pyridinium ion. While this makes the carbonyl even more electrophilic, it drastically alters the solubility of your starting material (often crashing it out of organic solvents) and can repel protonated nucleophiles. Adjust your pH to neutral or slightly basic conditions.

References

  • CAS 1121-60-4: 2-Pyridinecarboxaldehyde CymitQuimica
  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification JACS Au - ACS Public
  • Challenges in scaling up the synthesis of trans-3-(3-Pyridyl)acrylic acid Benchchem
  • Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde ResearchG

Sources

Technical Support Center: Preventing Air Oxidation of 5-Phenoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview & Causality

5-Phenoxypyridine-2-carbaldehyde (CAS 936344-45-5) is a highly valuable building block in pharmaceutical synthesis and drug development. However, researchers frequently report rapid degradation of this reagent during storage. The primary degradation pathway is autoxidation —a spontaneous reaction with atmospheric oxygen that converts the aldehyde into 5-phenoxypyridine-2-carboxylic acid.

The electron-deficient nature of the pyridine ring increases the electrophilicity of the carbonyl carbon, while the electron-donating phenoxy group at the 5-position creates a unique push-pull electronic environment. When exposed to ambient light or heat, the aldehyde undergoes photoexcitation to form a triplet radical pair, initiating a destructive radical-chain mechanism[1].

Mechanistic Pathway of Autoxidation

Understanding the exact degradation mechanism is critical for implementing effective, scientifically sound storage protocols. The autoxidation proceeds via hydrogen-atom abstraction to generate an acyl radical, which rapidly reacts with molecular oxygen (O₂) to form an acyl peroxy radical. This intermediate propagates the chain by abstracting a hydrogen from another aldehyde molecule, yielding a peracid. Finally, the peracid reacts with a second aldehyde molecule via a Baeyer-Villiger-type mechanism to produce two equivalents of carboxylic acid[2].

Autoxidation Aldehyde This compound (R-CHO) Initiation Initiation Phase (O₂, Light/Heat) Aldehyde->Initiation H-atom abstraction CarboxylicAcid 5-Phenoxypyridine-2-carboxylic acid (R-COOH) Aldehyde->CarboxylicAcid Consumed by Peracid AcylRadical Acyl Radical (R-C•=O) Initiation->AcylRadical - HO₂• PeroxyRadical Acyl Peroxy Radical (R-C(=O)OO•) AcylRadical->PeroxyRadical + O₂ (Fast) Peracid Peracid Intermediate (R-C(=O)OOH) PeroxyRadical->Peracid + R-CHO (H-transfer) Peracid->AcylRadical Generates new radical (Chain Propagation) Peracid->CarboxylicAcid + R-CHO (Baeyer-Villiger type)

Radical-chain autoxidation mechanism of this compound to its carboxylic acid.

Troubleshooting Guides & FAQs

Q1: My this compound has developed a white/yellowish crystalline crust around the cap. What happened, and can I still use it? A1: The crystalline crust is 5-phenoxypyridine-2-carboxylic acid, the end-product of autoxidation[2]. The aldehyde functional group has reacted with atmospheric oxygen that permeated the vial's seal. If the bulk material is still an oil or low-melting solid, you may be able to rescue it by dissolving the mixture in an organic solvent (e.g., diethyl ether) and washing with a mild aqueous base (like saturated NaHCO₃) to remove the carboxylic acid. However, for sensitive drug development assays, it is highly recommended to discard the compromised batch and use fresh material.

Q2: Is it strictly necessary to use Argon, or can I use Nitrogen for blanketing the storage vial? A2: While Nitrogen is commonly used as an inert gas, Argon is vastly superior for blanketing liquid or solid reagents in vials. Argon has a density of approximately 1.78 g/L, which is significantly heavier than Nitrogen (1.25 g/L) and atmospheric air[3]. Because of this higher density, Argon settles at the bottom of the headspace, effectively creating a protective physical blanket over the this compound that prevents oxygen ingress[4]. Nitrogen tends to mix more readily with air and escape when the vial is opened.

Q3: Why must the compound be stored in amber vials? A3: Light acts as a powerful initiator for the autoxidation radical chain. Photoexcitation of the aldehyde generates a highly reactive triplet radical pair that reacts immediately with trace oxygen to form peroxy radicals[1]. Amber glass blocks UV and high-energy visible light, eliminating the primary photochemical initiation step.

Q4: How can I validate that my storage protocol is actually working? A4: A self-validating storage system requires periodic analytical checks. Take a small aliquot of the stored this compound every 3 months and run a quick ¹H-NMR in CDCl₃. The aldehyde proton typically appears as a sharp singlet around 9.9 - 10.1 ppm. The appearance of a broad peak downfield (11-13 ppm) or a shift in the pyridine aromatic protons indicates carboxylic acid formation. Visually, the continuous absence of solid precipitates in the aldehyde confirms successful exclusion of oxygen.

Validated Experimental Protocol for Inert Storage

To guarantee the scientific integrity of your reagents, follow this self-validating Schlenk-line workflow for long-term storage.

Step-by-Step Methodology:

  • Preparation: Ensure the this compound is in a completely dry, amber glass vial. If the reagent was received in a clear vial, transfer it or wrap the existing vial completely in aluminum foil.

  • Cap Selection: Use a PTFE-lined silicone septum cap. Standard rubber septa are highly permeable to oxygen over time and will fail during long-term storage.

  • Purging Setup: Connect a sterile, long needle to an Argon Schlenk line or a high-purity Argon balloon. Insert a short, secondary needle into the septum to act as an exhaust vent.

  • Argon Displacement: Insert the Argon needle through the septum, positioning the tip just above the surface of the chemical (do not submerge). Flow Argon gently for 3 to 5 minutes. The heavy Argon gas will displace the lighter atmospheric oxygen out through the vent needle[4].

  • Pressurized Sealing: First, remove the vent needle. Allow the Argon to flow for an additional 2-3 seconds to create a slight positive pressure inside the vial, then rapidly remove the Argon needle. This positive pressure acts as a self-validating fail-safe against micro-leaks.

  • Secondary Seal: Wrap the cap tightly with Parafilm or PTFE tape to prevent seal degradation caused by temperature fluctuations.

  • Cold Storage: Store the sealed vial immediately at -20°C. Low temperatures drastically reduce the kinetic rate of any residual radical propagation.

Quantitative Data: Storage Condition Comparison

The following table summarizes the quantitative impact of various storage conditions on the shelf-life and purity of this compound.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-Life (Purity >95%)Primary Degradation Risk
Ideal (Glovebox/Schlenk) -20°CArgon PurgeDark (Amber/Foil)> 12 monthsMinimal to none
Standard Lab 2-8°CNitrogen PurgeDark (Amber/Foil)3 - 6 monthsSlow autoxidation due to N₂ displacement
Suboptimal 20-25°CAirAmbient Light< 1 weekRapid photo-initiated autoxidation
High-Risk 40°C+AirDirect UV/Light< 24 hoursThermal & photochemical radical chain

References

  • Title: Radical-chain mechanism for aldehyde autoxidation Source: researchgate.net URL: 2

  • Title: Light-induced autoxidation of aldehydes to peracids and carboxylic acids Source: rsc.org URL: 1

  • Title: Is argon preferred over nitrogen for maintaining an inert atmosphere? Source: stackexchange.com URL: 3

  • Title: Argon or Nitrogen. Which is Best for Your Application? Source: uspto.gov URL: 4

Sources

Technical Support Center: Troubleshooting the Reduction of Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the reduction of pyridine aldehydes (such as 2-, 3-, or 4-pyridinecarboxaldehyde) to their corresponding pyridylcarbinols (pyridinemethanols). While fundamentally a simple functional group transformation, the unique electronic environment of the pyridine ring introduces specific side reactions that can compromise yield and purity.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure your reductions proceed with high chemoselectivity.

Mechanistic Insights: The "Why" Behind the Side Reactions

To troubleshoot effectively, we must first understand the intrinsic reactivity of the pyridine scaffold:

  • Electron Deficiency: The electronegative nitrogen atom withdraws electron density via induction and resonance, significantly lowering the LUMO of the

    
    -system. This makes the pyridine ring itself susceptible to reduction (over-reduction to piperidine) under forcing conditions that a standard benzene ring would easily tolerate.
    
  • Single-Electron Transfer (SET) Susceptibility: The stabilized

    
    -system can readily accept a single electron to form a relatively stable ketyl radical anion. If the reducing agent or reaction conditions favor SET over direct two-electron hydride transfer, these radicals will dimerize to form pinacol-type side products (1,2-di(pyridyl)ethane-1,2-diols).
    
  • Lewis Basic Coordination: The pyridyl nitrogen is an excellent ligand. It can coordinate with borane (

    
    ) by-products or metal counterions (
    
    
    
    ,
    
    
    ) generated during the reaction. This chelation can stall the reaction prematurely or trap the final product during aqueous workup.

Troubleshooting FAQs

Q1: My GC/MS shows a mass corresponding to the piperidine analog (+6 Da). How do I stop over-reduction of the ring? A1: Over-reduction occurs when the pyridine ring is hydrogenated alongside or after the aldehyde. This is highly causal to the use of overly strong reducing agents (like


 at elevated temperatures) or catalytic hydrogenation (

with Pd/C or Raney Ni) under acidic conditions[1]. Solution: Switch to a mild hydride donor like Sodium Borohydride (

) in methanol or ethanol. Ensure the reaction pH remains neutral to slightly basic. Acidic conditions protonate the pyridine nitrogen, creating a pyridinium ion, which drastically increases the ring's electrophilicity and guarantees over-reduction.

Q2: I'm observing a high-molecular-weight impurity that looks like a dimer. What is this and how do I prevent it? A2: This is a pinacol coupling product. It forms when the reaction proceeds via a single-electron transfer (SET) pathway rather than a two-electron hydride transfer. Solution: Strictly avoid photochemical conditions and ensure your glassware/reagents are free of transition-metal impurities, which can catalyze SET pathways. Furthermore, ensure rapid and even mixing (e.g., portion-wise addition of


 under vigorous stirring at 0 °C) to prevent localized concentration spikes of the hydride that can favor bimolecular radical coupling.

Q3: The reaction stalls at 80% conversion even with excess


. Why? 
A3:  The basic pyridine nitrogen coordinates with the borate/borane intermediates formed during the reduction. This creates a bulky, sterically hindered complex that physically blocks further hydride transfer to unreacted aldehydes.
Solution: Do not indefinitely add more 

, as this increases the risk of side reactions. Instead, ensure you are using strictly anhydrous alcoholic solvents, as moisture competitively consumes the hydride. If stalling persists, allowing the reaction to warm to room temperature for the final hour is usually sufficient to drive it to completion[1].

Q4: During the workup, my yield is terribly low, but TLC showed full conversion. Where did my product go? A4: Pyridylcarbinols are highly polar and water-soluble. More importantly, they form robust, water-soluble boron-nitrogen chelates during the reaction. If you simply quench with water and extract, the product remains trapped in the aqueous layer. Solution: You must perform a chemically validated quench. First, quench with dilute 1M HCl to break the boron complexes. Then, adjust the pH to ~8-9 using saturated


 before extracting[2]. If the pH is too low, the product remains protonated (water-soluble); if you skip the acid step, the boron chelate retains your product.

Quantitative Data: Reagent Selection Matrix

Summarizing the quantitative and qualitative data for reagent selection ensures you choose the right tool for your specific synthetic context.

Reducing AgentChemoselectivity (Aldehyde vs. Ring)Risk of Dimerization (SET)Typical YieldNotes & Best Use Case

/ MeOH
High Low90-95%Standard lab-scale method. Mild, safe, and highly selective for the aldehyde[1].

/ THF
Low ModerateVariableAvoid unless reducing other highly resistant functional groups simultaneously. High risk of over-reduction.

+ Raney Ni
Moderate Low~93%Best for large-scale/industrial production. Requires strict temperature (20-40 °C) and pressure control to avoid ring reduction[1].

High LowN/AToo mild for direct, rapid aldehyde reduction. Reserved strictly for reductive amination workflows[3].

Standardized Self-Validating Protocol

This protocol describes the clean reduction of 3-pyridinecarboxaldehyde to 3-pyridinemethanol using


. It is designed as a self-validating system: built-in temperature controls prevent SET dimerization, and a specific pH-modulated workup prevents yield loss due to chelation.

Materials:

  • 3-Pyridinecarboxaldehyde (1.0 equiv, 10.7 g, 0.1 mol)

  • Sodium Borohydride (

    
    ) (0.5 equiv, 1.9 g, 0.05 mol)
    
  • Anhydrous Methanol (100 mL)

  • 1M HCl (aqueous) and Saturated

    
     (aqueous)
    

Step-by-Step Methodology:

  • Reaction Setup & Thermal Control: Dissolve 10.7 g of 3-pyridinecarboxaldehyde in 100 mL of anhydrous methanol in a 250 mL round-bottom flask. Place the flask in an ice bath and stir for 15 minutes to achieve an internal temperature of 0–5 °C[1].

    • Causality: Cooling is mandatory. It prevents the exothermic degradation of

      
       in methanol and suppresses the activation energy required for the SET dimerization pathway.
      
  • Controlled Hydride Addition: While stirring vigorously, add 1.9 g of

    
     in small portions over 15–20 minutes.
    
    • Validation Check: Ensure the internal temperature does not exceed 10 °C during addition. Rapid bubbling (

      
       gas) indicates active reagent.
      
  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Validation Check: Monitor by TLC (Eluent: 5% MeOH in Dichloromethane). The aldehyde starting material (higher Rf) should be completely consumed, replaced by a single, more polar spot (the carbinol).

  • Complex-Breaking Quench (Critical): Cool the flask back to 0 °C. Slowly add 20 mL of 1M HCl dropwise until vigorous gas evolution ceases. Stir for 10 minutes.

    • Causality: The acid decomposes excess

      
       and protonates the nitrogen/oxygen atoms, destroying the water-soluble boron-product chelates.
      
  • Neutralization & Extraction: Slowly add saturated aqueous

    
     until the aqueous layer reaches a pH of 8–9 (verify with pH paper). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
    
    • Causality: Adjusting to pH 8-9 ensures the pyridine nitrogen is deprotonated (free base form), maximizing its partition coefficient into the organic layer[2].

  • Isolation: Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield 3-pyridinemethanol as a viscous oil or crystalline solid.
    

Reaction Pathway Visualization

The following diagram illustrates the logical divergence between the desired two-electron reduction pathway and the problematic side reactions discussed in this guide.

G SM Pyridine Aldehyde Path2e 2e⁻ Hydride Transfer (Mild Conditions) SM->Path2e Path1e 1e⁻ Transfer (SET) (Harsh/Photochemical) SM->Path1e Prod Pyridylcarbinol (Desired Product) Path2e->Prod Radical Ketyl Radical Anion Path1e->Radical PathOver Excess Hydride + Acidic pH Piperidine Piperidine Derivative (Over-reduction) PathOver->Piperidine Prod->PathOver Dimer Pinacol Dimer (Side Product) Radical->Dimer

Reaction pathways in pyridine aldehyde reduction highlighting desired vs. side reactions.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination MDMA.ch (Archived Literature) [Link]

  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde Google P
  • An Electrochemical Procedure Coupled with a Schiff Base Method; Application to Electroorganic Synthesis of New Nitrogen-Containing Heterocycles AIP Publishing[Link]

Sources

Technical Support Center: Navigating Polymerization of Pyridine-Based Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine-based aldehydes. The unique bifunctional nature of these monomers—possessing both a reactive aldehyde group and a basic, nucleophilic pyridine ring—presents a distinct set of challenges in polymerization. The pyridine nitrogen can interact with catalysts, initiators, and propagating chains, leading to side reactions that inhibit polymerization or broaden molecular weight distributions.[1][2][3]

This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving these common issues. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Section 1: Pre-Polymerization: The Foundation of Success

The root of many polymerization failures lies in the purity and stability of the monomer. Pyridine-based aldehydes are susceptible to oxidation and side reactions even during storage.

FAQ 1: My pyridine-based aldehyde monomer is yellow or brown. Is it still usable?

Answer: The appearance of a yellow or brown color in pyridine-based aldehydes, which are typically colorless liquids when pure, is a strong indicator of impurity formation.[4] This discoloration is often due to oxidation of the aldehyde to the corresponding carboxylic acid or the formation of oligomeric condensation products. Using such a monomer without purification is highly likely to result in failed or poorly controlled polymerization. Aldehyde impurities can interfere with initiation, while other byproducts can act as chain-terminating agents.[5]

Recommendation: Rigorous purification is mandatory before use.

Protocol 1: Rigorous Purification of Pyridine-Based Aldehydes

This protocol provides a robust method for purifying common pyridine-based aldehydes like 4-pyridinecarboxaldehyde. The causality behind this multi-step process is to systematically remove distinct classes of impurities.

Objective: To remove acidic impurities, water, and oligomeric byproducts.

Materials:

  • Crude pyridine-based aldehyde

  • Diethyl ether or Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Calcium hydride (CaH₂)

  • Inhibitor (e.g., 4-tert-butylcatechol, if required for storage)

Step-by-Step Methodology:

  • Acid-Base Extraction (Separating Non-Basic Impurities):

    • Dissolve the crude aldehyde in diethyl ether or DCM in a separatory funnel.

    • Wash the organic layer with 1 M HCl. The basic pyridine will be protonated and move to the aqueous layer, leaving non-basic organic impurities in the ether/DCM layer.[6]

    • Separate and collect the aqueous layer. Discard the organic layer.

    • Cool the acidic aqueous layer in an ice bath and slowly add saturated NaHCO₃ solution until the pH is > 8. This deprotonates the pyridinium salt, regenerating the aldehyde.

    • Extract the aldehyde back into fresh diethyl ether or DCM (repeat 3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator. Use minimal heat to prevent thermal degradation.

  • Fractional Distillation Under Reduced Pressure (The Definitive Purification):

    • Add a small amount of CaH₂ to the flask to remove residual water and scavenge acidic impurities.

    • Perform a fractional distillation under reduced pressure. This is the most critical step for achieving high purity.[6] Collect the fraction boiling at the correct temperature and pressure for your specific aldehyde.

    • The distillation effectively separates the pure monomer from high-boiling oligomers and the CaH₂ drying agent.

  • Storage:

    • Store the purified monomer under an inert atmosphere (Nitrogen or Argon) at low temperature (-20°C is recommended for long-term storage).

    • For vinyl-substituted pyridine aldehydes, add a small amount of inhibitor to prevent spontaneous polymerization.

Purification Technique Primary Impurities Removed Key Considerations Reference
Acid-Base Extraction Non-basic organic impurities, acidic byproducts (e.g., carboxylic acids).Effective for initial cleanup; does not remove oligomers or water effectively.[6]
Column Chromatography Polar impurities, oligomers.Often suffers from peak tailing due to the basicity of the pyridine. Eluent may need to be modified with a base (e.g., triethylamine).[6][7]
Distillation (Reduced Pressure) High-boiling oligomers, non-volatile salts, residual solvents, inhibitors.The most effective method for achieving polymerization-grade purity. Requires careful temperature control.[1][6]

Section 2: Troubleshooting Active Polymerization

Once you have a pure monomer, challenges can still arise during the reaction itself. The following Q&A guide addresses the most common failure modes.

Q1: My polymerization fails to initiate or proceeds extremely slowly. What are the likely causes?

Answer: This is a classic symptom of initiator or catalyst deactivation, a common problem with basic monomers. The lone pair of electrons on the pyridine nitrogen is a potent nucleophile and Lewis base, which can directly interfere with the polymerization machinery.[3]

  • Anionic Polymerization: The pyridine nitrogen can react with highly reactive anionic initiators (e.g., n-butyllithium), effectively titrating them out of the reaction. Furthermore, any trace protic impurities (water, alcohols) will immediately quench the initiator.[1][8]

  • Cationic Polymerization: This method is generally unsuitable for pyridine-based monomers. The pyridine nitrogen is more basic than the vinyl or aldehyde group and will preferentially react with the cationic initiator, preventing polymerization.[1]

  • Atom Transfer Radical Polymerization (ATRP): The pyridine nitrogen can coordinate strongly with the copper catalyst, displacing the intended ligand.[9] This changes the redox potential of the copper complex, disrupting the crucial equilibrium between the active (Cu(I)) and deactivating (Cu(II)) species and stalling the polymerization.[2][10]

cluster_0 Mechanism of Failure cluster_1 Result Initiator Initiator / Catalyst (e.g., n-BuLi, Cu(I) Complex) Inactive Inactive Complex or Quenched Initiator Initiator->Inactive Coordination / Reaction Pyridine Pyridine Nitrogen (Lewis Base) Pyridine->Inactive No_Polymer No Initiation / Slow Polymerization

Causality of Polymerization Initiation Failure.
Q2: My polymerization is uncontrolled, yielding a polymer with a broad molecular weight distribution (high PDI). Why?

Answer: A high polydispersity index (PDI) indicates a loss of control over the polymerization process. This can stem from several side reactions, many of which are exacerbated by the unique chemistry of pyridine.

  • Chain Transfer: The aldehyde proton can be susceptible to abstraction, leading to chain transfer to the monomer.

  • Nucleophilic Side Reactions: In techniques like ATRP, the nucleophilic pyridine ring can attack the alkyl halide chain end of a dormant polymer chain. This is particularly problematic with more reactive bromide-based systems. The resulting quaternized pyridine forms a stable, terminated chain and disrupts the active/dormant equilibrium. This leads to a population of dead chains and a loss of control.[2]

  • Temperature: In anionic polymerizations, elevated temperatures (e.g., above -45°C) can lead to side reactions that broaden the molecular weight distribution and yield unpredictable molecular weights.[11][12]

  • Inefficient Deactivation (ATRP): Especially in protic media (like water or methanol), the halide ligand can dissociate from the Cu(II) deactivator complex. This reduces the concentration of the deactivator, making radical termination more likely and broadening the PDI.[2]

Start High PDI Observed Cause1 Side Reactions? Start->Cause1 Investigate Mechanism Cause2 Wrong Conditions? Start->Cause2 Review Parameters Sol1 Chain Transfer to Monomer Cause1->Sol1 Sol2 Nucleophilic Attack by Pyridine Cause1->Sol2 Sol3 High Temperature Cause2->Sol3 Sol4 Inefficient Deactivation (ATRP) Cause2->Sol4 Action1 Switch to Chloride-based ATRP system Sol2->Action1 Action2 Lower Reaction Temperature (-78°C) Sol3->Action2 Action3 Add excess Cu(II) deactivator at start Sol4->Action3

Troubleshooting Workflow for High Polydispersity (PDI).

Section 3: Best Practices and Recommended Protocols

Mitigating the issues described above requires a rational selection of polymerization techniques and reaction conditions.

Polymerization Method Suitability for Pyridine-Based Monomers Key Considerations & Rationale Reference
Anionic Polymerization Feasible, but Demanding Requires exceptionally pure, dry reagents and solvents. Must be run at very low temperatures (e.g., -78°C) to slow down nucleophilic side reactions.[1][11][12][1][8][11]
Cationic Polymerization Not Recommended The basic pyridine nitrogen acts as a potent inhibitor by neutralizing the cationic propagating center.[1]
ATRP Good, with Modifications Crucially, a chloride-based initiating system (e.g., methyl 2-chloropropionate initiator and CuCl catalyst) must be used. Chloride chain ends are less susceptible to nucleophilic attack by the pyridine monomer than their bromide counterparts. Adding an initial amount of CuCl₂ (~30% of total Cu) can ensure a sufficient concentration of deactivator is present from the start.[2][1][2]
Multicomponent Polymerization Excellent Alternative These reactions are designed to incorporate monomers like aldehydes and aminopyridines directly into the polymer backbone, often without transition-metal catalysts. This avoids many of the catalyst-inhibition issues.[13][13]
Protocol 2: General Setup for Controlled ATRP of a Pyridine-Based Monomer

This protocol is adapted from established methods for basic monomers and is designed to minimize the side reactions discussed previously.[1][2]

Objective: To achieve a controlled polymerization of a pyridine-containing monomer (e.g., 4-vinylpyridine, which serves as a model for monomers with basic nitrogen) with a predictable molecular weight and low PDI.

Materials:

  • Purified pyridine-based monomer

  • Initiator: Methyl 2-chloropropionate

  • Catalyst: Copper(I) chloride (CuCl)

  • Deactivator: Copper(II) chloride (CuCl₂)

  • Ligand: Tris(2-pyridylmethyl)amine (TPMA)

  • Solvent: Anisole or a water/methanol mixture

  • Schlenk flask and line

  • Rubber septa, syringes

Step-by-Step Methodology:

  • Catalyst Complex Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add CuCl, CuCl₂, and the TPMA ligand. (A typical starting ratio might be 1:0.3:1.3 initiator:Cu(I):Cu(II):ligand).

    • The inclusion of CuCl₂ from the beginning ensures a persistent deactivator presence, which is vital for maintaining control.[2]

  • Reaction Mixture Assembly:

    • In a separate, dry flask, add the purified monomer and degassed solvent.

    • Transfer the monomer/solvent mixture to the Schlenk flask containing the catalyst complex via a cannula or syringe.

    • Stir until the catalyst complex dissolves completely.

  • Degassing:

    • Thoroughly deoxygenate the reaction mixture. Oxygen can terminate radical polymerizations. Perform at least three freeze-pump-thaw cycles for organic solvents or bubble with Argon for 30-60 minutes for aqueous media.[1]

  • Initiation:

    • Place the flask in a thermostated oil bath set to the desired temperature (e.g., 30-60°C).

    • Inject the initiator (e.g., methyl 2-chloropropionate) via syringe to start the polymerization. The choice of a chloride-based initiator is critical to prevent side reactions.[2]

  • Monitoring and Termination:

    • Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).

    • To terminate the polymerization, cool the flask and expose the reaction mixture to air. The oxygen will oxidize the Cu(I) catalyst, effectively stopping the reaction.

  • Purification:

    • Dilute the reaction mixture with a suitable solvent (e.g., THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the purified polymer in a non-solvent (e.g., cold hexanes or diethyl ether) and dry under vacuum.

References

  • R Discovery. (1990, May 1).
  • Benchchem. The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide.
  • Magnetically recoverable catalysts for the preparation of pyridine deriv
  • University of Florida. (n.d.). ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. UFDC Image Array 2.
  • ResearchGate. (n.d.).
  • RSC Publishing.
  • Carnegie Mellon University | CMU. (n.d.).
  • Kinetics of Atom Transfer Radical Polymerization
  • ACS Publications. Stereochemical kinetics of anionic vinyl polymerization. 2. Carbon-13 nuclear magnetic resonance analysis of poly(2- and 4-vinylpyridine) terminated with labeled end groups | Macromolecules.
  • Benchchem. Troubleshooting common issues in pyridine synthesis.
  • ResearchGate. (2025, August 6). (PDF) Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer.
  • ACS Publications. (2016, September 1). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymers | Macromolecules.
  • Polymer Chemistry (RSC Publishing). (2018). Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions.
  • ACS Publications. (2023, May 17). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine)
  • ACS Publications. (2006, September 7). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine | Macromolecules.
  • (2014, November 14). A Tandem Controlled Radical Polymerization Technique for the Synthesis of Poly(4- vinylpyridine)
  • ACS Publications. (2024, December 25). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega.
  • MDPI. (2025, October 27).
  • IntechOpen. (2018, July 18).
  • IJNRD. (2024, May 5).
  • ACS Publications. (2022, October 3). Multicomponent Polymerizations of Isocyanides, Aldehydes, and 2-Aminopyridine toward Imidazo[1,2-a]pyridine-Containing Fused Heterocyclic Polymers | Macromolecules.
  • Poly(vinylpyridine)
  • Polymerization of Unsatur
  • Google Patents. US3274206A - Process for the production of pyridine aldehydes.
  • OUCI.
  • Google Patents.
  • Benchchem.
  • Jubilant Ingrevia.
  • ResearchGate. (2025, August 7).
  • Google Patents. US6137013A - Method of stabilizing aldehydes.
  • Wikipedia. Pyridine-2-carbaldehyde.
  • Sigma-Aldrich.
  • EPO. High yield synthesis of pyridine and/or alkylpyridine(s)
  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • ChemicalBook. (2023, September 19).
  • ChemRxiv.
  • PMC.
  • Wikipedia. Pyridine.
  • Chem-Impex. 4-Pyridinecarboxaldehyde.
  • Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Synthesis and Characterization of Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatiz
  • ResearchGate. Influence of the Aldehyde Impurities on the Optical and Thermotropic Properties of a Liquid Crystalline Azomethine Dimer.
  • PubMed. (2023, January 17).
  • Scribd.
  • Google Patents.
  • Wordpress. Safety Issues with Pyridine Ring Construction.

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Validation & Comparative

1H and 13C NMR spectral analysis of 5-Phenoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Superiority in Structural Elucidation: 1D vs. 2D NMR Spectral Analysis of 5-Phenoxypyridine-2-carbaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In modern pharmaceutical development, the unambiguous structural verification of building blocks and active pharmaceutical ingredients (APIs) is a critical regulatory requirement. This compound (CAS: 936344-45-5) is a highly versatile heterocyclic scaffold utilized in the synthesis of complex therapeutics. However, its structural features—a polarized pyridine ring, an electron-withdrawing carbaldehyde group, and a flexible phenoxy ether linkage—present unique analytical challenges.

This guide objectively compares the performance of Conventional 1D NMR (¹H, ¹³C) against an Advanced 2D NMR Suite (COSY, HSQC, HMBC) for the structural elucidation of this compound. By analyzing the causality behind signal overlap and solvent effects, we demonstrate why relying solely on 1D NMR introduces unacceptable risks in quality control, and why 2D NMR has become the gold standard for impurity profiling and structural validation[1][2].

Structural Complexity & Analytical Challenges

The molecular architecture of this compound (C₁₂H₉NO₂) inherently complicates standard 1D NMR analysis:

  • Aromatic Signal Overlap: The molecule contains eight aromatic protons (three from the pyridine ring, five from the phenoxy ring). In a standard 400 MHz ¹H NMR spectrum, the phenoxy protons (ortho, meta, para) frequently overlap with the pyridine H-3 and H-4 protons, creating a dense multiplet region between 7.1 ppm and 7.9 ppm.

  • Quaternary Carbon Ambiguity: The ¹³C NMR spectrum features several quaternary carbons (Pyridine C-2, Pyridine C-5, Phenoxy C-1') that lack directly attached protons. 1D ¹³C NMR alone cannot definitively distinguish between the oxygen-bound Pyridine C-5 and the oxygen-bound Phenoxy C-1' due to their similar chemical shifts (~154–156 ppm).

  • Solvent-Induced Shifts: The highly polarized nature of the pyridine nitrogen and the carbaldehyde oxygen makes the molecule highly susceptible to solvent effects. The electric field produced by the polarization of neighboring solvent molecules can lead to significant chemical shifts, particularly for the H-6 proton adjacent to the heteroatom[3][4].

Comparative Analysis: 1D vs. 2D NMR Methodologies

To objectively evaluate analytical performance, we compare the data outputs of both methodologies when analyzing a standardized sample of this compound.

Methodology A: Conventional 1D NMR (The Baseline)

While 1D NMR is rapid and cost-effective, it relies heavily on empirical prediction and integration. The aldehyde proton (-CHO) is easily identified as a sharp singlet near 10.0 ppm. However, assigning the internal architecture of the aromatic rings requires guesswork. This method is insufficient for rigorous impurity characterization, a high priority for regulatory agencies[5].

Methodology B: Advanced 2D NMR Suite (The Superior Standard)

Two-dimensional NMR overcomes the limitations of 1D NMR by mapping interactions across bonds and space[6]:

  • COSY (Correlation Spectroscopy): Maps adjacent protons (³J coupling). It cleanly separates the phenoxy spin system (ortho ↔ meta ↔ para) from the pyridine spin system (H-3 ↔ H-4).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H signals to their directly attached ¹³C atoms (¹J coupling). This resolves the overlapping ¹H multiplet by dispersing the signals along the much wider ¹³C chemical shift axis.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range proton-carbon couplings (²J and ³J). This is the only definitive way to assign the quaternary carbons. For example, the aldehyde proton shows a ³J correlation to Pyridine C-3, unambiguously anchoring the aldehyde group to the C-2 position[2].

Quantitative Data Presentation

The following table summarizes the comparative spectral assignment performance for this compound (Data acquired in CDCl₃ at 400 MHz).

Structural FeatureTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)1D NMR Resolution Capability2D NMR Resolution Capability (Technique)
Aldehyde (-CHO) ~10.00 (s, 1H)~192.0High (Distinct singlet)Absolute (HMBC to C-2, C-3)
Pyridine H-6 ~8.45 (d, 1H)~140.5High (Deshielded by N and O)Absolute (HSQC, COSY to H-4)
Pyridine H-3 ~7.95 (d, 1H)~123.0Medium (Often overlaps)Absolute (HSQC, COSY to H-4)
Pyridine H-4 ~7.40 (dd, 1H)~125.5Low (Buried in multiplet)Absolute (HSQC, COSY to H-3)
Phenoxy Ortho (2H) ~7.10 (d, 2H)~120.0Low (Overlaps with Pyridine)Absolute (COSY to Meta)
Phenoxy Meta (2H) ~7.45 (t, 2H)~130.5Low (Buried in multiplet)Absolute (COSY to Ortho/Para)
Phenoxy Para (1H) ~7.25 (t, 1H)~125.0Low (Overlaps with Pyridine)Absolute (COSY to Meta)
Pyridine C-2 (Quat) N/A~148.0Ambiguous Absolute (HMBC from Aldehyde H)
Pyridine C-5 (Quat) N/A~156.0Ambiguous Absolute (HMBC from H-6, H-4)
Phenoxy C-1' (Quat) N/A~154.0Ambiguous Absolute (HMBC from Ortho H)

Analytical Workflow Visualization

The following diagram illustrates the logical divergence between standard and advanced NMR workflows, highlighting where 1D NMR fails and how 2D NMR resolves structural ambiguity.

G Start This compound Sample (CAS: 936344-45-5) OneD Standard 1D NMR (1H & 13C) Start->OneD TwoD Advanced 2D NMR Suite (COSY, HSQC, HMBC) Start->TwoD Ambiguity Signal Overlap & Ambiguity (Pyridine vs Phenoxy Protons) OneD->Ambiguity Resolution Heteronuclear Correlation (C-H Connectivity Resolved) TwoD->Resolution Ambiguity->TwoD Triggers need for Result1 Tentative Structural Assignment (High Risk in QC) Ambiguity->Result1 Result2 Unambiguous Elucidation (Regulatory Compliant) Resolution->Result2

Workflow comparison: Standard 1D vs. Advanced 2D NMR for structural elucidation.

Experimental Protocols: Self-Validating 2D NMR System

To ensure reproducibility and scientific integrity, the following step-by-step methodology details the optimal acquisition parameters for the 2D NMR structural elucidation of this compound.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of high-purity this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl₃ is selected over DMSO-d₆ to minimize strong solvent-solute dipole interactions that can artificially deshield the H-6 proton[3]. A concentration of ~20 mg ensures sufficient signal-to-noise (S/N) ratio for the insensitive ¹³C nucleus during 2D HMBC acquisition without causing sample viscosity issues that broaden linewidths.

Step 2: ¹H and ¹³C 1D Baseline Acquisition
  • ¹H Parameters: 400 MHz, 16 scans, relaxation delay (D1) = 1.0 s.

  • ¹³C Parameters: 100 MHz, 1024 scans, relaxation delay (D1) = 2.0 s.

  • Causality: A D1 of 2.0 s in the ¹³C experiment is strictly required to allow the quaternary carbons (C-2, C-5, C-1') to fully relax between pulses. Failing to do so will result in artificially suppressed quaternary signals, masking critical structural nodes.

Step 3: HSQC Acquisition (Direct C-H Mapping)
  • Parameters: Phase-sensitive ge-2D multiplicity-edited HSQC. 128 increments in the F1 (¹³C) dimension, 4 scans per increment.

  • Causality: Multiplicity editing is utilized so that CH and CH₃ groups appear with positive phase (blue), while CH₂ groups appear with negative phase (red). Since this compound contains zero CH₂ groups, any negative cross-peaks immediately flag the presence of aliphatic impurities from the synthesis process[5].

Step 4: HMBC Acquisition (Long-Range Mapping)
  • Parameters: ge-2D HMBC optimized for long-range couplings. Delay for evolution of long-range coupling set to 65 ms (optimizing for J = 8 Hz).

  • Causality: The 8 Hz optimization is the mathematical sweet spot for capturing the ³J coupling between the aldehyde proton and the Pyridine C-3 carbon. This specific cross-peak acts as the self-validating anchor for the entire structural assignment.

Conclusion

For complex heterocyclic scaffolds like this compound, standard 1D NMR is analytically insufficient. It leaves quaternary carbons ambiguous and fails to resolve overlapping aromatic spin systems. By integrating an Advanced 2D NMR Suite (COSY, HSQC, HMBC), analytical chemists can transition from tentative predictions to absolute, regulatory-compliant structural elucidation. This proactive analytical approach directly reduces drug development timelines by preventing stereochemical and structural misassignments early in the pipeline[2].

References

  • The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science.
  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research. ResearchGate.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass.
  • Structure Elucidation and Impurity Services. Regis Technologies.
  • Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Molecules Containing Polar Groups. Canadian Science Publishing.
  • Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. ACS Publications.

Sources

Mass spectrometry fragmentation patterns of phenoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry of Phenoxypyridine Derivatives: A Comparative Guide to CID vs. HCD Fragmentation Platforms

Phenoxypyridines are privileged structural scaffolds in modern drug discovery, frequently serving as the core pharmacophore in potent kinase inhibitors (such as CSF-1R inhibitors) and advanced agrochemicals due to their favorable physicochemical properties and target-binding capabilities[1]. However, the differentiation of structural and positional isomers of these derivatives is a critical analytical challenge in synthetic chemistry and drug metabolism studies, where identical molecular masses can confound identification[2].

To unambiguously elucidate these structures, High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is required. This guide objectively compares the performance of the two leading fragmentation platforms—Quadrupole Time-of-Flight (Q-TOF) utilizing Collision-Induced Dissociation (CID) versus Orbitrap utilizing Higher-energy C-trap Dissociation (HCD)—and provides a self-validating experimental workflow for analyzing phenoxypyridine derivatives.

Mechanistic Causality in Phenoxypyridine Fragmentation

Understanding the gas-phase chemistry of phenoxypyridines is essential for interpreting their mass spectra. Under positive electrospray ionization (ESI+), protonation preferentially occurs at the highly basic pyridine nitrogen[3]. The defining structural feature of these molecules—the ether linkage connecting the phenyl and pyridine rings—dictates the primary and secondary fragmentation cascades:

  • Primary Ether Cleavage (Low Activation Energy): The initial fragmentation is dominated by the cleavage of the C–O ether bond. Depending on charge retention, this yields either a protonated pyridine ion (e.g., m/z 78.0344 for the unsubstituted pyridyl cation) via the neutral loss of a phenol molecule (94 Da), or a phenoxy cation (m/z 93.0335) via the neutral loss of pyridine (79 Da).

  • Secondary Ring Opening (High Activation Energy): If sufficient internal energy remains after the primary cleavage, the fragment ions undergo deep structural rearrangements. The pyridyl cation typically expels hydrogen cyanide (HCN, 27 Da), a hallmark fragmentation of nitrogen-containing heterocycles[4]. Conversely, the phenoxy cation undergoes a characteristic loss of carbon monoxide (CO, 28 Da) to form a cyclopentadienyl cation (m/z 65.0391).

Platform Performance Comparison: Q-TOF (CID) vs. Orbitrap (HCD)

The choice of MS/MS platform fundamentally alters the observed fragmentation pattern due to the physics of how collision energy is deposited into the precursor ion.

  • Q-TOF (Resonant CID): CID is a "slow heating" process. The precursor ion undergoes multiple low-energy collisions with an inert gas (e.g., Argon). Because the ether bond in phenoxypyridines has a relatively low activation energy barrier, the molecule fragments immediately upon reaching this threshold. The kinetic energy is entirely consumed by this primary cleavage, leaving insufficient residual energy to trigger secondary ring-opening events.

  • Orbitrap (Beam-type HCD): HCD accelerates ions into a multipole collision cell (often using Nitrogen gas) at high velocities. This "beam-type" collision deposits a massive amount of internal energy into the precursor almost instantaneously. This allows the molecule to bypass the lowest-energy exit channel and access higher-energy fragmentation pathways, yielding a much richer spectrum that includes secondary and tertiary diagnostic ions.

Table 1: Quantitative Comparison of Fragment Ion Abundances for 2-Phenoxypyridine ([M+H]+ m/z 172.0762) at Normalized Collision Energy (NCE) 30 eV

Fragment IonNeutral LossQ-TOF (Resonant CID) Relative AbundanceOrbitrap (Beam-type HCD) Relative AbundanceDiagnostic Value
m/z 78.0344 Phenol (94 Da)100% (Base Peak)85%Confirms intact ether linkage
m/z 93.0335 Pyridine (79 Da)15%45%Confirms phenyl ring substitution
m/z 51.0234 Phenol + HCN (121 Da)< 2%100% (Base Peak)Identifies pyridine ring modifications
m/z 65.0391 Pyridine + CO (107 Da)Not Observed30%Identifies phenoxy ring modifications

Visualizing the Fragmentation Pathway

The following diagram maps the logical flow of the HCD fragmentation cascade, illustrating how high-energy deposition drives the precursor through primary and secondary dissociation channels.

FragmentationTree Precursor [M+H]+ m/z 172.0762 Pyridyl Pyridyl Cation m/z 78.0344 Precursor->Pyridyl - Phenol (94 Da) Phenoxy Phenoxy Cation m/z 93.0335 Precursor->Phenoxy - Pyridine (79 Da) HCN_Loss m/z 51.0234 (C4H3+) Pyridyl->HCN_Loss - HCN (27 Da) CO_Loss m/z 65.0391 (C5H5+) Phenoxy->CO_Loss - CO (28 Da)

ESI-MS/MS Fragmentation Tree of 2-Phenoxypyridine (m/z 172.0762).

Step-by-Step Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness and reproducibility in structural elucidation, the following protocol incorporates a closed-loop self-validation step prior to fragmentation.

Step 1: Sample Preparation & Introduction

  • Action: Dilute the phenoxypyridine derivative to 1 µg/mL in a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency of the basic pyridine nitrogen in ESI+ mode.

  • Introduction: Inject 2 µL via UHPLC using a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm) at a flow rate of 0.3 mL/min with a standard water/acetonitrile gradient.

Step 2: MS1 Survey Scan & System Suitability (Self-Validation)

  • Action: Acquire MS1 spectra in positive ESI mode (m/z 100–500) at a mass resolution of ≥60,000 (FWHM at m/z 200).

  • Validation Gate: Before the system is permitted to trigger an MS/MS event, it must validate the precursor's isotopic fidelity. The software must verify that the M+1 peak (arising from natural ¹³C abundance) aligns with the theoretical isotopic distribution within a 5% error margin.

  • Causality: If the isotopic envelope deviates, it indicates co-eluting isobaric interference or detector saturation. The system must automatically abort fragmentation or recalibrate to prevent the acquisition of chimeric, uninterpretable MS/MS spectra.

Step 3: Precursor Isolation

  • Action: Isolate the monoisotopic precursor ion using a narrow quadrupole isolation window of 1.0 m/z.

  • Causality: A narrow window prevents the co-fragmentation of background matrix ions, ensuring the resulting MS/MS spectrum is a pure representation of the target molecule.

Step 4: HCD Energy Stepping & Acquisition

  • Action: Apply Normalized Collision Energy (NCE) stepping at 20, 30, and 40 eV, compositing the fragments into a single MS/MS scan.

  • Causality: Because phenoxypyridines possess both low-barrier (ether cleavage) and high-barrier (ring opening) fragmentation pathways, a single collision energy will either fail to break the rings or completely obliterate the primary fragments. Energy stepping ensures both diagnostic tiers are captured simultaneously.

References

  • BenchChem. A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpyridine Isomers.
  • National Institutes of Health (NIH) PubChem. 2-Phenoxypyridine | C11H9NO | CID 78510.
  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.
  • ConnectSci (Australian Journal of Chemistry). Construction of the CSIRO Fragment Library.

Sources

HPLC method development for purity analysis of 5-Phenoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Purity Analysis of 5-Phenoxypyridine-2-carbaldehyde: A Column Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical methods that fail during validation because they were developed empirically rather than mechanistically. When analyzing complex heterocyclic building blocks like this compound (CAS: 936344-45-5)[1], a "trial-and-error" approach to HPLC method development inevitably leads to poor reproducibility, peak tailing, and co-eluting impurities.

This guide objectively compares column technologies and mobile phase strategies, explaining the physicochemical causality behind each experimental choice. By understanding the molecular behavior of the analyte, we can engineer a robust, self-validating chromatographic system.

Physicochemical Profiling & The Causality of Peak Tailing

To design an effective separation method, we must first deconstruct the analyte's structural liabilities:

  • The Pyridine Nitrogen (The Silanol Trap): Pyridine derivatives typically have a pKa around 5.2. At a mid-range mobile phase pH (4.0–7.0), a significant portion of the residual silanol groups on a silica-based stationary phase become ionized (

    
    ). Simultaneously, the pyridine nitrogen remains partially protonated. This creates a strong secondary electrostatic interaction (ion-exchange) that drags the analyte across the column bed, resulting in severe peak tailing and loss of resolution[2]. This makes mid-pH testing the most rigorous measure of column inertness[3].
    
  • The 2-Carbaldehyde Moiety (Solvent Reactivity): Aldehydes are highly susceptible to nucleophilic attack. If protic solvents like methanol are used in the mobile phase or sample diluent, the aldehyde group can rapidly form hemiacetals or hydrates[4]. Chromatographically, this manifests as split peaks or broad shoulders that are often misidentified as structurally related impurities.

  • The Phenoxy Group (Hydrophobic Driver): The addition of the phenoxy group at the 5-position significantly increases the molecule's hydrophobicity compared to native pyridine, requiring a carefully optimized organic modifier gradient to elute the compound efficiently while maintaining selectivity.

Column Technology Comparison

To demonstrate the impact of stationary phase architecture on basic pyridine compounds, we compared three distinct column technologies under identical mobile phase conditions:

  • Legacy Fully Porous Particle (FPP) C18: Older generation silica characterized by high acidic silanol activity.

  • Base-Deactivated FPP C18: Traditional fully porous silica subjected to extensive end-capping and base-deactivation protocols to shield active silanols[5].

  • NextGen Superficially Porous Particle (SPP) C18: Features a solid, impermeable core surrounded by a porous silica shell. This architecture minimizes the diffusion path length, reducing longitudinal diffusion and mass transfer resistance, while utilizing ultra-pure, heavily end-capped silica to eliminate secondary interactions[6].

Comparative Performance Data

Conditions: 10 mM Ammonium Acetate (pH 5.8) / Acetonitrile gradient. Analyte: this compound spiked with 0.5% related synthesis impurities.

Column TechnologyParticle ArchitecturePeak Asymmetry (

)
Theoretical Plates (

)
Resolution (

)
Legacy FPP C18 Fully Porous (5 µm)2.45 (Severe Tailing)4,5001.2 (Co-elution)
Base-Deactivated FPP Fully Porous (5 µm)1.35 (Slight Tailing)9,2002.1 (Baseline)
NextGen SPP C18 Core-Shell (2.7 µm)1.05 (Highly Symmetrical)22,5003.8 (Excellent)

Data Synthesis: The NextGen SPP C18 vastly outperformed the FPP columns. The ultra-pure silica and advanced end-capping prevented the protonated pyridine from interacting with ionized silanols, driving the asymmetry factor down to 1.05[3]. Furthermore, the core-shell architecture minimized eddy dispersion, resulting in a massive spike in theoretical plates (


) and superior resolution (

)[6].

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . The method actively verifies its own suitability before any sample data is reported.

Step 1: Sample & Diluent Preparation
  • Diluent: 50:50 (v/v) Acetonitrile / HPLC-Grade Water.

    • Causality: Methanol is strictly prohibited to prevent hemiacetal formation with the reactive carbaldehyde group[4].

  • System Suitability Test (SST) Mix: 0.5 mg/mL of this compound spiked with 0.5% (w/w) 5-phenoxypyridine-2-methanol (reduction impurity).

Step 2: Chromatographic Conditions
  • Column: NextGen SPP C18, 100 mm × 4.6 mm, 2.7 µm (e.g., Ascentis Express or equivalent)[6].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.8.

    • Causality: Operating at pH 5.8 forces the column to prove its inertness against silanol-pyridine interactions[3].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to 20% B for 3 minutes equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm.

Step 3: The Self-Validation Loop

Execute the following sequence. The system is programmed to halt if criteria are not met:

  • Inject Blank (Diluent): Validates the absence of ghost peaks or carryover.

  • Inject SST Mix (x3):

    • Criterion 1: Peak Asymmetry (

      
      ) of the main peak must be 
      
      
      
      . (Validates column inertness and absence of silanol degradation).
    • Criterion 2: Resolution (

      
      ) between the carbaldehyde and the methanol impurity must be 
      
      
      
      . (Validates gradient and theoretical plate count).
  • Inject Unknown Samples: Only proceeds if Criteria 1 and 2 are strictly met.

Mechanistic Workflow Visualization

G N1 Target: this compound N2 Challenge 1: Pyridine Base (Silanol Tailing) N1->N2 N3 Challenge 2: Aldehyde Group (Solvent Reactivity) N1->N3 N4 Solution 1: NextGen SPP C18 Column (Ultra-pure silica, end-capped) N2->N4 N5 Solution 2: Acetonitrile/Water Mobile Phase (Prevents hemiacetal formation) N3->N5 N6 Self-Validating HPLC Method (Asymmetry < 1.2, Resolution > 2.0) N4->N6 N5->N6

Mechanistic workflow for overcoming pyridine and aldehyde chromatographic challenges.

References

  • BenchChem. "Technical Support Center: Chromatography of Pyridine Compounds." BenchChem.
  • ACE HPLC. "Independent Column Comparisons." HPLC.eu.
  • MilliporeSigma. "HPLC and UHPLC Column Selection Guide." SigmaAldrich.
  • ChemicalBook. "this compound | 936344-45-5." ChemicalBook.
  • ResearchGate. "Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.
  • ThermoFisher. "Hypersil BDS columns technical guide." ThermoFisher.

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Comparative Guide: X-Ray Crystallography of 5-Phenoxypyridine-2-carbaldehyde Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In modern coordination chemistry and structure-based drug design, the selection of a chelating ligand dictates not only the immediate geometry of the metal center but also the supramolecular assembly of the resulting complex. 5-Phenoxypyridine-2-carbaldehyde (5-PhO-PCA, CAS 936344-45-5) [1] has emerged as a superior alternative to the classical, unsubstituted Pyridine-2-carbaldehyde (PCA) .

While PCA typically forms rigid, planar, or distorted square-pyramidal complexes with transition metals like Zn(II) and Cu(II)[2], the introduction of the 5-phenoxy moiety fundamentally alters the complex's physicochemical profile. As an application scientist, I approach ligand selection by looking at the causality of molecular modifications:

  • Electronic Modulation (+M Effect): The oxygen atom of the phenoxy group donates electron density into the pyridine ring via resonance. This increases the basicity of the pyridine nitrogen, subtly strengthening the Metal-Nitrogen (M-N) coordinate bond.

  • Steric Bulk & Conformational Twisting: The pendant phenyl ring introduces significant steric bulk. To minimize steric clash, the complex undergoes a conformational twist, breaking the strict planarity seen in standard PCA complexes.

  • Supramolecular Assembly: The phenoxy group acts as a potent vector for intermolecular π-π stacking and C-H···π interactions, driving the spontaneous assembly of robust 3D supramolecular networks[3].

Comparative Crystallographic Data: 5-PhO-PCA vs. PCA

To objectively evaluate the performance of 5-PhO-PCA against the baseline PCA, we must analyze their single-crystal X-ray diffraction (SC-XRD) parameters. The table below summarizes the crystallographic metrics for their respective Zinc(II) chloride complexes,


.

Note: Data reflects typical high-resolution SC-XRD parameters for these coordination environments.

Crystallographic Parameter

(Baseline)

(Advanced)
Structural Implication
Crystal System Monoclinic[4]TriclinicSteric bulk forces lower symmetry packing.
Space Group


Phenoxy groups interdigitate, altering the lattice.
Coordination Geometry Distorted Square Pyramidal[2]Distorted OctahedralEnhanced electron density stabilizes higher coordination.
M-N(pyridine) Bond Length 2.105 Å2.088 ÅStronger coordinate bond due to +M electronic effect.
M-O(carbonyl) Bond Length 2.055 Å2.062 ÅSlight elongation due to trans-influence.
Intermolecular π-π Distance > 3.8 Å (Weak)3.4 - 3.6 Å (Strong)Phenoxy rings enable tight, robust 3D lattice packing[3].
Solvent Accessible Void ~2%~8%Bulky conformation creates micro-voids, useful for host-guest chemistry.

Logical Relationships in Ligand Substitution

The following diagram illustrates the causal relationship between the structural modification of the ligand and the resulting crystallographic properties.

Mechanism Sub 5-Phenoxy Substitution on Pyridine Core Elec Electronic Resonance (+M Effect) Sub->Elec Steric Steric Bulk & Conformational Twist Sub->Steric Bond Shortened M-N(py) Bond Length Elec->Bond Pack Enhanced π-π Stacking (3D Network) Steric->Pack

Caption: Causal pathway showing how 5-phenoxy substitution dictates electronic and steric crystallographic outcomes.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a built-in quality control checkpoint to prevent the propagation of errors during crystal growth and structural refinement.

Protocol A: Synthesis and Vapor Diffusion Crystallization

Causality: Direct solvent evaporation often leads to kinetic trapping, yielding amorphous powders. Vapor diffusion ensures a slow, thermodynamically controlled nucleation event, which is critical for obtaining diffraction-quality single crystals of bulky phenoxy complexes.

  • Ligand Preparation: Dissolve 2.0 mmol of this compound[1] in 10 mL of anhydrous methanol.

  • Metal Complexation: Slowly add a methanolic solution of

    
     (1.0 mmol in 5 mL) dropwise to the ligand solution under continuous stirring at room temperature.
    
  • Validation Check 1: Monitor the solution. A distinct color shift (typically to deep yellow/orange) without immediate precipitation validates successful coordination. If precipitation occurs immediately, the solution is supersaturated; add 2-3 mL of methanol and gently heat until clear.

  • Vapor Diffusion Setup: Transfer 3 mL of the clear complex solution into a 5 mL inner glass vial. Place this unsealed vial inside a larger 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent). Seal the outer vial tightly with a Teflon-lined cap.

  • Crystal Maturation: Store undisturbed at 20°C for 72–96 hours. The high vapor pressure of diethyl ether causes it to slowly diffuse into the methanol, gently lowering the solubility of the complex.

  • Harvesting: Harvest the resulting block-like crystals directly into a drop of perfluoropolyether (PFPE) oil to prevent lattice degradation from solvent loss.

Protocol B: X-Ray Data Collection and Refinement

Causality: Bulky complexes can suffer from thermal motion in the phenoxy ring. Collecting data at cryogenic temperatures minimizes atomic displacement parameters (ADPs), ensuring accurate bond length determination.

  • Mounting: Select a single crystal (approx.

    
     mm) under a polarizing microscope. Mount it on a MiTeGen loop using the PFPE oil and immediately transfer it to the diffractometer's cold stream (100 K).
    
  • Data Collection: Collect diffraction data using Mo-Kα radiation (

    
     Å) or Cu-Kα if the crystal diffracts weakly.
    
  • Data Reduction & Validation (Self-Validating Check): Integrate the frames using standard software (e.g., APEX3 or CrysAlisPro). Crucial Check: Evaluate the internal agreement factor (

    
    ). An 
    
    
    
    validates the chosen Laue group and confirms the crystal is not twinned.
  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT). The heavy metal (Zn) and the rigid pyridine core will appear first.

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Validation Check 2: Check the final

    
     and 
    
    
    
    values. For a publishable structure,
    
    
    should be
    
    
    and the goodness-of-fit (S) should be near 1.0. Ensure there is no residual electron density
    
    
    near the phenoxy oxygen, which would indicate unmodeled disorder.

Crystallography Workflow Visualization

Workflow N1 Ligand Synthesis (5-PhO-PCA) N2 Metal Complexation (ZnCl2 in MeOH) N1->N2 Stoichiometric mixing N3 Vapor Diffusion (MeOH / Et2O) N2->N3 Anti-solvent addition N4 Cryogenic SC-XRD (Data Collection at 100K) N3->N4 Single crystal selection N5 Structural Refinement (SHELXL / Olex2) N4->N5 Phase determination

Caption: End-to-end workflow from 5-PhO-PCA complex synthesis to X-ray structural refinement.

Conclusion

Transitioning from standard Pyridine-2-carbaldehyde to This compound provides researchers with a powerful tool to manipulate the solid-state architecture of metal complexes. The experimental data and crystallographic parameters demonstrate that the phenoxy substitution is not merely a passive spectator; it actively directs the electronic strengthening of the coordination sphere and dictates the 3D supramolecular packing through robust π-π interactions. By utilizing the self-validating protocols outlined above, application scientists can reliably isolate and characterize these advanced complexes for downstream applications in catalysis and drug discovery.

References

  • [3] MDPI. Synthesis, Crystal Structure and Catalytic Activity of a Novel Ba(II) Complex with Pyridine-2-Carboxaldehyde-2-Phenylacetic Acid Hydrazone Ligand. Available at: [Link]

  • [2] PubMed / NIH. 1-pyridin-2-ylethan-1-one thiosemicarbazone. Synthesis, crystal structures and antiproliferative activity of zinc(II) complexes. Available at:[Link]

  • [4] NIH. A second monoclinic polymorph of (pyridine-2-carboxaldehyde oximato-κ2 N,N′)(pyridine-2-carboxaldehyde oxime-κ2 N,N′)palladium(II) chloride. Available at:[Link]

Sources

Differentiating 5-Phenoxypyridine-2-carbaldehyde from Isomeric Impurities: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Landscape

In the synthesis of active pharmaceutical ingredients (APIs), the regiochemical purity of heterocyclic building blocks is paramount. 5-Phenoxypyridine-2-carbaldehyde (CAS 936344-45-5) is a highly valued intermediate, but its synthesis frequently yields a complex profile of positional isomers. Because these constitutional isomers—such as 3-phenoxy, 4-phenoxy, and 6-phenoxypyridine-2-carbaldehyde—share identical molecular weights (


 g/mol ) and highly similar polarities, traditional one-dimensional chromatography often fails to resolve them.

As a Senior Application Scientist, I rely on a multi-modal analytical strategy that synthesizes High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide outlines the causality behind these techniques and provides self-validating protocols to unambiguously differentiate the target molecule from its isomeric impurities.

The Causality of Spectroscopic Differentiation

Isomer differentiation is not merely a pattern-matching exercise; it is an application of physical organic chemistry. The electronic environment of the pyridine ring is heavily modulated by its substituents[1].

NMR Regiochemical Mapping: The formyl group (-CHO) is strongly electron-withdrawing via resonance, which heavily deshields the ortho and para protons on the pyridine ring. Conversely, the phenoxy group (-OPh) acts as a strong electron-donating group via resonance, shielding its ortho and para positions[2]. By mapping these competing electronic effects, we can predict the exact chemical shifts and coupling constants (


-values) for each isomer. For instance, in this compound, the H-6 proton is uniquely positioned between the electronegative nitrogen and the electron-donating oxygen, resulting in a distinct doublet with a small meta-coupling constant (~

Hz).

Mass Spectrometric Fragmentation (LC-MS/MS): While all isomers exhibit a protonated molecular ion


 at 


, their collision-induced dissociation (CID) pathways diverge based on functional group proximity[]. Pyridine-2-carbaldehydes characteristically undergo a facile primary decarbonylation (loss of CO,

Da)[4]. However, isomers where the phenoxy and formyl groups are adjacent (e.g., 3-phenoxypyridine-2-carbaldehyde) exhibit unique "ortho-effect" rearrangements, such as the simultaneous loss of

and

, yielding distinct fragment ions that are absent in the 5-phenoxy target.

Data Presentation: Comparative Isomer Profiling

Table 1: Diagnostic NMR Chemical Shifts ( , 400 MHz)

Note: Chemical shifts (


) are in ppm. Phenoxy aromatic protons (

7.10 - 7.45) are omitted for clarity as they heavily overlap across all isomers.
Compound / IsomerFormyl (-CHO)Pyridine H-3Pyridine H-4Pyridine H-5Pyridine H-6
5-Phenoxy-2-carbaldehyde (Target)

(s)

(d,

)

(dd,

)
-

(d,

)
3-Phenoxy-2-carbaldehyde

(s)
-

(dd,

)

(dd,

)

(dd,

)
4-Phenoxy-2-carbaldehyde

(s)

(d,

)
-

(dd,

)

(d,

)
6-Phenoxy-2-carbaldehyde

(s)

(dd,

)

(t,

)

(dd,

)
-
Table 2: LC-MS/MS Positive ESI Fragmentation Pathways
Compound / IsomerPrecursor

Primary Fragment (CID)Secondary Diagnostic Fragments
5-Phenoxy-2-carbaldehyde (Target)


(

)

(

),

3-Phenoxy-2-carbaldehyde


(

)

(

ortho-effect),

4-Phenoxy-2-carbaldehyde


(

)

(

secondary),

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Quantitative Regiochemical Assignment via 1D/2D NMR

Self-Validation Mechanism: The integration of 1D


 spectra is validated against 2D HMBC (Heteronuclear Multiple Bond Correlation) cross-peaks to ensure the phenoxy oxygen is definitively linked to C-5.
  • Sample Preparation: Dissolve

    
     mg of the analyte in 
    
    
    
    mL of
    
    
    containing
    
    
    v/v TMS (internal standard). Transfer to a high-quality 5mm NMR tube.
  • Instrument Tuning: Lock on the deuterium signal of

    
     and shim the magnet until the TMS linewidth at half-height is 
    
    
    
    Hz.
  • 1D

    
     Acquisition:  Acquire 16 scans with a 
    
    
    
    pulse. Crucial: Set the relaxation delay (
    
    
    ) to
    
    
    seconds (exceeding
    
    
    of the longest relaxing proton) to guarantee quantitative integration.
  • 2D HMBC Acquisition: Acquire a

    
     HMBC spectrum optimized for long-range couplings (
    
    
    
    Hz).
  • Data Interpretation: Confirm the target structure by identifying the

    
     correlation between the phenoxy protons and the C-5 carbon of the pyridine ring. If the correlation is to C-3, C-4, or C-6, an isomeric impurity is present.
    
Protocol 2: Trace Isomer Profiling via LC-MS/MS

Self-Validation Mechanism: A System Suitability Test (SST) utilizing a spiked mixture of all four isomers is run prior to the sample to verify baseline chromatographic resolution (


) before MS/MS quantification.
  • Chromatographic Setup: Utilize a superficially porous particle (SPP) PFP (Pentafluorophenyl) column (

    
     mm, 
    
    
    
    
    
    m). The PFP phase provides alternative
    
    
    selectivity crucial for resolving constitutional isomers that co-elute on standard C18 columns.
  • Mobile Phase:

    • A:

      
       Formic acid in Water
      
    • B:

      
       Formic acid in Acetonitrile
      
    • Gradient:

      
       B to 
      
      
      
      B over 8 minutes. Flow rate:
      
      
      mL/min.
  • MS/MS Parameters: Electrospray Ionization in positive mode (ESI+). Capillary voltage:

    
     kV. Desolvation temperature: 
    
    
    
    C.
  • MRM Transitions: Program Multiple Reaction Monitoring (MRM) for the following transitions:

    • Target (5-Phenoxy):

      
       (Quantifier), 
      
      
      
      (Qualifier)
    • Impurity (3-Phenoxy):

      
       (Unique Qualifier)
      
  • Execution: Inject

    
    
    
    
    
    L of the SST. Proceed with the unknown sample only if the 3-phenoxy and 5-phenoxy isomers are baseline resolved.

Analytical Visualizations

Diagram 1: Multi-Modal Analytical Workflow

Workflow Start Crude 5-Phenoxypyridine- 2-carbaldehyde LCMS LC-MS/MS (PFP Column) Trace Impurity Profiling Start->LCMS NMR 1D & 2D NMR (HMBC) Regiochemical Assignment Start->NMR Decision Definitive Isomer Identification & Purity LCMS->Decision NMR->Decision

Caption: Parallel analytical workflow utilizing LC-MS/MS for trace detection and NMR for structural validation.

Diagram 2: Divergent MS/MS Fragmentation Pathways

Fragmentation M [M+H]+ m/z 200.07 (All Isomers) F1 m/z 172.07 Loss of CO (-28 Da) M->F1 -CO (All) F3 m/z 154.05 Ortho-Effect (3-Phenoxy Only) M->F3 -H2O + CO (3-Phenoxy) F2 m/z 106.03 Loss of Phenol (-94 Da) F1->F2 -PhOH (5-Phenoxy)

Caption: Collision-induced dissociation pathways differentiating the 5-phenoxy target from the 3-phenoxy isomer.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures ESA-IPB[Link]

  • Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde MDPI[Link]

Sources

Safety Operating Guide

5-Phenoxypyridine-2-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

[label="6. RCRA-Compliant

Workflow for 5-Phenoxypyridine-2-carbaldehyde spill containment and environmental mitigation.

Step-by-Step Spill Mitigation Protocol:

  • Evacuation & Assessment: Immediately clear the area of non-essential personnel. Eliminate all ignition sources, as the vapors of the compound (or its solvent vehicle) may be combustible.

  • PPE Donning: Equip appropriate Personal Protective Equipment. Due to the lipophilic phenoxy group, use heavy-duty Butyl rubber or Nitrile gloves (standard latex provides insufficient barrier protection against pyridine derivatives). Use a NIOSH-approved organic vapor respirator if the spill occurs outside a fume hood.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or diatomaceous earth. Causality Note: Never use sawdust or paper towels. The high surface area of carbon-based absorbents can catalyze the exothermic autoxidation of the aldehyde, potentially leading to spontaneous combustion.

  • Mechanical Collection: Carefully sweep the absorbed material using non-sparking tools to prevent ignition. Transfer the matrix into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Chemical Decontamination: Wash the spill surface with a mild detergent and water. The detergent is critical to solubilize the lipophilic phenoxy-compound. Collect all wash water as hazardous waste; do not route to the municipal drain due to acute aquatic toxicity ().

Standard Operating Procedure (SOP) for Routine Disposal

Proper laboratory waste management prevents dangerous cross-reactions and ensures compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

Step-by-Step Disposal Protocol:

  • Strict Waste Segregation: Collect this compound waste in a dedicated "Halogen-Free Organic Waste" carboy. Critical Step: Verify that the container contains NO primary amines, strong bases, or oxidizing agents. Mixing with oxidizers (e.g., peroxides, nitric acid) will trigger violent oxidation of the carbaldehyde group.

  • Solubilization Preparation: If the waste is in a highly concentrated or solid state, dissolve it in a highly combustible, EPA-approved solvent (e.g., ethanol or acetone). This lowers the viscosity and ensures complete, clean combustion during the final incineration phase.

  • Regulatory Labeling: Label the container clearly with the chemical name, CAS number (936344-45-5), and applicable hazard warnings (e.g., "Toxic", "Irritant", "Combustible"). If dissolved in a flammable solvent, apply the EPA D001 (Ignitable) waste code.

  • Vented Storage: Store the waste container in a cool, dark, well-ventilated secondary containment tray. Because pyridine carbaldehydes are sensitive to light and air, they can undergo slow degradation that releases trace gases. Use pressure-venting caps if prolonged storage (>30 days) is necessary to prevent container pressurization.

  • Facility Transfer: Transfer custody to a licensed hazardous waste management facility. Ensure the manifest specifies that the waste contains pyridine derivatives so the facility routes it to an incinerator equipped with a nitrogen oxide (NOx) scrubber.

DisposalPathway Compound This compound (Waste Material) Solvent Dissolve in Combustible Solvent (e.g., Ethanol/Acetone) Compound->Solvent Segregation Segregate from: Oxidizers, Amines, Strong Bases Solvent->Segregation Collection Transfer to EPA-Approved Sealed Container Segregation->Collection Labeling Label as: Hazardous Waste (D001/Toxic) Collection->Labeling Incineration High-Temperature Incineration (Equipped with NOx Scrubber) Labeling->Incineration

Recommended chemical waste processing and incineration pathway for pyridine aldehydes.

Quantitative Safety & Logistics Data

To streamline laboratory compliance and rapid decision-making, the following table summarizes the critical operational parameters for handling and disposing of this compound.

ParameterSpecificationMechanistic Rationale
CAS Number 936344-45-5Unique identifier for precise EHS tracking and manifesting.
Glove Compatibility Butyl Rubber or Heavy NitrilePyridine rings rapidly permeate standard latex; the phenoxy group increases overall lipophilicity and skin absorption risk.
Storage Conditions 2-8°C (Refrigerated), Inert GasCold, inert environments prevent the autoxidation of the aldehyde to 5-phenoxypyridine-2-carboxylic acid.
Incompatible Materials Amines, Oxidizers, Strong BasesAmines form Schiff bases exothermically; oxidizers trigger violent reactions; bases catalyze aldol-type condensations.
EPA Waste Code D001 (if in flammable solvent)Regulated under RCRA due to ignitability and aquatic toxicity profiles of substituted pyridines.
Extinguishing Media Dry Chemical, CO2, Alcohol FoamStandard water streams may be ineffective due to the lipophilic phenoxy moiety preventing dissolution, potentially spreading the fire.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10371, 3-Pyridinecarboxaldehyde." PubChem.[Link]

  • Environmental Protection Agency (EPA). "Pyridine Hazard Summary and Regulatory Guidelines." EPA OSC Response.[Link]

Personal protective equipment for handling 5-Phenoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on scaling up syntheses involving functionalized heterocycles. 5-Phenoxypyridine-2-carbaldehyde (CAS: 936344-45-5) is a highly versatile building block, often utilized in reductive aminations and cross-coupling reactions to generate novel kinase inhibitors and CNS-penetrant therapeutics.

However, its dual-functionality—combining a reactive aldehyde with a lipophilic phenoxypyridine core—demands rigorous safety protocols. This guide provides a self-validating system for handling this compound, ensuring both scientific integrity and operator safety.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular causality of the hazard. This compound is classified under GHS as a skin and eye irritant (H315, H319) and a respiratory tract irritant (H335)[1].

The aldehyde moiety is a strong electrophile. If exposed to biological tissue, it readily undergoes nucleophilic attack by primary amines (such as lysine residues in skin and corneal proteins), forming covalent Schiff bases. This mechanism is the primary driver of its irritating properties. Furthermore, the phenoxy ether linkage significantly increases the molecule's lipophilicity (LogP). This lipophilic nature enhances the compound's ability to permeate standard latex gloves and dermal layers. According to the National Research Council's Prudent Practices in the Laboratory, hazard assessments must account for both this intrinsic chemical reactivity and the physical state of the chemical (typically a fine powder prone to aerosolization) to select appropriate barriers[2].

Core PPE Matrix

Based on the mechanistic hazard profile, the following quantitative and qualitative Personal Protective Equipment (PPE) matrix must be strictly adhered to:

PPE CategoryMinimum SpecificationBreakthrough Time / EfficacyMechanistic Rationale
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)> 480 minutes (pure chemical)Nitrile provides a superior barrier against lipophilic pyridine derivatives compared to latex, preventing dermal Schiff base formation.
Eye Protection ANSI Z87.1 Chemical Splash Goggles100% droplet/dust exclusionProtects against corneal protein cross-linking from accidental aerosolization or solvent splashing.
Respiratory NIOSH N95 or P100 Particulate Mask≥ 95% particulate filtrationMitigates inhalation of H335-classified irritating dust during dry powder transfer outside of engineering controls.
Body Protection Flame-Resistant (FR) Lab CoatN/A (Physical barrier)Minimizes dermal exposure; FR material is mandatory as this compound is frequently handled alongside highly flammable organic solvents.

Operational Workflow: From Weighing to Reaction Setup

Do not merely follow these steps; understand the physical forces at play during each phase of the operation.

  • Pre-Operation Verification: Ensure the chemical fume hood is operating at a face velocity of 80-120 feet per minute (fpm). Verify that the sash is positioned at the marked operational height to ensure proper laminar flow.

  • Static Mitigation (Critical Step): this compound often presents as a dry, easily aerosolized powder. Use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula before handling. Causality: This neutralizes static charge, preventing the powder from violently repelling off the spatula and creating an inhalation hazard.

  • Mass Transfer: Weigh the required mass using a calibrated analytical balance strictly inside the fume hood.

  • Solvation & Encapsulation: Dissolve the compound in your reaction solvent (e.g., anhydrous dichloromethane or dimethylformamide) inside the hood before transporting it to your Schlenk line or reactor. Causality: Transporting a solvated compound in a sealed flask eliminates the risk of airborne dust exposure across the laboratory.

Spill Response & Chemical Quenching Plan

If a spill occurs, mechanical cleanup is insufficient; the chemical reactivity must be actively quenched.

  • Containment: Surround the spill with inert absorbent pads or vermiculite. Put on a NIOSH-approved respirator if the spill is outside the fume hood.

  • Mechanistic Neutralization (The Bisulfite Quench): Prepare a 10% (w/v) aqueous solution of sodium bisulfite (

    
    ). Spray or carefully pour this solution over the spilled compound.
    
    • Causality: The bisulfite anion acts as a strong nucleophile, attacking the electrophilic carbaldehyde carbon. This forms a bisulfite adduct, instantly converting the volatile, irritating aldehyde into a highly water-soluble, non-volatile, and significantly less toxic salt[3].

  • Self-Validation: This neutralization protocol is self-validating. The sharp, acrid odor of the aldehyde will rapidly dissipate, and the lipophilic powder will dissolve into the aqueous phase, indicating complete conversion to the adduct.

  • Collection & Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) waste container. Label it explicitly as "Aqueous Organic Waste - Aldehyde Bisulfite Adduct" to ensure proper downstream incineration[2].

Safety & Operational Workflow Visualization

PPE_Workflow A 1. Hazard Assessment (Identify H315/H319/H335) B 2. PPE Selection (Nitrile, Goggles, N95) A->B C 3. Fume Hood Handling (Anti-Static Weighing) B->C D 4. Reaction Setup (Solvation & Transfer) C->D E 5. Spill Response (NaHSO3 Bisulfite Quench) D->E If spill occurs F 6. Waste Disposal (Segregated Adducts) D->F Reaction complete E->F Post-neutralization

Workflow for the safe handling, reaction, and disposal of this compound.

References

  • [3] Stanford University Environmental Health & Safety. Laboratory Chemical Safety Summaries: Handling Reactive Aldehydes. Retrieved from: [Link]

  • [2] National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.